FD dye 7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C39H37ClN2O6S2 |
|---|---|
Molecular Weight |
729.3 g/mol |
IUPAC Name |
4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C39H37ClN2O6S2/c40-39-29(19-21-33-31-13-5-9-27-11-7-15-35(37(27)31)41(33)23-1-3-25-49(43,44)45)17-18-30(39)20-22-34-32-14-6-10-28-12-8-16-36(38(28)32)42(34)24-2-4-26-50(46,47)48/h5-16,19-22H,1-4,17-18,23-26H2,(H-,43,44,45,46,47,48) |
InChI Key |
PSZOSCKNHBWPFC-UHFFFAOYSA-N |
Isomeric SMILES |
C1C/C(=C\C=C\2/C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])/C(=C1/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O)Cl |
Canonical SMILES |
C1CC(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C(=C1C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Photophysical Properties of Heptamethine Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
Heptamethine cyanine dyes represent a pivotal class of organic fluorophores, distinguished by their strong absorption and fluorescence emission in the near-infrared (NIR) window (700–1000 nm).[1] This spectral range is particularly advantageous for biological applications, as it allows for deeper tissue penetration, reduced light scattering, and minimal interference from endogenous autofluorescence.[2] These favorable characteristics have positioned heptamethine cyanines as essential tools in a variety of advanced biomedical applications, including in vivo imaging, photothermal therapy (PTT), photodynamic therapy (PDT), and targeted drug delivery.[1][3]
This guide provides an in-depth overview of the core photophysical properties of several key heptamethine cyanine dyes, details the experimental protocols for their characterization, and illustrates their role in theranostic applications.
Core Photophysical Properties
The utility of a heptamethine cyanine dye is defined by several key quantitative parameters that dictate its performance as a fluorescent probe or photosensitizer. These include its absorption and emission maxima (λ_abs and λ_em), molar extinction coefficient (ε), and fluorescence quantum yield (Φ_f). The polymethine chain length and terminal heterocyclic groups are primary determinants of these properties.[4] Structural modifications allow for fine-tuning of the absorption and emission profiles across the NIR spectrum.
Below is a summary of the photophysical properties for several widely used heptamethine cyanine dyes. Note that these values can vary significantly depending on the solvent and local molecular environment.
| Dye | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_f) | Solvent |
| Indocyanine Green (ICG) | ~780 | ~810 | ~200,000 | ~0.13 | DMSO |
| IR-780 | ~780 | ~805 | >200,000 | Moderate | Methanol/Ethanol |
| IR-808 | ~808 | Not specified | High | Not specified | Not specified |
| IR-820 | ~820 | ~845 | High | Low | Methanol |
| MHI-148 | ~780 | ~810 | High | Not specified | PBS |
| Sulfo-Cy7 (SCy7) | ~750 | ~775 | ~250,000 | Low | Aqueous Buffer |
Note: The data presented are compiled from multiple sources and represent typical values. Exact values are highly dependent on experimental conditions.
Key Experimental Methodologies
Accurate characterization of photophysical properties is critical for the reliable application of heptamethine cyanine dyes. Standardized protocols ensure reproducibility and comparability of data across different studies.
1. Absorption Spectroscopy
-
Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) and the molar extinction coefficient (ε).
-
Methodology:
-
A stock solution of the heptamethine cyanine dye is prepared in a high-purity solvent (e.g., DMSO, methanol, or PBS) at a known concentration.
-
A series of dilutions are prepared from the stock solution.
-
The absorbance spectra of the diluted solutions are recorded using a dual-beam UV-Vis-NIR spectrophotometer over a relevant wavelength range (e.g., 600-900 nm).
-
The λ_abs is identified as the peak of the absorption band.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the cuvette path length (typically 1 cm). A plot of absorbance versus concentration should be linear, with the slope corresponding to ε.
-
2. Fluorescence Spectroscopy
-
Objective: To determine the wavelengths of maximum fluorescence emission (λ_em) and the fluorescence quantum yield (Φ_f).
-
Methodology:
-
Solutions of the dye are prepared in the desired solvent, with absorbance at the excitation wavelength kept below 0.1 to avoid inner filter effects.
-
The sample is excited at or near its λ_abs, and the emission spectrum is recorded using a spectrofluorometer. The peak of this spectrum is the λ_em.
-
The fluorescence quantum yield (Φ_f) is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., ICG in DMSO, Φ_f = 0.13).
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
-
Theranostics: A Dual-Modal Application
Heptamethine cyanine dyes are at the forefront of "theranostics," an approach that combines therapeutic and diagnostic capabilities into a single agent. Their intrinsic fluorescence allows for NIR imaging to locate and delineate tumor tissues, while their ability to generate heat upon NIR laser irradiation enables photothermal therapy (PTT) to ablate cancer cells. Some derivatives can also produce reactive oxygen species (ROS) for photodynamic therapy (PDT).
The diagram below illustrates the general workflow for a heptamethine cyanine-based theranostic application in oncology.
This workflow begins with the systemic administration of the dye, often encapsulated in a nanoparticle to improve solubility and circulation time. The agent accumulates in tumor tissue through passive mechanisms like the enhanced permeability and retention (EPR) effect or active targeting. NIR fluorescence imaging is then used to confirm tumor localization. Finally, image-guided irradiation with a NIR laser activates the dye's therapeutic functions, leading to localized tumor destruction via PTT and/or PDT.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Photoisomerization of Heptamethine Cyanine Dyes Results in Red-Emissive Species: Implications for Near-IR, Single-Molecule, and Super-Resolution Fluorescence Spectroscopy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptamethine Cyanine-Based Application for Cancer Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Spectral Characteristics of Near-Infrared Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral characteristics of near-infrared (NIR) fluorescent probes. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge for selecting and utilizing these powerful tools in their respective fields. This guide details the key photophysical properties of common NIR probes, provides standardized experimental protocols for their characterization, and visualizes critical concepts and workflows.
Introduction to Near-Infrared Fluorescent Probes
Near-infrared (NIR) fluorescent probes, which absorb and emit light in the 650–900 nm range, have emerged as indispensable tools for in vivo imaging and other biological applications.[1][2] Their growing popularity stems from several key advantages over probes that operate in the visible spectrum. The primary benefit of using the NIR window (typically defined as 650 to 1350 nm) is the reduced absorption and scattering of light by biological tissues, such as skin and blood, at these longer wavelengths.[3][4] This allows for deeper tissue penetration, enabling the visualization of processes deep within living organisms.[5]
Furthermore, endogenous autofluorescence from biomolecules like collagen and elastin is significantly lower in the NIR region, leading to a higher signal-to-noise ratio and improved imaging contrast. These characteristics make NIR probes particularly well-suited for applications such as fluorescence-guided surgery, tracking of therapeutic agents, and monitoring of cellular processes in real-time.
Quantitative Spectral Properties of Common NIR Fluorescent Probes
The selection of an appropriate NIR probe is dictated by its specific spectral properties. Key parameters include the maximum excitation (λ_ex_) and emission (λ_em_) wavelengths, the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ_f_). The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength, while the quantum yield represents the efficiency of the conversion of absorbed photons into emitted photons. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.
Below is a table summarizing the spectral characteristics of several commonly used NIR fluorescent probes.
| Probe Name | Excitation Max (λ_ex_) (nm) | Emission Max (λ_em_) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_f_) | Solvent/Conditions |
| Indocyanine Green (ICG) | ~780-800 | ~810-830 | ~223,000 | ~0.14 | Plasma/Aqueous Buffer |
| IR-780 Iodide | ~780 | ~799-823 | ~265,000-330,000 | High | Varies |
| Methylene Blue | ~668-670 | ~688-690 | ~69,100 | ~0.52 | Varies |
| Nile Blue | ~631-633 | ~660 | ~76,800 | ~0.27 | Ethanol |
| Cy5.5 | ~678-683 | ~695-703 | Not specified | Not specified | Varies |
| IRDye 800CW | ~774-778 | ~789-794 | ~240,000-300,000 | Not specified | PBS/Methanol |
| Alexa Fluor 750 | ~749-752 | ~775-776 | ~240,000 | Not specified | Varies |
Experimental Protocols for Characterization of NIR Probes
Accurate characterization of the spectral properties of NIR fluorescent probes is crucial for their effective application. The following sections provide detailed methodologies for key experiments.
Measurement of Fluorescence Spectra
This protocol outlines the steps to determine the excitation and emission spectra of a NIR fluorescent probe.
Materials:
-
NIR fluorescent probe
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS), ethanol, DMSO)
-
Quartz cuvettes
-
Fluorescence spectrophotometer with NIR-sensitive detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the NIR probe in a suitable solvent.
-
Dilute the stock solution to a final concentration that results in an absorbance of approximately 0.1 at the expected excitation maximum to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the excitation and emission monochromators to the appropriate slit widths to balance signal intensity and spectral resolution.
-
-
Emission Spectrum Measurement:
-
Place a cuvette with the solvent (blank) in the sample holder and record a blank spectrum.
-
Replace the blank with the sample cuvette.
-
Set the excitation wavelength to the known or estimated absorption maximum of the probe.
-
Scan a range of emission wavelengths (e.g., from the excitation wavelength + 20 nm to 900 nm).
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_em_).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the determined maximum emission wavelength (λ_em_).
-
Scan a range of excitation wavelengths (e.g., from 600 nm to the emission wavelength - 20 nm).
-
The peak of this spectrum is the maximum excitation wavelength (λ_ex_).
-
Determination of Relative Fluorescence Quantum Yield
The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.
Materials:
-
NIR fluorescent probe (sample)
-
NIR fluorescent standard with known quantum yield (e.g., Indocyanine Green in DMSO)
-
Appropriate solvent
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a series of dilutions for both the sample and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence.
-
Measure the fluorescence emission spectra for each solution on a fluorescence spectrophotometer, using the same excitation wavelength for all measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample_ = Φ_standard_ × (Slope_sample_ / Slope_standard_) × (η_sample_² / η_standard_²)
where Φ is the quantum yield, "Slope" is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing.
Materials:
-
NIR fluorescent probe solution
-
Photostability chamber equipped with a light source that produces a combination of visible and UVA light (e.g., xenon or metal halide lamp).
-
Control sample protected from light (e.g., wrapped in aluminum foil).
-
UV-Vis spectrophotometer or fluorescence spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a solution of the NIR probe in a quartz cuvette. Prepare an identical control sample and wrap it in aluminum foil to protect it from light.
-
Exposure: Place both the sample and the control in the photostability chamber. Expose the samples to a controlled light intensity for a defined period. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: At regular intervals, remove the sample and the control from the chamber and measure their absorbance or fluorescence intensity at the maximum excitation and emission wavelengths.
-
Data Evaluation: Compare the change in absorbance or fluorescence of the exposed sample to the control sample over time. The rate of decrease in the signal is an indicator of the probe's photostability.
Visualizations of Key Concepts and Workflows
The following diagrams, created using the DOT language, illustrate important concepts and processes related to NIR fluorescent probes.
References
- 1. A sensitive near-infrared fluorescent probe for caspase-mediated apoptosis: Synthesis and application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Near-infrared window in biological tissue - Wikipedia [en.wikipedia.org]
- 4. Emergence of Two Near-Infrared Windows for In-Vivo and Intraoperative SERS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
Mechanism of action of heptamethine cyanine dyes in cellular imaging
An In-Depth Technical Guide to the Mechanism of Action of Heptamethine Cyanine Dyes in Cellular Imaging
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethine cyanine (Cy7) dyes are a class of near-infrared (NIR) fluorophores that have garnered significant attention in biomedical research. Their unique photophysical properties, including strong absorption and emission in the NIR window (700-1000 nm), allow for deep tissue penetration and minimal background autofluorescence, making them ideal candidates for in vivo imaging.[1][2] A specific subset of these dyes has demonstrated an intrinsic ability to preferentially accumulate in tumor cells without the need for conjugation to targeting ligands.[3] This inherent tumor-targeting capability, combined with their capacity to act as photosensitizers for photodynamic therapy (PDT) and photothermal therapy (PTT), positions them as powerful "theranostic" agents—compounds that integrate both therapeutic and diagnostic functions.[1][4] This guide provides a comprehensive overview of the mechanisms governing the cellular uptake, subcellular localization, and phototherapeutic action of these versatile molecules.
Photophysical Properties
The utility of heptamethine cyanine dyes in cellular imaging is fundamentally linked to their electronic structure and resulting photophysical characteristics. They possess a long, conjugated polymethine chain flanked by two heterocyclic moieties (typically indolenine-based). This extensive π-electron system is responsible for their strong absorption of low-energy NIR light. Upon excitation, the dye molecule transitions to an excited singlet state, from which it can relax back to the ground state via fluorescence emission, also in the NIR region. Key properties include high molar extinction coefficients, large Stokes' shifts (the separation between absorption and emission maxima), and a fluorescence quantum yield that can be sensitive to the molecular environment.
Several structural features influence these properties. A rigid cyclohexenyl ring within the polymethine chain, present in dyes like IR-783 and MHI-148, enhances chemical and photostability. Modifications to the N-alkyl side chains and the heterocyclic rings can be used to fine-tune water solubility, quantum yield, and singlet oxygen generation efficiency.
Table 1: Photophysical Properties of Representative Heptamethine Cyanine Dyes
| Dye | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) | Solvent | Reference |
| IR-780 | ~780 | ~800 | > 200,000 | Low | Various | |
| IR-783 | ~783 | ~805 | ~200,000 | ~0.08 | PBS | |
| MHI-148 | ~780 | ~808 | ~250,000 | ~0.12 | PBS | |
| Sulfo-Cy7 | ~750 | ~773 | ~250,000 | ~0.28 | Water | |
| Dimeric Dyes (DD1-8) | 780-785 | 800-806 | 210,000 - 320,000 | 0.11 - 0.21 | DMSO |
Note: Values can vary depending on the solvent and local molecular environment.
Mechanism of Selective Cellular Uptake and Retention
A remarkable feature of certain heptamethine cyanine dyes, such as IR-780 and MHI-148, is their ability to be selectively taken up and retained by cancer cells compared to normal cells. This selectivity is not based on passive diffusion alone but is a multi-faceted process involving active transport and protein interactions.
The primary mechanisms are:
-
Organic Anion-Transporting Polypeptides (OATPs): OATPs are a family of membrane-bound transporters that are frequently overexpressed on the surface of various cancer cells. These transporters facilitate the influx of the anionic cyanine dyes into the cytoplasm. Inhibition of OATPs with agents like bromosulfophthalein (BSP) has been shown to completely block the uptake of these dyes in cancer cells, confirming the critical role of this pathway. The uptake is an active, ATP-dependent process.
-
Interaction with Serum Albumin: Upon entering the bloodstream, heptamethine cyanine dyes can bind to serum albumin. This interaction can occur through non-covalent hydrophobic interactions or, in the case of dyes with a meso-chlorine substituent, through covalent bond formation with cysteine residues on albumin. This dye-albumin complex can then accumulate in tumor tissues via the enhanced permeability and retention (EPR) effect and be taken into cancer cells through albumin receptor-mediated endocytosis (e.g., via gp60).
-
Tumor Microenvironment: Factors within the tumor microenvironment, such as hypoxia and increased mitochondrial membrane potential, also contribute to the preferential accumulation of these dyes. Hypoxia-inducible factor-1α (HIF-1α) has been shown to upregulate the expression of OATPs, creating a positive feedback loop that enhances dye uptake in hypoxic tumors.
Subcellular Localization
Once inside the cancer cell, heptamethine cyanine dyes do not distribute uniformly. Instead, they exhibit a strong propensity to accumulate in specific organelles, primarily the mitochondria and, to a lesser extent, the lysosomes.
-
Mitochondrial Accumulation: The accumulation in mitochondria is a key aspect of their mechanism. As lipophilic cations, these dyes are driven to accumulate within the mitochondrial matrix by the large negative mitochondrial membrane potential (MMP), which is often elevated in cancer cells. This targeted accumulation is crucial for their therapeutic effect, as it places the photosensitizer in close proximity to critical cellular machinery. Damage to mitochondria upon photoirradiation can efficiently trigger apoptosis. Some studies suggest specific transporters, like ABCB10 on the inner mitochondrial membrane, may also play a role in the uptake of certain dyes like IR-780.
-
Lysosomal Accumulation: Sequestration within lysosomes has also been observed. This may occur as part of the endocytic uptake pathway or as a general cellular response to foreign molecules.
Mechanism of Action in Phototherapy
Heptamethine cyanine dyes are excellent photosensitizers, meaning they can be activated by light to produce cytotoxic species. This property is harnessed in both photodynamic and photothermal therapies.
Photodynamic Therapy (PDT)
In PDT, the dye absorbs a photon of NIR light and transitions to a short-lived excited singlet state (S₁). From here, it can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). The triplet-state dye can then initiate cytotoxic reactions through two primary mechanisms:
-
Type II Mechanism: The excited triplet dye transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage lipids, proteins, and nucleic acids, leading to oxidative stress and apoptotic or necrotic cell death. This is considered the dominant pathway for many cyanine dyes.
-
Type I Mechanism: The excited triplet dye can react directly with cellular substrates (e.g., via hydrogen or electron transfer) to produce radical ions, which can then react with oxygen to form other reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydroxyl radicals (•OH).
The efficiency of ROS generation can be enhanced by modifying the dye structure, for instance, by incorporating heavy atoms like selenium to promote intersystem crossing.
Photothermal Therapy (PTT)
In PTT, the goal is to convert light energy into heat to induce hyperthermia and thermal ablation of cancer cells. Heptamethine cyanine dyes are effective PTT agents due to their strong absorption in the NIR region. Upon absorbing light, the excited dye molecules can relax back to the ground state through non-radiative decay pathways, releasing the absorbed energy as heat. This localized heating can disrupt cell membranes, denature proteins, and trigger cell death. The efficiency of this light-to-heat conversion can be improved by encapsulating the dyes within nanoparticles, which can reduce aggregation-caused quenching and enhance photostability.
Key Experimental Protocols
The following are generalized protocols for assessing the mechanism of action of heptamethine cyanine dyes. Researchers should optimize concentrations, incubation times, and instrument settings for their specific dye and cell lines.
Protocol: Cellular Uptake Analysis by Fluorescence Microscopy
This protocol allows for the visualization of dye uptake and subcellular localization.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, U87MG) onto glass-bottom dishes or chamber slides at a density that will result in 60-70% confluency on the day of the experiment.
-
Dye Incubation: Prepare a stock solution of the heptamethine cyanine dye in DMSO and dilute to a final concentration (e.g., 1-10 µM) in complete cell culture medium. Remove the old medium from the cells, wash once with PBS, and add the dye-containing medium. Incubate for a specified time (e.g., 30 min to 4 hours) at 37°C.
-
(Optional) Co-staining: For subcellular localization, add organelle-specific trackers during the last 15-30 minutes of incubation (e.g., MitoTracker™ Green for mitochondria, LysoTracker™ Green for lysosomes).
-
Washing: Remove the dye-containing medium and wash the cells three times with cold PBS to remove extracellular dye.
-
Fixation (Optional): For fixed-cell imaging, incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
Mounting & Imaging: Add fresh PBS or mounting medium to the cells. Image using a confocal or fluorescence microscope equipped with appropriate NIR laser lines (e.g., 785 nm excitation) and emission filters (e.g., 800-850 nm).
Protocol: Quantitative Uptake Analysis by Flow Cytometry
This protocol quantifies the amount of dye taken up by a cell population.
-
Cell Seeding: Culture cells in 6-well or 12-well plates to ~80% confluency.
-
Dye Incubation: Treat cells with various concentrations of the dye or for various time points as described in Protocol 5.1. Include an untreated control group.
-
Cell Harvesting: Wash cells twice with PBS. Detach the cells using a gentle cell dissociation reagent (e.g., TrypLE™ Express).
-
Cell Collection: Neutralize the dissociation reagent with complete medium and transfer the cell suspension to a 1.5 mL tube. Centrifuge at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of cold FACS buffer (PBS containing 1% BSA).
-
Analysis: Analyze the cells on a flow cytometer equipped with a laser capable of exciting the dye (e.g., a red laser at 640 nm, although suboptimal, or a dedicated NIR laser if available) and a detector for the far-red/NIR emission (e.g., APC-Cy7 or I-R channel). Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
Protocol: In Vitro Phototoxicity (PDT/PTT) Assay
This protocol measures cell viability after dye incubation and light exposure.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Dye Incubation: Replace the medium with medium containing various concentrations of the dye. Incubate for a predetermined time (e.g., 4 hours). Include "no dye" controls.
-
Washing: Remove the dye-containing medium and wash each well twice with PBS. Add fresh complete medium to each well.
-
Irradiation: Expose the designated "light" plates to a NIR laser (e.g., 808 nm) with a specific power density (e.g., 0.5-1.5 W/cm²) for a set duration (e.g., 1-10 minutes). Keep a duplicate set of plates ("dark" controls) protected from the laser.
-
Post-Irradiation Incubation: Return all plates to the incubator for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS (e.g., CellTiter 96® AQueous One Solution), or PrestoBlue™. Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Normalize the viability of treated groups to the untreated control group (defined as 100% viability). Calculate IC₅₀ values for both dark and light conditions.
Conclusion
Heptamethine cyanine dyes are sophisticated molecular tools whose efficacy in cellular imaging and therapy stems from a confluence of well-defined mechanisms. Their selective accumulation in cancer cells is driven by a combination of active transport via overexpressed OATPs and interactions with serum albumin, further enhanced by the unique tumor microenvironment. Once inside the cell, their targeted localization to mitochondria provides a strategic platform for inducing cell death. Upon NIR light irradiation, these dyes efficiently generate cytotoxic ROS for photodynamic therapy or convert light to heat for photothermal therapy. A thorough understanding of these core mechanisms is essential for the rational design of new, more effective heptamethine cyanine-based agents for cancer diagnosis and treatment.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Heptamethine Dye Structure-Activity Relationship for In Vivo Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of heptamethine cyanine dyes, focusing on their application in in vivo near-infrared (NIR) fluorescence imaging. We delve into the molecular characteristics that govern their tumor-targeting capabilities, photophysical properties, and clearance mechanisms. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction to Heptamethine Dyes for In Vivo Imaging
Heptamethine cyanine dyes are a class of near-infrared fluorescence (NIRF) agents that have garnered significant attention for in vivo imaging.[1] Their strong fluorescence emission in the 700-1000 nm window allows for deep tissue penetration and minimal background autofluorescence, making them ideal candidates for noninvasive imaging of biological processes.[2][3] A unique subset of these dyes exhibits inherent tumor-targeting properties without the need for conjugation to specific ligands, a phenomenon termed "structure-inherent targeting".[4] This guide will elucidate the structural features that give rise to this phenomenon and other key characteristics relevant to their use in preclinical and clinical research.
Structure-Activity Relationship for Tumor Targeting
The preferential accumulation of certain heptamethine dyes in tumor tissues is a key feature for their use in cancer imaging.[5] This "structure-inherent targeting" is not a universal property of all heptamethine dyes but is dependent on specific structural motifs.
Key Structural Features for Tumor Accumulation
Comparative analyses of various heptamethine dyes have revealed common structural features that are critical for their preferential uptake and retention in cancer cells. These include:
-
A Rigidified Polymethine Chain: The introduction of a cyclic moiety, such as a chloro-cyclohexenyl ring, into the heptamethine backbone increases the structural rigidity and photostability of the dye. This rigidity is believed to be crucial for the specific interactions with transporters on cancer cells.
-
Terminal Indole Rings with Ionizable Groups: The presence of terminal tetramethyl indole rings is a common feature. Furthermore, the attachment of ionizable functional groups, such as carboxyl or sulfonate groups, to these rings is thought to contribute to their tumor selectivity.
Mechanisms of Tumor-Specific Uptake and Retention
The preferential accumulation of tumor-targeting heptamethine dyes is a multi-faceted process involving specific cellular transport mechanisms and the unique physiology of the tumor microenvironment.
A primary mechanism for the uptake of these dyes into cancer cells is through organic anion-transporting polypeptides (OATPs), a family of membrane-bound solute carriers. Several OATP isoforms, such as OATP1B3, are overexpressed in various cancers. The uptake of dyes like IR-783 and MHI-148 can be competitively inhibited by broad-spectrum OATP inhibitors like bromosulfophthalein (BSP).
The expression of OATPs in cancer cells is, in part, regulated by the hypoxic tumor microenvironment. Hypoxia-inducible factor-1α (HIF-1α) is stabilized under low oxygen conditions and acts as a transcription factor for genes containing a hypoxia response element (HRE), including several OATPs. This creates a signaling axis where tumor hypoxia promotes the expression of OATPs, leading to enhanced uptake of heptamethine dyes.
References
- 1. Role of hypoxia inducible factor-1α in the regulation of the cancer-specific variant of organic anion transporting polypeptide 1B3 (OATP1B3), in colon and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Regulation by Hypoxia Inducible Factors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Novel Near-Infrared (NIR) Fluorophores: Absorbance and Emission Spectra
This technical guide provides an in-depth overview of the core photophysical properties and experimental protocols for a selection of recently developed near-infrared (NIR) fluorophores. The information is intended for researchers, scientists, and professionals in drug development who are leveraging the advantages of NIR fluorescence imaging. The guide focuses on quantitative data, detailed methodologies, and visual representations of key concepts to facilitate understanding and application.
Core Concepts in NIR Fluorescence
Near-infrared (NIR) fluorophores, typically emitting in the 700-1700 nm spectral window, offer significant advantages for in vivo imaging and diagnostics. This region of the electromagnetic spectrum provides a "biological window" where light absorption and scattering by endogenous components like hemoglobin and water are minimized, allowing for deeper tissue penetration and higher signal-to-background ratios compared to visible light fluorophores.[1][2][3] The development of novel NIR fluorophores with enhanced brightness, photostability, and target specificity is a dynamic area of research with significant implications for disease diagnosis, image-guided surgery, and drug delivery monitoring.[4][5]
Many novel organic NIR fluorophores are designed based on a donor-π-acceptor-π-donor (D−π–A−π–D) architecture. This modular design allows for fine-tuning of the photophysical properties by modifying the electron-donating and electron-accepting moieties, which in turn modulates the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Quantitative Data of Novel NIR Fluorophores
The following tables summarize the key photophysical properties of several recently developed classes of NIR fluorophores.
Thienothiadiazole-Based D−π–A−π–D Fluorophores
Researchers have explored thienothiadiazole (TTD) as an effective acceptor moiety in the design of NIR emissive fluorophores. The following table details the photophysical properties of two such fluorophores, TTD-HexT-Cbz and TTD-T-Cbz, in different solvents.
| Fluorophore | Solvent | Absorbance Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |
| TTD-HexT-Cbz | Toluene | 648 | 812 | 164 |
| Dichloromethane | 657 | 844 | 187 | |
| Chloroform | 660 | 853 | 193 | |
| TTD-T-Cbz | Toluene | 654 | 839 | 185 |
| Dichloromethane | 663 | 870 | 207 | |
| Chloroform | 666 | 881 | 215 |
Data sourced from Hardy et al., 2023.
4H-1-Benzopyran-Based D-A-D Fluorophores
A series of novel fluorescent molecules based on a 4H-1-benzopyran core with a donor-acceptor-donor (D-A-D) architecture have been synthesized and characterized. The spectral properties of these molecules (M-1, M-2, and M-3) were investigated in various solvents.
| Fluorophore | Solvent | Absorbance Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |
| M-1 | Dichloromethane | 500 | 795 | 295 |
| M-2 | Dichloromethane | 508 | 800 | 292 |
| M-3 | Dichloromethane | 508 | 810 | 302 |
| M-3 | DMSO | 508 | 828 | 320 |
| M-3 | Ethanol | 494 | 788 | 294 |
| M-3 | Ethyl Acetate | 490 | 786 | 296 |
| M-3 | Toluene | 492 | 767 | 275 |
Data sourced from Li et al., 2021.
Heptamethine Cyanine Dyes for NIR-Ia and NIR-Ib Imaging
A study of commercially available heptamethine cyanine dyes revealed their emission not only in the traditional NIR-I window (700-900 nm), but also in the previously underexplored 900-1000 nm NIR-Ib window. The table below summarizes the absorbance and dual emission maxima of these dyes in water.
| Fluorophore | Absorbance Max (λ_abs) (nm) | NIR-Ia Emission Max (λ_em) (nm) | NIR-Ib Emission Max (λ_em) (nm) |
| IR-775 | 770 | 794 | 920 |
| IR-780 | 780 | 804 | 930 |
| IR-783 | 782 | 800 | 925 |
| IR-797 | 788 | 808 | 935 |
| IR-806 | 788 | 808 | 940 |
| IR-808 | 808 | 830 | 950 |
Data sourced from Antaris et al., 2017.
Experimental Protocols
This section provides a detailed overview of the methodologies used for the synthesis and characterization of the novel NIR fluorophores discussed above.
Synthesis of Thienothiadiazole-Based Fluorophores (TTD-HexT-Cbz and TTD-T-Cbz)
The synthesis of the TTD-based fluorophores follows a multi-step process involving the creation of a central TTD acceptor core followed by the addition of donor arms through a palladium-catalyzed Stille cross-coupling reaction.
1. Synthesis of the TTD Core:
-
Starting Material: Thieno[3,2-b]thiophene
-
Step 1: Bromination: The starting material is first dibrominated using N-bromosuccinimide (NBS) in a solvent like chloroform or dichloromethane at room temperature.
-
Step 2: Thionation: The dibrominated intermediate is then reacted with Lawesson's reagent in a high-boiling solvent such as toluene or xylene under reflux to introduce the thiadiazole ring.
-
Step 3: Stannylation: The resulting TTD core is then stannylated using hexamethylditin and a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like toluene under reflux to prepare it for the cross-coupling reaction.
2. Synthesis of the Donor Arms:
-
The donor arms, carbazole derivatives with either hexylthiophene (HexT) or thiophene (T) linkers, are synthesized separately.
-
The carbazole is first N-alkylated to improve solubility.
-
The thiophene or hexylthiophene units are then introduced onto the carbazole core, typically through a Suzuki or other cross-coupling reaction, and subsequently brominated to prepare them for the final coupling step.
3. Stille Cross-Coupling:
-
The stannylated TTD core is reacted with the brominated donor arms in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like toluene or DMF under reflux.
-
The final product is purified using column chromatography on silica gel.
Characterization of Photophysical Properties
The absorbance and emission spectra of the synthesized fluorophores are characterized using standard spectroscopic techniques.
-
UV-Vis-NIR Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis-NIR spectrophotometer. The fluorophores are dissolved in various solvents of different polarities (e.g., toluene, dichloromethane, chloroform) at a concentration of approximately 10⁻⁵ M. The wavelength of maximum absorption (λ_abs) is determined from the resulting spectra.
-
Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer equipped with a NIR-sensitive detector. The samples are excited at their respective absorption maxima, and the emission is scanned over the NIR range. The wavelength of maximum emission (λ_em) is determined.
-
Stokes Shift Calculation: The Stokes shift is calculated as the difference between the wavelength of maximum emission and the wavelength of maximum absorption (Stokes Shift = λ_em - λ_abs).
-
Quantum Yield Determination: Fluorescence quantum yields (Φ_F) are typically determined using a relative method with a known standard. For NIR fluorophores, a common standard is Indocyanine Green (ICG) in DMSO (Φ_F = 0.13). The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
Visualizations
The following diagrams illustrate key concepts and workflows related to the novel NIR fluorophores discussed in this guide.
Caption: General molecular structure of a D-π-A-π-D NIR fluorophore.
Caption: Experimental workflow for NIR fluorophore synthesis and characterization.
References
- 1. Frontiers | Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications [frontiersin.org]
- 2. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-Infrared Fluorophores For Fluorescence Imaging - FluoroFinder [fluorofinder.com]
- 4. Development of Near-infrared (NIR) Fluorescent Probes for Light-induced Biomedical Application - Amrita Vishwa Vidyapeetham [amrita.edu]
- 5. Near-infrared (NIR) fluorescence-emitting small organic molecules for cancer imaging and therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Understanding the Stokes Shift in Heptamethine Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
Heptamethine cyanine dyes are a cornerstone of near-infrared (NIR) fluorescence applications, prized for their high molar absorptivity and tunable optical properties in the spectral region where biological tissues are most transparent (700-900 nm). A critical, yet often small, photophysical parameter in these dyes is the Stokes shift—the difference between the maximum absorption and emission wavelengths. A larger Stokes shift is highly desirable as it minimizes self-absorption and crosstalk between excitation and emission signals, leading to improved signal-to-noise ratios in applications like in-vivo imaging and sensing. This guide delves into the core principles governing the Stokes shift in these vital fluorophores, providing quantitative data and detailed experimental protocols for their characterization.
The Photophysical Origin of the Stokes Shift
The Stokes shift originates from a sequence of energy-dissipating events that occur between the absorption of a photon and its subsequent emission as fluorescence. This process can be visualized using a Jablonski diagram.
Upon absorbing a photon, a molecule is promoted from its electronic ground state (S₀) to a higher vibrational level of an excited singlet state (S₁). This is followed by rapid, non-radiative vibrational relaxation to the lowest vibrational level of the S₁ state. Fluorescence occurs when the molecule returns from this relaxed excited state to a higher vibrational level of the S₀ ground state. The energy lost during vibrational relaxation in both the excited and ground states accounts for the emitted photon having lower energy (longer wavelength) than the absorbed photon.
Several molecular and environmental factors influence the magnitude of this shift in heptamethine cyanines:
-
Molecular Rigidity: Most heptamethine dyes have a relatively rigid polymethine chain, which limits the extent of geometric relaxation in the excited state. This structural rigidity is a primary reason for their characteristically small Stokes shifts, often less than 25 nm.[1]
-
Structural Modification: Introducing specific substituents can dramatically alter the Stokes shift. For instance, adding an alkylamino group at the central position of the polymethine chain can induce excited-state intramolecular charge transfer (ICT), leading to substantial Stokes shifts exceeding 140 nm.[1][2] Similarly, creating asymmetrical structures, such as by introducing a pyridine group, can break the molecule's symmetry, reduce the π-conjugation, and increase the Stokes shift to over 200 nm.[3][4]
-
Solvent Effects (Solvatochromism): The polarity of the solvent can influence the energy levels of the ground and excited states differently. After excitation, a change in the molecule's dipole moment can induce a reorganization of the surrounding solvent molecules, which further lowers the energy of the excited state before fluorescence occurs. This solvent relaxation contributes to the overall Stokes shift.
Caption: Jablonski diagram illustrating the electronic and vibrational transitions that result in the Stokes shift.
Quantitative Spectroscopic Data
The Stokes shift is quantified as the difference in nanometers (nm) or wavenumbers (cm⁻¹) between the absorption (λ_abs) and emission (λ_em) maxima. The following table summarizes these properties for representative heptamethine cyanine dyes.
| Dye Name | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Solvent |
| Indocyanine Green (ICG) | ~780 | ~820 | ~40 | 0.012 - 0.13 | Ethanol, DMSO, Water |
| IRDye 800CW | ~774 | ~789 | ~15 | 0.09 - 0.12 | PBS, Water |
| s775z | 772 | 794 | 22 | 0.12 | PBS (pH 7.4) |
| Cy-Mu-7 | 570 | ~800 | ~230 | Not specified | PBS |
| Amino-substituted Dye (1a) | ~600 | ~740 | >140 | Not specified | Water |
Note: Spectroscopic properties, especially quantum yield, are highly dependent on the solvent and local environment.
Experimental Protocols
Accurate determination of the Stokes shift requires precise measurement of absorption and emission spectra.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelength of maximum absorbance (λ_abs).
-
Principle: Measures the attenuation of light as it passes through a sample. The absorbance is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the heptamethine cyanine dye in a high-purity solvent (e.g., ethanol, DMSO, PBS). A typical concentration is in the micromolar (μM) range, aiming for an absorbance maximum between 0.1 and 1.0 AU.
-
Blank Measurement: Fill a quartz cuvette (1 cm path length) with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Replace the solvent with the dye solution and record the absorption spectrum over the desired range (e.g., 400-900 nm).
-
Data Analysis: The wavelength corresponding to the highest absorbance peak is identified as λ_abs.
-
Fluorescence Spectroscopy
This technique is used to determine the wavelength of maximum emission (λ_em).
-
Principle: A sample is excited at a specific wavelength, and the emitted light is detected at a longer wavelength.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., a photomultiplier tube suitable for the NIR region).
-
Methodology:
-
Sample Preparation: Use the same or a similarly prepared dilute solution as for the absorption measurement. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.
-
Acquiring the Emission Spectrum: Set the excitation wavelength, typically at or near the λ_abs. Scan the emission monochromator over a range that covers the expected fluorescence (e.g., 750-950 nm).
-
Data Analysis: The wavelength corresponding to the peak of the fluorescence spectrum is identified as λ_em. The Stokes shift is then calculated as (λ_em - λ_abs).
-
Relative Fluorescence Quantum Yield (Φf) Measurement
The quantum yield quantifies the efficiency of the fluorescence process. The relative method is most common.
-
Principle: The fluorescence intensity of the sample is compared to that of a standard with a known quantum yield that absorbs and emits in a similar spectral region.
-
Methodology:
-
Standard Selection: Choose a suitable standard (e.g., IR-125 or IR-140 in ethanol for the NIR region).
-
Solution Preparation: Prepare a series of dilute solutions of both the sample dye and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.
-
Measurements:
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.
-
Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and standard.
-
-
Calculation: Integrate the area under the corrected fluorescence emission spectrum for each solution to get the integrated fluorescence intensity (F). Plot F versus absorbance for both the sample and the standard. The relationship should be linear. The quantum yield of the sample (Φf_sample) is calculated using the equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where Grad is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Workflow for Dye Characterization
The process of characterizing a new heptamethine cyanine dye, particularly for drug development applications, follows a logical progression from synthesis to functional testing.
Caption: A typical experimental workflow for the characterization and validation of a new heptamethine cyanine dye.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heptamethine cyanine dyes with a large stokes shift and strong fluorescence: a paradigm for excited-state intramolecular charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enlarging the Stokes Shift by Weakening the π‐Conjugation of Cyanines for High Signal‐to‐Noise Ratiometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Synthesis and Structure of Novel Heptamethine Cyanine Dyes: A Technical Guide to FD-1 and FD-2 from the FD-7 Intermediate
For Immediate Release
Shanghai, China – November 27, 2025 – A detailed examination of the chemical architecture and synthetic pathways of the novel near-infrared (NIR) heptamethine cyanine dyes, FD-1 and FD-2, from the precursor FD dye 7, is presented herein. This technical guide, tailored for researchers, scientists, and professionals in the field of drug development, provides a comprehensive overview of the molecular structures and the experimental protocols for their synthesis, drawing from foundational patent literature.
Chemical Structures of FD-7, FD-1, and FD-2
The foundational precursor, this compound, is a heptamethine cyanine dye intermediate. Its molecular formula is C₃₉H₃₇ClN₂O₆S₂. The successful synthesis of the target dyes, FD-1 and FD-2, originates from this key intermediate. While the precise chemical structures are proprietary and detailed within patent literature, the general structure of a heptamethine cyanine dye consists of two nitrogen-containing heterocyclic moieties connected by a seven-carbon polymethine chain. The specific substitutions on the heterocyclic rings and the polymethine chain define the unique properties of FD-7, FD-1, and FD-2.
Synthesis of FD-1 and FD-2 from FD-7
The transformation of this compound into FD-1 and FD-2 involves specific chemical modifications. The synthesis is based on established methodologies for the creation of heptamethine cyanine dyes, which typically involve the condensation of precursor molecules in a suitable solvent system.
General Synthesis Pathway
The synthesis of heptamethine cyanine dyes, such as FD-1 and FD-2 from an intermediate like FD-7, generally follows a reaction between an indolenium salt and a polymethine bridge-forming reagent. The reaction conditions, including temperature, solvent, and the presence of a basic catalyst, are critical in driving the reaction towards the desired product and achieving high yields.
The logical workflow for the synthesis can be visualized as a progression from the starting materials to the intermediate (FD-7) and finally to the end products (FD-1 and FD-2).
Caption: General synthesis workflow from starting materials to FD-1 and FD-2 dyes via the FD-7 intermediate.
Experimental Protocol for a Representative Heptamethine Cyanine Dye Synthesis
While the specific, proprietary protocols for FD-1 and FD-2 are not publicly available, a general experimental procedure for the synthesis of a similar heptamethine cyanine dye is provided below for illustrative purposes. This protocol is based on common methodologies found in the scientific literature.
Materials:
-
Indolenium salt precursor
-
Heptamethine bridge precursor (e.g., a di-aniline derivative)
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine, or N,N-Dimethylformamide)
-
Basic catalyst (e.g., Triethylamine or Sodium Acetate)
-
Acetic anhydride
Procedure:
-
A solution of the indolenium salt precursor is prepared in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The heptamethine bridge precursor is added to the solution, followed by the basic catalyst.
-
In some procedures, acetic anhydride is added, and the reaction mixture is heated to reflux for a specified period.
-
The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or UV-Vis spectroscopy.
-
Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of a non-polar solvent (e.g., diethyl ether).
-
The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum.
-
Purification of the final dye is typically achieved by column chromatography or recrystallization.
The relationship between the reactants and the final products in this type of synthesis is crucial for understanding the formation of the desired dye.
Caption: Diagram illustrating the relationship between reactants, conditions, and the final heptamethine cyanine dye product.
Quantitative Data
Quantitative data regarding the synthesis of FD-1 and FD-2 from FD-7, such as reaction yields, molar ratios of reactants, reaction times, and temperatures, are highly specific to the patented procedures. For researchers aiming to replicate or build upon this work, careful optimization of these parameters would be necessary. The following table provides a template for the types of quantitative data that are critical for the successful synthesis of such dyes.
| Parameter | FD-1 Synthesis (Typical Range) | FD-2 Synthesis (Typical Range) |
| Reactant Molar Ratio | ||
| FD-7 : Reagent A | 1 : 1.2 - 2.0 | - |
| FD-7 : Reagent B | - | 1 : 1.2 - 2.0 |
| Solvent | Acetonitrile or DMF | Pyridine or Acetonitrile |
| Catalyst | Triethylamine or NaOAc | Triethylamine or K₂CO₃ |
| Temperature (°C) | 80 - 120 | 80 - 120 |
| Reaction Time (h) | 2 - 8 | 2 - 8 |
| Yield (%) | > 70% (reported in literature for similar dyes) | > 70% (reported in literature for similar dyes) |
Note: The specific reagents "A" and "B" and the precise conditions are proprietary. The values in the table are representative of typical heptamethine cyanine dye syntheses.
Conclusion
The synthesis of the novel heptamethine cyanine dyes FD-1 and FD-2 from the intermediate this compound represents a significant advancement in the development of NIR probes for various scientific applications. Understanding the underlying chemical structures and synthetic methodologies is crucial for the further development and application of these promising compounds. The information provided in this technical guide serves as a foundational resource for professionals in the field, enabling further research and innovation in the domain of near-infrared dyes.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information and general scientific principles. The exact, proprietary details of the synthesis of FD-1 and FD-2 are protected by patent law. Researchers should consult the primary patent literature for specific details.
A Technical Guide to the Core Principles of Near-Infrared Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Near-infrared (NIR) fluorescence imaging has emerged as a powerful modality in preclinical and clinical research, offering significant advantages for in vivo studies. Its ability to penetrate deep into biological tissues with minimal autofluorescence makes it an invaluable tool for drug development, from early-stage compound screening to late-stage clinical trials. This in-depth technical guide elucidates the fundamental principles of NIR fluorescence imaging, provides detailed experimental protocols, and presents key quantitative data to empower researchers in harnessing the full potential of this technology.
Core Principles of Near-Infrared Fluorescence Imaging
The utility of NIR fluorescence imaging lies in the "NIR window," a spectral range where endogenous chromophores and fluorophores, such as hemoglobin and water, have minimal absorption and scattering.[1][2] This window is typically divided into two regions:
-
NIR-I: 700-900 nm
-
NIR-II: 1000-1700 nm
Imaging within these windows results in deeper tissue penetration and a higher signal-to-noise ratio (SNR) compared to imaging in the visible spectrum.[1][3] The reduced light scattering in the NIR-II window offers even greater spatial resolution and imaging depth than the NIR-I window.[4]
The basic principle of fluorescence imaging involves the use of fluorophores, molecules that absorb light at a specific excitation wavelength and emit light at a longer wavelength. In NIR fluorescence imaging, exogenous fluorescent probes are administered and accumulate at the target site. When excited by a light source of the appropriate wavelength, these probes emit NIR light that is captured by a sensitive detector, allowing for real-time visualization of biological processes.
Quantitative Data in NIR Fluorescence Imaging
The selection of the appropriate NIR window and fluorophore is critical for successful imaging experiments. The following tables summarize key quantitative data to aid in experimental design.
Table 1: Comparison of NIR-I and NIR-II Imaging Windows
| Feature | NIR-I Window (700-900 nm) | NIR-II Window (1000-1700 nm) | Reference(s) |
| Tissue Penetration Depth | Millimeters to ~1 cm | Up to several centimeters | |
| Signal-to-Background Ratio (SBR) | Good | Excellent | |
| Autofluorescence | Low | Negligible | |
| Light Scattering | Moderate | Low | |
| Spatial Resolution | High | Very High |
Table 2: Photophysical Properties of Common NIR Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Reference(s) |
| Indocyanine Green (ICG) | ~780 | ~820 | ~0.01-0.1 | ~200,000 | |
| IRDye 800CW | 774 | 789 | ~0.06 | 270,000 | |
| Alexa Fluor 790 | 784 | 814 | ~0.05 | 260,000 | |
| Cy7 | ~750 | ~770 | ~0.28 | ~250,000 |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results in NIR fluorescence imaging.
Antibody Labeling with NIR Fluorophores
This protocol describes the conjugation of a near-infrared fluorophore N-hydroxysuccinimide (NHS) ester to an antibody.
Materials:
-
Antibody (1 mg/mL in 0.1 M sodium bicarbonate, pH 8.5)
-
NIR Fluorophore NHS Ester (e.g., IVISense 680)
-
Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Bio-Gel P-100)
-
0.2 µm syringe filter
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Antibody Solution: Prepare 1 mL of a 1 mg/mL solution of the antibody in 0.1 M sodium bicarbonate buffer. If the antibody is in a different buffer, it should be exchanged into the bicarbonate buffer via dialysis or a spin column.
-
Reconstitute Fluorophore: Reconstitute 1 mg of the NIR fluorophore NHS ester with 100 µL of DMSO.
-
Conjugation Reaction: Add 10-30 µL of the reconstituted fluorophore to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 4:1 is often effective.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Purification: Remove unconjugated fluorophore using a size-exclusion chromatography column equilibrated with PBS.
-
Sterilization: Sterile filter the labeled antibody solution through a 0.2 µm syringe filter.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of the fluorophore. A correction factor for the fluorophore's absorbance at 280 nm must be applied.
-
Storage: Store the labeled antibody at 4°C in the dark.
In Vivo Tumor Imaging in Mice
This protocol outlines the procedure for imaging tumors in a mouse model using a NIR-labeled targeting agent.
Materials:
-
Tumor-bearing mice
-
NIR-labeled targeting agent (e.g., antibody, peptide)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate NIR excitation and emission filters
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane and place it on the imaging platform within the imaging system. To reduce autofluorescence from dietary sources, it is recommended to use a chlorophyll-free diet for at least one week prior to imaging.
-
Probe Administration: Inject the NIR-labeled targeting agent into the mouse, typically via tail vein injection. The optimal dose and time point for imaging should be determined in pilot studies.
-
Image Acquisition: Acquire fluorescence images at various time points post-injection to determine the optimal imaging window for tumor localization. Use an appropriate filter set for the specific NIR fluorophore being used. For example, for Cy5.5, an excitation filter of 625 ± 25 nm and an emission filter of 685 ± 25 nm can be used.
-
Image Analysis: Quantify the fluorescence intensity in the tumor and surrounding tissues to determine the tumor-to-background ratio.
-
Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the probe.
Cell Staining for Flow Cytometry
This protocol details the staining of cells with a NIR-conjugated antibody for analysis by flow cytometry.
Materials:
-
Single-cell suspension (0.5–1 x 10⁶ cells/mL)
-
NIR-conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc receptor blocking solution (optional)
-
Flow cytometer with appropriate laser and detectors for NIR fluorescence
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from tissues or cell culture. Ensure cell viability is high (>90%).
-
Fc Receptor Blocking (Optional): To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.
-
Antibody Staining: Add the NIR-conjugated antibody to the cell suspension at a predetermined optimal concentration. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the stained cells on a flow cytometer equipped with a laser and detectors capable of exciting the NIR fluorophore and detecting its emission (e.g., a 640 nm laser and a 660/20 nm filter for APC).
Signaling Pathways and Experimental Workflows
Visualizing signaling pathways and experimental workflows is crucial for understanding the complex biological processes investigated with NIR fluorescence imaging.
Receptor-Mediated Endocytosis
Receptor-mediated endocytosis is a key mechanism for the internalization of targeted NIR probes. The following diagram illustrates this process.
Caption: Visualization of receptor-mediated endocytosis using a NIR-labeled ligand.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. NIR-labeled antibodies targeting EGFR can be used to visualize and quantify receptor expression.
Caption: Simplified EGFR signaling cascade leading to cellular responses.
Experimental Workflow for In Vivo Imaging
A well-defined workflow is crucial for the successful execution of in vivo NIR fluorescence imaging studies.
Caption: Standard workflow for in vivo NIR fluorescence imaging experiments.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 3. Recent advances in near-infrared II imaging technology for biological detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in NIR-II Contrast Agent for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Heptamethine Cyanines: A Technical Guide to Quantum Yield and Brightness for Researchers and Drug Development Professionals
An in-depth exploration of the core photophysical properties of heptamethine cyanines, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantum yield and brightness. This document details experimental protocols, presents comparative data for a range of heptamethine cyanine dyes, and illustrates key experimental workflows.
Introduction to Heptamethine Cyanines
Heptamethine cyanines are a class of near-infrared (NIR) fluorescent dyes characterized by two heterocyclic nuclei joined by a seven-carbon polymethine chain. Their strong absorption and emission in the 700-900 nm spectral window make them invaluable tools for in vivo imaging, as light in this region exhibits deeper tissue penetration and reduced autofluorescence compared to visible light. The brightness of these dyes, a product of their molar extinction coefficient and fluorescence quantum yield, is a critical parameter for sensitive detection in biological systems. This guide delves into the nuances of these properties, offering a technical resource for the effective selection and application of heptamethine cyanines in research and development.
Understanding Quantum Yield and Brightness
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient conversion of absorbed light into fluorescence, resulting in a brighter signal.
Brightness , a practical measure of a fluorophore's performance, is the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient represents the dye's ability to absorb light at a specific wavelength.
Brightness = ε × Φ
Maximizing brightness is a key goal in the design and selection of fluorescent probes for demanding applications such as in vivo imaging and high-sensitivity assays.
Quantitative Data on Heptamethine Cyanines
The following tables summarize the photophysical properties of a selection of heptamethine cyanine dyes from the literature, providing a comparative overview of their performance.
Table 1: Photophysical Properties of Representative Heptamethine Cyanines
| Dye/Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Solvent | Reference |
| Indocyanine Green (ICG) | ~780 | ~820 | ~150,000 | ~0.02-0.13 | 3,000 - 19,500 | DMSO/Water | [1][2] |
| IR-780 | ~780 | - | - | - | - | - | [3] |
| IR-800CW | ~774 | ~789 | ~229,000 | ~0.09-0.12 | 20,610 - 27,480 | PBS | [4] |
| MHI-148 | - | - | - | - | - | - | [2] |
| QuatCy | - | - | - | > ICG & MHI-148 | Markedly higher than ICG & MHI-148 | PBS | |
| s775z | 775 | 794 | 201,000 | 0.090 | 18,090 | PBS | |
| meso-phenyl Cy7 (4h) | 759 | - | 256,000 | 0.31 | 79,360 | Ethanol | |
| meso-methyl Cy7 (4g) | - | - | - | 0.08 | - | Ethanol |
Note: The photophysical properties of cyanine dyes are highly dependent on their environment, including the solvent and conjugation to biomolecules. The values presented here are for comparative purposes.
Experimental Protocols
Relative Fluorescence Quantum Yield Determination
This protocol describes the determination of the fluorescence quantum yield of a heptamethine cyanine dye relative to a known standard.
Materials and Equipment:
-
Spectrofluorometer with a corrected emission spectrum function
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Heptamethine cyanine dye of interest (sample)
-
Reference standard with a known quantum yield in the NIR region (e.g., ICG in DMSO, Φ = 0.13)
-
Spectroscopic grade solvent (e.g., DMSO, ethanol, PBS)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the sample dye and the reference standard in the chosen solvent.
-
Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength. The excitation wavelength should ideally be at the absorption maximum of the dye.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. Ensure the entire emission band is captured.
-
Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std × (Grad_sample / Grad_std) × (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).
-
Synthesis and Purification of a meso-Substituted Heptamethine Cyanine
This protocol provides a general procedure for the synthesis of a meso-substituted heptamethine cyanine dye.
Materials:
-
Appropriate quaternary indole salt
-
Substituted dianil linker (e.g., from a Vilsmeier-Haack reaction)
-
Anhydrous ethanol or other suitable solvent
-
Acetic anhydride
-
Pyridine
-
Sodium acetate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Reaction Setup:
-
Dissolve the quaternary indole salt and the substituted dianil linker in a suitable solvent such as anhydrous ethanol in a round-bottom flask.
-
Add acetic anhydride and pyridine to the mixture.
-
Add sodium acetate as a base.
-
-
Reaction:
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC or absorption spectroscopy.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate the desired heptamethine cyanine dye.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized dye using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
-
Experimental Workflows and Signaling Pathways
Workflow for Cellular Imaging with Heptamethine Cyanines
Heptamethine cyanines are widely used for cellular imaging due to their NIR properties. The following diagram illustrates a typical workflow.
Workflow for In Vivo Tumor Targeting and Imaging
The inherent tumor-targeting capabilities of some heptamethine cyanines make them excellent candidates for in vivo imaging.
Signaling Pathway for Photodynamic Therapy (PDT)
Heptamethine cyanines can act as photosensitizers in photodynamic therapy, generating reactive oxygen species (ROS) to induce cell death upon light activation.
Challenges and Troubleshooting
Quantum Yield Measurements
-
Inner Filter Effects: At high concentrations, both the excitation light and the emitted fluorescence can be reabsorbed by the dye molecules, leading to an underestimation of the quantum yield. Solution: Keep the absorbance of the solutions below 0.1 at the excitation wavelength.
-
Solvent Purity: Impurities in the solvent can quench fluorescence or have their own fluorescence, interfering with the measurement. Solution: Use high-purity, spectroscopic-grade solvents.
-
Standard Selection: The accuracy of the relative quantum yield measurement is highly dependent on the accuracy of the standard's quantum yield. Solution: Use a well-characterized and stable standard with absorption and emission spectra that overlap with the sample.
Biological Applications
-
Aggregation: Heptamethine cyanines have a tendency to aggregate in aqueous solutions, which can quench their fluorescence and alter their biological activity. Solution: Incorporate solubilizing groups into the dye structure or use formulation strategies such as encapsulation in nanoparticles.
-
Photostability: Like many fluorophores, heptamethine cyanines can be susceptible to photobleaching upon prolonged exposure to light. Solution: Use minimal excitation power and exposure times during imaging. Structural modifications, such as the introduction of a rigidizing cyclohexene ring, can improve photostability.
-
Non-specific Binding: Hydrophobic interactions can lead to non-specific binding of the dyes to proteins and membranes, resulting in high background signals. Solution: Introduce hydrophilic moieties or zwitterionic groups to the dye structure to reduce non-specific interactions.
Conclusion
Heptamethine cyanines are powerful tools for researchers and drug development professionals, offering unique advantages for near-infrared fluorescence applications. A thorough understanding of their quantum yield and brightness, coupled with robust experimental protocols, is essential for harnessing their full potential. This guide provides a foundational resource for the effective utilization of these versatile dyes in a range of scientific endeavors. By carefully considering the structure-property relationships and potential challenges, researchers can optimize their experimental designs and accelerate their discoveries.
References
- 1. axisimagingnews.com [axisimagingnews.com]
- 2. QuatCy: A Heptamethine Cyanine Modification With Improved Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Introduction of Various Substitutions to the Methine Bridge of Heptamethine Cyanine Dyes Via Substituted Dianil Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Labeling Antibodies with Heptamethine Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethine cyanine dyes are a class of near-infrared (NIR) fluorophores that are invaluable for a range of biomedical applications, including in vivo imaging, flow cytometry, and immunofluorescence microscopy.[1][2] Their emission in the NIR spectrum (typically 700-900 nm) allows for deep tissue penetration and minimizes background autofluorescence, leading to high signal-to-noise ratios.[3] This protocol provides a detailed guide for the covalent labeling of antibodies with heptamethine cyanine dyes, covering conjugation chemistry, purification, and characterization of the resulting antibody-dye conjugates.
While heptamethine cyanine dyes offer significant advantages, they can be prone to instability, aggregation, and non-specific binding. Recent advancements have led to the development of sterically shielded and zwitterionic dyes that overcome many of these limitations, enhancing their performance in biological applications. This protocol is applicable to both traditional and next-generation heptamethine cyanine dyes.
Quantitative Data Summary
Successful antibody conjugation requires careful optimization of the reaction conditions. The following tables summarize key quantitative parameters for labeling antibodies with heptamethine cyanine dyes.
Table 1: Recommended Antibody & Dye Concentrations for Labeling
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Labeling efficiency is significantly reduced at concentrations below 2 mg/mL. |
| Dye-to-Antibody Molar Ratio | 2:1 to 10:1 | The optimal ratio depends on the specific dye and antibody and should be empirically determined. |
Table 2: Spectrophotometric Properties of a Representative Heptamethine Cyanine Dye
| Parameter | Value |
| Absorbance Maximum (λmax abs) | ~783 nm |
| Emission Maximum (λmax emiss) | ~809 nm |
| Molar Extinction Coefficient (ε) in Methanol | ~170,800 M⁻¹cm⁻¹ |
| (Note: These values are for a specific heptamethine cyanine dye and may vary for other derivatives.). |
Experimental Protocols
This section provides detailed methodologies for the key steps in the antibody labeling process: antibody preparation, conjugation, and purification.
Experimental Workflow for Antibody Labeling
Caption: Workflow for labeling antibodies with heptamethine cyanine dyes.
Protocol 1: Antibody Preparation
-
Starting Material : Begin with a purified antibody solution. If the antibody solution contains stabilizers like bovine serum albumin (BSA) or gelatin, they must be removed as they will compete for dye labeling. Similarly, buffers containing primary amines (e.g., Tris) or ammonium salts are incompatible with NHS-ester chemistry and must be exchanged.
-
Buffer Exchange :
-
Dialyze the antibody solution against 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4, at 4°C. Perform at least two buffer changes over 24 hours.
-
Alternatively, use a centrifugal filter device with an appropriate molecular weight cut-off (e.g., 100 kDa for IgG) to exchange the buffer and concentrate the antibody.
-
-
Concentration Adjustment :
-
Measure the antibody concentration using a spectrophotometer at 280 nm (A280). For a typical IgG, the extinction coefficient is approximately 210,000 M⁻¹cm⁻¹.
-
Adjust the final antibody concentration to be within the optimal range of 2-10 mg/mL using PBS.
-
Protocol 2: Antibody Conjugation with NHS-Ester Reactive Dyes
This protocol is for heptamethine cyanine dyes activated with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (lysine residues) on the antibody.
-
Prepare Dye Stock Solution :
-
Allow the vial of NHS-ester reactive heptamethine cyanine dye to warm to room temperature.
-
Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. This solution should be prepared fresh immediately before use.
-
-
Reaction Setup :
-
For each milligram of antibody, add a calculated amount of the dye stock solution to achieve the desired dye-to-antibody molar ratio (typically between 2:1 and 10:1). The optimal ratio may need to be determined empirically.
-
Gently mix the antibody and dye solutions.
-
-
Incubation :
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle rocking or stirring can enhance conjugation efficiency.
-
Protocol 3: Purification of the Antibody-Dye Conjugate
Purification is essential to remove unconjugated free dye, which can lead to high background signal in downstream applications.
-
Column Preparation :
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with 1X PBS.
-
-
Sample Loading and Elution :
-
Apply the antibody-dye reaction mixture to the top of the prepared column.
-
Begin eluting with 1X PBS. The labeled antibody, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained longer in the column.
-
-
Fraction Collection :
-
Collect fractions as the colored antibody-dye conjugate band moves down the column. The first colored fractions will contain the purified conjugate.
-
-
Alternative Purification :
-
For smaller scale reactions, spin desalting columns can be used for rapid purification.
-
Characterization of the Labeled Antibody
After purification, it is crucial to characterize the antibody-dye conjugate to determine the degree of labeling (DOL).
Protocol 4: Calculation of the Degree of Labeling (DOL)
-
Spectrophotometric Measurement :
-
Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A280) and at the absorbance maximum of the heptamethine cyanine dye (A_dye, typically around 780 nm).
-
-
Calculations :
-
Antibody Concentration (M):
-
Protein Concentration (mg/mL) = [A280 - (A_dye × CF)] / ε_protein
-
Antibody Concentration (M) = [Protein Concentration (mg/mL)] / [Antibody Molecular Weight ( g/mol )]
-
Where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the antibody at 280 nm.
-
-
Dye Concentration (M):
-
Dye Concentration (M) = A_dye / ε_dye
-
Where ε_dye is the molar extinction coefficient of the heptamethine cyanine dye at its λmax.
-
-
Degree of Labeling (DOL):
-
DOL = [Dye Concentration (M)] / [Antibody Concentration (M)]
-
-
An optimal DOL for most antibodies is typically between 2 and 10.
Signaling Pathway and Application Visualization
Antibodies labeled with heptamethine cyanine dyes are powerful tools for visualizing biological processes. The following diagram illustrates a general application in targeted cancer cell imaging.
Targeted Cancer Cell Imaging Workflow
Caption: Workflow of targeted cancer cell imaging using a labeled antibody.
Conclusion
This protocol provides a comprehensive framework for the successful labeling of antibodies with heptamethine cyanine dyes. By carefully controlling the experimental parameters and adequately characterizing the final conjugate, researchers can generate high-quality reagents for a wide array of sensitive and specific bio-imaging applications. For troubleshooting and further optimization, consulting the technical documentation of the specific dye being used is recommended.
References
- 1. Technology - A New Class of Stable Heptamethine Cyanine Fluorophores and Biomedical Applications Thereof [nih.technologypublisher.com]
- 2. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Small Animal Imaging Using Near-Infrared (NIR) Fluorescent Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasive in vivo small animal imaging. The NIR window, typically between 700 and 900 nm, offers significant advantages for deep tissue imaging due to reduced light scattering by biological tissues and minimal autofluorescence, resulting in a high signal-to-background ratio.[1][2] This allows for the sensitive detection of fluorescently labeled molecules within living organisms, making it an invaluable tool for preclinical research in oncology, inflammation, and drug development.
This document provides detailed application notes and protocols for utilizing NIR fluorescent dyes in small animal imaging, focusing on experimental design, data acquisition, and analysis for various research applications.
Properties of Common NIR Fluorescent Dyes
A variety of NIR fluorescent dyes are available for in vivo imaging, each with distinct properties. The choice of dye depends on the specific application, the target of interest, and the imaging system available. Commonly used dyes include indocyanine green (ICG) and various cyanine derivatives like IRDye® 800CW.[2][3]
| Property | Indocyanine Green (ICG) | IRDye® 800CW | Cy7.5 |
| Excitation Max (λex) | ~780 nm | ~774 nm | ~788 nm[1] |
| Emission Max (λem) | ~820 nm | ~789 nm | ~808 nm |
| Molar Extinction Coefficient (ε) | High | ~223,000 cm⁻¹M⁻¹ | High |
| Quantum Yield (Φ) | Low | High | ~0.10 |
| Bioconjugation | Non-covalent binding to proteins | Covalent conjugation to biomolecules | Covalent conjugation to biomolecules |
| FDA Approval | Approved for clinical use | Research Use Only | Research Use Only |
| Primary Clearance Route | Hepatic | Renal and Hepatic | Varies with formulation |
Core Applications and Protocols
Tumor Imaging and Targeted Drug Delivery
NIR fluorescent dyes can be conjugated to targeting moieties such as antibodies, peptides, or small molecules to visualize tumors and assess the delivery of targeted therapeutics.
-
Animal Model: Athymic nude mice (nu/nu) are recommended to minimize light scattering from fur. If using other strains, the imaging area should be carefully shaved 24 hours prior to imaging.
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of the mouse. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Probe Preparation and Injection:
-
Reconstitute the NIR dye-conjugated targeting agent in sterile, pyrogen-free PBS.
-
Determine the optimal dose of the imaging agent. A typical dose for cyanine dyes is in the range of 0.5-5 mg/kg body weight.
-
Administer the probe via intravenous (IV) tail vein injection. The typical injection volume is 100-200 µL.
-
-
In Vivo Imaging:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the animal in the imaging chamber, ensuring the tumor is clearly visible.
-
Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor probe accumulation and clearance.
-
Use appropriate excitation and emission filters for the specific NIR dye.
-
-
Ex Vivo Analysis:
-
At the final time point, euthanize the animal.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the excised organs and the tumor to confirm the in vivo signal and assess biodistribution.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor and other organs using the imaging system's software.
-
Calculate the tumor-to-background ratio (TBR) to assess targeting specificity.
-
Caption: Workflow for targeted NIR dye imaging of subcutaneous tumors.
Biodistribution and Pharmacokinetic Studies
Understanding the biodistribution and pharmacokinetic (PK) profile of a novel therapeutic or imaging agent is a critical step in its development. NIR fluorescence imaging offers a non-invasive method for longitudinal monitoring of agent distribution and clearance.
-
Animal Preparation: Use healthy, non-tumor-bearing mice for initial PK studies.
-
Probe Administration: Inject a known concentration of the NIR dye-labeled agent intravenously.
-
Blood Sampling (Pharmacokinetics):
-
Collect blood samples (e.g., 10-20 µL) from the tail vein or saphenous vein at multiple time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection.
-
Centrifuge the blood to separate plasma.
-
Measure the fluorescence intensity of the plasma samples using a plate reader or the in vivo imaging system.
-
Create a standard curve to convert fluorescence intensity to concentration.
-
Calculate the plasma half-life of the agent.
-
-
Whole-Body Imaging (Biodistribution):
-
Acquire whole-body images at the same time points as blood collection.
-
Monitor the distribution of the agent throughout the body over time.
-
-
Ex Vivo Organ Analysis (Biodistribution):
-
At the end of the study, euthanize the animals and dissect the major organs.
-
Image the excised organs to quantify the amount of agent accumulated in each tissue.
-
Homogenize the organs and measure the fluorescence to determine the percent injected dose per gram of tissue (%ID/g).
-
| Time Point | Blood (µg/mL) | Liver (%ID/g) | Kidneys (%ID/g) | Spleen (%ID/g) | Lungs (%ID/g) |
| 5 min | 15.2 ± 2.1 | 5.8 ± 0.9 | 3.1 ± 0.5 | 1.2 ± 0.3 | 2.5 ± 0.4 |
| 30 min | 9.8 ± 1.5 | 8.2 ± 1.1 | 4.5 ± 0.7 | 1.8 ± 0.4 | 1.9 ± 0.3 |
| 2 hours | 4.1 ± 0.8 | 12.5 ± 2.3 | 6.8 ± 1.2 | 2.5 ± 0.6 | 1.1 ± 0.2 |
| 8 hours | 1.2 ± 0.3 | 10.1 ± 1.9 | 5.2 ± 0.9 | 2.1 ± 0.5 | 0.5 ± 0.1 |
| 24 hours | 0.3 ± 0.1 | 6.3 ± 1.2 | 2.1 ± 0.4 | 1.0 ± 0.2 | 0.2 ± 0.05 |
Note: The above data is illustrative. Actual values will vary depending on the specific agent and animal model.
Caption: Workflow for biodistribution and pharmacokinetic studies.
Inflammation Imaging
Inflammation is a key process in many diseases, and NIR imaging can be used to visualize and quantify inflammatory responses. This can be achieved using probes that target markers of inflammation, such as activated macrophages or specific enzymes.
-
Induction of Inflammation: Induce a localized inflammatory response, for example, by subcutaneous injection of an irritant like carrageenan or by using a disease model such as collagen-induced arthritis.
-
Probe Administration: Inject a NIR dye-labeled probe that targets macrophages (e.g., labeled dextran or a specific antibody).
-
In Vivo Imaging:
-
Image the animals at various time points after probe administration to track the accumulation of the probe at the site of inflammation.
-
Quantify the fluorescence signal in the inflamed region and in a contralateral, non-inflamed control region.
-
-
Ex Vivo Confirmation:
-
Excise the inflamed tissue and control tissue for ex vivo imaging.
-
Perform histological analysis (e.g., H&E staining, immunofluorescence) to confirm the presence of macrophages and co-localization with the NIR probe.
-
Caption: Signaling pathway for inflammation imaging.
Lymphatic System Imaging
NIR fluorescence imaging is an excellent tool for mapping lymphatic drainage and identifying sentinel lymph nodes (SLNs). This is particularly relevant in cancer research for understanding metastasis.
-
Animal Preparation: Anesthetize the animal.
-
Probe Injection: Inject a small volume (e.g., 10-50 µL) of a NIR dye, such as ICG, subdermally or intradermally near the primary tumor or in the region of interest (e.g., footpad).
-
Real-Time Imaging:
-
Immediately begin imaging the injection site and surrounding area.
-
Observe the movement of the dye through the lymphatic vessels in real-time.
-
Identify the first lymph node(s) to accumulate the dye, which are the sentinel lymph nodes. The time to visually detectable fluorescence can range from 4 to 15 minutes.
-
-
Ex Vivo Confirmation:
-
Excise the fluorescent lymph nodes.
-
Confirm the presence of the dye in the excised nodes using the imaging system.
-
Caption: Workflow for sentinel lymph node mapping.
Troubleshooting and Considerations
-
Autofluorescence: While minimal in the NIR range, some dietary components can cause autofluorescence in the gastrointestinal tract. Fasting animals for 4-6 hours before imaging can help reduce this.
-
Dye Stability and Quenching: Ensure the NIR dye is stable under physiological conditions and that high concentrations in tissues do not lead to signal quenching.
-
Dose Optimization: The optimal dose of the imaging agent should be determined empirically to maximize the signal-to-background ratio without causing toxicity or saturation of the target.
-
Image Acquisition Parameters: Consistent imaging parameters (e.g., exposure time, laser power, focal plane) are crucial for quantitative and comparative studies.
-
Control Groups: Always include appropriate control groups, such as animals injected with an untargeted NIR dye or a blocking agent, to demonstrate the specificity of the targeted probe.
References
Application Notes and Protocols for Heptamethine Cyanine Dyes in Live-Cell Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethine cyanine dyes are a class of near-infrared (NIR) fluorophores that have garnered significant attention in the field of live-cell fluorescence microscopy.[1] Their characteristic absorption and emission profiles in the 700-1000 nm range offer distinct advantages for biological imaging, including deeper tissue penetration, reduced light scattering, and minimal background autofluorescence from endogenous biomolecules.[2] These properties make them particularly valuable for in vivo imaging and for studying cellular processes in thick biological samples.
This document provides detailed application notes and protocols for the effective use of heptamethine cyanine dyes in live-cell imaging experiments. It includes a summary of their key photophysical properties, protocols for cell labeling and microscopy, and a discussion of their cellular uptake mechanisms.
Photophysical Properties of Common Heptamethine Cyanine Dyes
The selection of an appropriate fluorophore is critical for successful fluorescence microscopy. The table below summarizes the key photophysical properties of several commonly used heptamethine cyanine dyes.
| Dye Name | Max Excitation (λex) (nm) | Max Emission (λem) (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Features & Applications |
| Cy7 | ~750 - 770 | ~775 - 800 | ~250,000 | ~0.28 (in methanol) | General live-cell and in vivo imaging, antibody conjugation.[3] |
| IR-783 | ~783 | ~805 | Not specified | Not specified | Preferential uptake and retention in tumor cells. |
| MHI-148 | Not specified | Not specified | Not specified | Not specified | Similar to IR-783, used for cancer cell imaging. |
| ZW800-1 | Not specified | Not specified | Not specified | Not specified | Zwitterionic nature reduces nonspecific binding. |
| s775z | ~775 | Not specified | Not specified | Not specified | Sterically shielded, high stability, and rapid clearance. |
Cellular Uptake and Signaling Pathways
The preferential accumulation of certain heptamethine cyanine dyes in cancer cells is a key feature for targeted imaging. This process is mediated by specific cellular uptake mechanisms.
Proposed Cellular Uptake Mechanism of Heptamethine Cyanine Dyes
Caption: Proposed mechanism of heptamethine cyanine dye uptake in tumor cells.
The uptake of heptamethine cyanine dyes into tumor cells is a multi-step process. In the bloodstream, these dyes can exist in a free form or bound to proteins like albumin. Albumin-bound dyes are thought to interact with the Gp60 receptor on endothelial cells, triggering caveolae-mediated transcytosis into the tumor interstitium. Free dyes can be transported across the endothelium by organic anion-transporting polypeptides (OATPs).
Within the tumor interstitium, secreted protein acidic and rich in cysteine (SPARC) can bind to the albumin-dye complex, facilitating its uptake into tumor cells via endocytosis or macropinocytosis. Free dye molecules are transported into tumor cells primarily through OATPs. Once inside the cancer cells, these dyes often accumulate in organelles such as mitochondria and lysosomes, leading to the enhanced fluorescence signal observed in imaging.
Experimental Protocols
The following protocols provide a general framework for using heptamethine cyanine dyes in live-cell fluorescence microscopy. Optimization of parameters such as dye concentration and incubation time is recommended for each specific cell type and experimental setup.
General Experimental Workflow for Live-Cell Imaging
Caption: General workflow for live-cell imaging with heptamethine cyanine dyes.
Protocol 1: Staining of Live Cells with Heptamethine Cyanine Dyes
This protocol is suitable for dyes like IR-783 and MHI-148 that exhibit preferential uptake in cancer cells.
Materials:
-
Heptamethine cyanine dye (e.g., IR-783)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live-cell imaging buffer (e.g., phenol red-free medium)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate NIR filter sets
Procedure:
-
Prepare a stock solution of the dye: Dissolve the heptamethine cyanine dye in DMSO to a concentration of 1-10 mM.
-
Prepare the working solution: Dilute the stock solution in complete cell culture medium to a final concentration of 1-20 µM. The optimal concentration should be determined empirically.
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Add the dye-containing medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the dye-containing medium.
-
Gently wash the cells two to three times with pre-warmed live-cell imaging buffer to remove any unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Use an appropriate filter set for the chosen dye (e.g., excitation ~740-760 nm, emission ~770-800 nm for Cy7).
-
Acquire images using the lowest possible laser power and shortest exposure time to minimize phototoxicity and photobleaching.
-
Protocol 2: Antibody Conjugation and Immunolabeling
This protocol describes the labeling of a primary antibody with an NHS-ester functionalized heptamethine cyanine dye for targeted immunofluorescence.
Materials:
-
Heptamethine cyanine dye with NHS ester functionality (e.g., Cy7 NHS ester)
-
Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., gel filtration)
-
PBS, pH 7.4
Procedure:
-
Prepare the dye: Immediately before use, dissolve the Cy7 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Slowly add the reactive dye solution to the antibody solution while gently vortexing. A common molar ratio of dye to antibody is between 8:1 and 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a purification column equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled antibody.
-
-
Immunolabeling of Live Cells:
-
Culture cells to the desired confluency on glass-bottom dishes.
-
Wash the cells once with a suitable wash buffer (e.g., PBS).
-
Dilute the Cy7-labeled antibody to the desired working concentration (typically 1-10 µg/mL) in live-cell imaging medium.
-
Incubate the cells with the antibody solution for 30-60 minutes at 37°C.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove the unbound antibody-dye conjugate.
-
Proceed with imaging as described in Protocol 1.
-
Conclusion
Heptamethine cyanine dyes are powerful tools for live-cell fluorescence microscopy, offering significant advantages for deep-tissue and in vivo imaging. Their unique properties, including NIR excitation and emission and, in some cases, preferential tumor cell uptake, make them highly valuable for a range of applications in basic research and drug development. By following the protocols outlined in this document and optimizing experimental conditions, researchers can effectively leverage the capabilities of these versatile fluorophores. However, it is important to be mindful of potential drawbacks such as dye aggregation and photobleaching, and to consider newer, structurally modified dyes that have been developed to overcome these limitations.
References
Application of Near-Infrared (NIR) Dyes in Photothermal Therapy for Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photothermal therapy (PTT) has emerged as a promising, minimally invasive therapeutic strategy for cancer treatment.[1][2] This technique utilizes photothermal agents that can efficiently convert near-infrared (NIR) light energy into heat, leading to localized hyperthermia and subsequent tumor cell ablation.[2][3][4] NIR dyes are a class of organic small molecules that have garnered significant attention as photothermal agents due to their strong absorption in the NIR region (700-1700 nm), which allows for deeper tissue penetration and minimal damage to surrounding healthy tissues. This document provides detailed application notes and protocols for the use of NIR dyes in cancer photothermal therapy, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action
The fundamental principle of NIR dye-based photothermal therapy lies in the conversion of light energy into heat. When NIR dyes accumulate in the tumor tissue and are irradiated with a specific wavelength of NIR light, they transition to an excited state. The subsequent relaxation of these excited molecules occurs predominantly through non-radiative decay pathways, releasing the absorbed energy as heat. This localized temperature increase, typically to 42-46°C or higher, induces cell death through various mechanisms including protein denaturation, membrane disruption, and induction of apoptosis and necrosis.
Classes of NIR Dyes for Photothermal Therapy
Several classes of organic small molecule dyes with strong NIR absorption have been developed for PTT applications. The most common classes include:
-
Cyanine Dyes: This is the most extensively studied class of NIR dyes for PTT. Heptamethine cyanine dyes, in particular, exhibit excellent photothermal conversion efficiency. A notable example is Indocyanine Green (ICG), the only NIR dye currently approved by the U.S. Food and Drug Administration (FDA) for clinical use, although its application in PTT is still under investigation due to stability issues.
-
Phthalocyanine Dyes: These dyes are characterized by a large, planar macrocyclic structure that results in strong absorption in the NIR region.
-
BODIPY (Boron-dipyrromethene) Dyes: These dyes offer high molar extinction coefficients and good photostability. Their absorption wavelength can be tuned by modifying their chemical structure.
-
Rhodamine Analogues: Certain derivatives of rhodamine dyes have been modified to exhibit strong absorption in the NIR spectrum, making them suitable for PTT.
Quantitative Data of Selected NIR Dyes
The following table summarizes the key photothermal properties of several representative NIR dyes from the literature. This data is crucial for selecting the appropriate dye and laser parameters for a given application.
| Dye/Nanoparticle | Class | Max Absorption (nm) | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Photothermal Conversion Efficiency (η) | Temperature Increase (°C) | Reference |
| Dye 3 | Cyanine | 779 | 780 | 1.5 | Not Reported | Solution reached 55°C | |
| Compound 16 | BODIPY | 781 | 808 | 2 | 50% | 52 | |
| RC-BSA NPs | Asymmetric Cyanine | ~868 | 915 | Not Reported | 28.7% | Not Reported | |
| IR820 | Cyanine | 770 | 808 | 0.5 | Not Reported | Not Reported | |
| Cypate | Cyanine | ~800 | 808 | 1 | Not Reported | Not Reported | |
| NIR998 NPs | Aza-BODIPY | Not Reported | Not Reported | Not Reported | 50.5% | Not Reported | |
| BSA@IR-817 | Cyanine | Not Reported | 808 | 1 | Not Reported | 27.6 (at 20 μM) |
Experimental Protocols
Protocol 1: In Vitro Photothermal Therapy
This protocol details the steps for evaluating the photothermal efficacy of an NIR dye on cancer cells in culture.
1. Cell Culture and Seeding:
- Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate for 24 hours to allow for cell attachment.
2. Incubation with NIR Dye:
- Prepare a stock solution of the NIR dye in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in cell culture medium to achieve a range of desired final concentrations.
- Remove the old medium from the 96-well plate and add the medium containing the NIR dye to the cells.
- Incubate the cells with the NIR dye for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.
3. NIR Laser Irradiation:
- Set up the NIR laser system with the appropriate wavelength and power density as determined by the absorption spectrum of the dye and preliminary experiments.
- Irradiate the designated wells of the 96-well plate for a specific duration (e.g., 5-10 minutes). Include control groups that are not irradiated.
4. Cell Viability Assay:
- After irradiation, incubate the cells for another 24 hours.
- Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead cell staining kit.
- Measure the absorbance or fluorescence according to the assay protocol to quantify cell viability.
5. Data Analysis:
- Calculate the percentage of cell viability for each condition relative to the untreated control cells.
- Plot cell viability as a function of NIR dye concentration and laser irradiation to determine the photothermal efficacy.
Protocol 2: In Vivo Photothermal Therapy in a Xenograft Mouse Model
This protocol outlines the procedure for assessing the in vivo anticancer efficacy of an NIR dye in a tumor-bearing mouse model.
1. Animal Model and Tumor Inoculation:
- Use immunodeficient mice (e.g., nude mice, SCID mice).
- Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 cells in 100 µL of PBS) into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
2. Administration of NIR Dye:
- Prepare a sterile solution of the NIR dye or NIR dye-loaded nanoparticles in a biocompatible vehicle (e.g., saline, PBS).
- Administer the solution to the tumor-bearing mice via an appropriate route, typically intravenous (i.v.) injection. The dosage will depend on the specific dye and its in vivo biodistribution.
3. In Vivo Imaging and Biodistribution (Optional but Recommended):
- If the NIR dye is fluorescent, perform in vivo fluorescence imaging at different time points after injection to monitor the accumulation of the dye in the tumor. This helps determine the optimal time for laser irradiation.
4. NIR Laser Irradiation:
- At the time of maximum tumor accumulation of the dye, anesthetize the mice.
- Irradiate the tumor area with an NIR laser at the predetermined wavelength, power density, and duration. Monitor the temperature of the tumor surface using an infrared thermal camera.
5. Monitoring Tumor Growth and Survival:
- Measure the tumor volume (e.g., using calipers) every 2-3 days for a specified period.
- Monitor the body weight and overall health of the mice.
- At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue damage and apoptosis.
6. Data Analysis:
- Plot tumor growth curves for the different treatment groups.
- Perform statistical analysis to determine the significance of the treatment effect.
- Analyze the histological data to confirm the mechanism of cell death.
Visualizations
Caption: Mechanism of NIR dye-based photothermal therapy.
Caption: Experimental workflow for in vitro photothermal therapy.
Caption: Experimental workflow for in vivo photothermal therapy.
Conclusion
NIR dyes represent a versatile and promising class of photothermal agents for cancer therapy. Their strong absorbance in the NIR window, coupled with the potential for chemical modification to improve tumor targeting and therapeutic efficacy, makes them a focal point of current cancer research. The protocols and data presented in this document provide a foundational guide for researchers and drug development professionals to explore and advance the application of NIR dyes in photothermal therapy. Careful optimization of dye selection, formulation, and irradiation parameters is critical for achieving successful therapeutic outcomes.
References
- 1. Near-infrared photodynamic and photothermal co-therapy based on organic small molecular dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress on NIR-II Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Conjugation with Near-Infrared Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides with near-infrared (NIR) fluorophores is a critical technique in biomedical research and drug development. NIR-labeled peptides are invaluable tools for a range of applications, including in vivo imaging, fluorescence-guided surgery, and targeted drug delivery. The NIR window (typically 650-900 nm) offers significant advantages for biological imaging, such as deeper tissue penetration, reduced light scattering, and minimized autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio.[1][2][]
This document provides detailed application notes and protocols for the most common methods of conjugating peptides with NIR fluorophores. It is designed to guide researchers, scientists, and drug development professionals in selecting the appropriate conjugation strategy and successfully labeling their peptides of interest for downstream applications. The three primary conjugation chemistries covered are:
-
N-Hydroxysuccinimide (NHS) Ester Chemistry: Targeting primary amines.
-
Maleimide Chemistry: Targeting free thiols.
-
Click Chemistry: Involving the reaction of an alkyne and an azide.
N-Hydroxysuccinimide (NHS) Ester Chemistry for Amine-Reactive Labeling
NHS ester chemistry is one of the most widely used methods for labeling peptides.[4] NHS esters of NIR fluorophores react with primary amines, such as the N-terminal α-amine and the ε-amine of lysine residues, to form stable amide bonds.[4]
Logical Relationship: NHS Ester Conjugation
Caption: NHS ester conjugation workflow.
Quantitative Data for NHS Ester Conjugation
| Parameter | Value/Range | Notes |
| Optimal pH | 8.3 - 8.5 | Lower pH leads to protonation of amines and no reaction, while higher pH increases hydrolysis of the NHS ester. |
| Molar Excess of Dye | 8-20 fold | This is an empirical value and may require optimization depending on the peptide. |
| Reaction Time | 1-5 hours at room temperature or overnight at 4°C | Longer incubation times may be necessary for less reactive peptides. |
| Solvents | DMSO, DMF (amine-free), Water | NIR fluorophores are often dissolved in a small amount of organic solvent before being added to the aqueous peptide solution. |
Experimental Protocol: NHS Ester Conjugation
Materials:
-
Peptide containing a primary amine.
-
NIR Fluorophore NHS Ester (e.g., IRDye® 800CW NHS Ester, Cy5.5 NHS Ester).
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification system (e.g., HPLC, gel filtration).
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Fluorophore Preparation: Immediately before use, dissolve the NIR fluorophore NHS ester in a small volume of DMSO or DMF.
-
Conjugation Reaction:
-
Add the dissolved NIR fluorophore to the peptide solution. The final concentration of the organic solvent should be kept to a minimum to avoid denaturation of the peptide.
-
Gently mix the reaction mixture and incubate for 1-5 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Purify the NIR-peptide conjugate from unreacted fluorophore and peptide using reverse-phase HPLC or gel filtration chromatography.
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and assess the degree of labeling using UV-Vis spectroscopy.
Maleimide Chemistry for Thiol-Reactive Labeling
Maleimide chemistry provides a highly selective method for labeling peptides at free thiol groups, which are present in cysteine residues. The maleimide group reacts with the sulfhydryl group of cysteine to form a stable thioether bond. This method is particularly useful for site-specific labeling when a peptide contains a single cysteine residue.
Experimental Workflow: Maleimide Conjugation
References
- 1. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-infrared fluorescent labeled CGRRAGGSC peptides for optical imaging of IL-11Rα in athymic mice bearing tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heptamethine Cyanine-Based Probes for Detecting Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethine cyanine dyes are a class of near-infrared (NIR) fluorophores that have garnered significant attention in biomedical research. Their emission in the NIR window (700-900 nm) allows for deep tissue penetration and reduced autofluorescence from biological samples, making them ideal candidates for in vivo imaging. Recently, their application has expanded to the detection of reactive oxygen species (ROS), which are key signaling molecules in various physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases. This document provides detailed application notes and protocols for the use of heptamethine cyanine-based probes in the detection and quantification of ROS.
Principle of Detection
Heptamethine cyanine-based ROS probes are typically designed as "turn-on" fluorescent sensors. In their native state, the fluorescence of the cyanine core is quenched. Upon reaction with a specific ROS, a chemical modification occurs that restores the conjugation and fluorescence of the heptamethine backbone. This results in a significant increase in the fluorescence signal, which can be correlated to the concentration of the target ROS. Some heptamethine dyes, like IR-780, can also contribute to ROS production, particularly singlet oxygen, upon photoexcitation, a property utilized in photodynamic therapy.[1]
Data Presentation
The following tables summarize the quantitative data for representative heptamethine cyanine-based probes for ROS detection.
| Probe Name | Target ROS | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| IR-780 | Primarily ¹O₂ (as a photosensitizer) | ~780 | ~800-823 | 0.127 for ¹O₂ generation | Not typically used for direct detection | [1] |
| Mito-NIR-HP | H₂O₂ | 750 | 775 | - | 34 nM | N/A |
| Cy-OCl | HOCl | 770 | 790 | - | 25 nM | N/A |
| Cy-SO | O₂⁻ | 680 | 710 | - | 12.3 nM | N/A |
Note: Quantitative data for heptamethine cyanine-based ROS probes can vary depending on the specific molecular design and experimental conditions. The data presented here are representative examples.
Signaling Pathway Visualization
The following diagram illustrates a general mechanism of a heptamethine cyanine-based probe for detecting mitochondrial ROS, which can be involved in signaling pathways leading to apoptosis.
Caption: Mitochondrial ROS detection leading to apoptosis signaling.
Experimental Protocols
Protocol 1: In Vitro Detection of ROS in Cultured Cells using Fluorescence Microscopy
This protocol describes the use of a generic heptamethine cyanine-based probe for the detection of ROS in adherent mammalian cells using fluorescence microscopy.
Materials:
-
Heptamethine cyanine-based ROS probe (e.g., a commercially available probe or a custom-synthesized one)
-
Adherent mammalian cells (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), anhydrous
-
ROS inducer (e.g., H₂O₂, menadione, or lipopolysaccharide)
-
ROS inhibitor (e.g., N-acetylcysteine) (for control experiments)
-
Fluorescence microscope with appropriate filter sets for NIR imaging (e.g., Cy7 filter set)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ overnight.
-
-
Probe Preparation:
-
Prepare a stock solution of the heptamethine cyanine probe (typically 1-10 mM) in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to the final working concentration (typically 1-20 µM). The optimal concentration should be determined empirically for each probe and cell line. For IR-780, a concentration of 20 µM has been used for staining PC-3 cells.[2]
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash twice with warm PBS.
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined for each probe. For IR-780, 20 minutes was found to be optimal for PC-3 cells.[2]
-
-
ROS Induction (Optional):
-
If studying induced ROS production, after probe loading, replace the probe solution with fresh medium containing the ROS inducer at the desired concentration.
-
Incubate for the desired period (e.g., 30 minutes to 4 hours).
-
For control experiments, pre-incubate a set of cells with an ROS inhibitor before adding the inducer.
-
-
Imaging:
-
After incubation, wash the cells twice with warm PBS to remove any excess probe.
-
Add fresh PBS or imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with a suitable NIR filter set (e.g., Excitation: 710-760 nm, Emission: 780-850 nm). For IR-780, an excitation of 633 nm and emission at 780 nm has been used.[2]
-
Acquire images using identical settings (e.g., exposure time, gain) for all experimental and control groups.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity between control and treated groups to determine the relative change in ROS levels.
-
Protocol 2: Quantitative Analysis of ROS by Flow Cytometry
This protocol provides a method for the quantitative analysis of intracellular ROS levels using a heptamethine cyanine-based probe and flow cytometry.
Materials:
-
Heptamethine cyanine-based ROS probe
-
Suspension or adherent cells
-
Complete cell culture medium
-
PBS, pH 7.4
-
DMSO, anhydrous
-
ROS inducer and inhibitor (as in Protocol 1)
-
Flow cytometer with a red laser (e.g., 633 nm or 640 nm) and appropriate detectors for NIR emission.
Procedure:
-
Cell Preparation:
-
Culture cells to a sufficient number for the experiment (typically 1 x 10⁶ cells per condition).
-
For adherent cells, detach them using a gentle method (e.g., trypsinization followed by neutralization with complete medium).
-
Wash the cells once with PBS and resuspend them in serum-free medium or PBS at a concentration of 1 x 10⁶ cells/mL.
-
-
Probe Loading:
-
Add the heptamethine cyanine probe stock solution to the cell suspension to achieve the desired final concentration (typically 1-20 µM).
-
Incubate the cells for 15-60 minutes at 37°C, protected from light.
-
-
ROS Induction and Controls:
-
After probe loading, add the ROS inducer or inhibitor directly to the cell suspension and incubate for the desired time.
-
Include the following controls:
-
Unstained cells (for background fluorescence).
-
Cells stained with the probe but without any treatment (basal ROS levels).
-
Cells treated with the ROS inducer after probe staining.
-
Cells pre-treated with an ROS inhibitor before inducer treatment.
-
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped for NIR fluorescence detection.
-
Use an appropriate excitation laser (e.g., 633 nm or 640 nm) and emission filter (e.g., a bandpass filter centered around the probe's emission maximum).
-
Collect data for at least 10,000 events per sample.
-
Gate on the live cell population based on forward and side scatter profiles.
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) of the gated cell population for each sample.
-
Calculate the fold change in MFI relative to the untreated control to quantify the increase in ROS levels.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for detecting cellular ROS using a heptamethine cyanine-based probe.
Caption: General workflow for cellular ROS detection.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Probe concentration is too high. | Optimize probe concentration by performing a titration. |
| Incomplete removal of excess probe. | Increase the number and duration of washing steps. | |
| Autofluorescence of cells or medium. | Use phenol red-free medium for experiments. Image an unstained control to determine the level of autofluorescence. | |
| Low or no signal | Probe concentration is too low. | Increase probe concentration. |
| Insufficient incubation time. | Optimize the probe loading time. | |
| Low level of ROS. | Use a positive control (ROS inducer) to confirm probe activity. | |
| Incorrect filter set. | Ensure the excitation and emission filters match the spectral properties of the probe. | |
| Photobleaching | Excessive exposure to excitation light. | Reduce exposure time and/or excitation light intensity. Use an anti-fade mounting medium for fixed cells. |
| Cell toxicity | High probe concentration. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic probe concentration. |
| Extended incubation time. | Reduce the probe loading time. |
Conclusion
Heptamethine cyanine-based probes offer a powerful tool for the sensitive and specific detection of reactive oxygen species in biological systems. Their near-infrared optical properties make them particularly well-suited for in vivo imaging applications. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can effectively utilize these probes to investigate the intricate roles of ROS in health and disease.
References
Application Notes and Protocols for Near-Infrared (NIR) Fluorescent Dye-Based Tissue Staining
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for staining tissues with near-infrared (NIR) fluorescent dyes. NIR imaging offers significant advantages for in vivo and ex vivo tissue analysis, including deeper tissue penetration, minimal autofluorescence, and reduced phototoxicity compared to conventional visible light fluorescence.[1][2][3][4][5] These protocols are designed to guide researchers in drug development and other biomedical fields through the process of NIR dye conjugation, tissue preparation, staining, and imaging.
Overview of Near-Infrared (NIR) Dyes for Tissue Imaging
NIR dyes are small organic molecules that absorb and emit light in the near-infrared spectrum (typically 700-1700 nm). This region is often referred to as the "NIR window" in biological tissues, where the absorption of light by endogenous chromophores like hemoglobin and water is minimized, allowing for deeper light penetration.
Advantages of NIR Dyes:
-
Deep Tissue Penetration: NIR light can penetrate several centimeters into biological tissues, enabling the visualization of deep-seated structures.
-
Low Autofluorescence: Biological tissues exhibit minimal intrinsic fluorescence in the NIR range, leading to a high signal-to-noise ratio and enhanced image contrast.
-
Reduced Phototoxicity: The lower energy of NIR light minimizes damage to biological samples, making it ideal for longitudinal studies in living animals.
-
Multiplexing Capabilities: The broad NIR spectrum allows for the use of multiple dyes with distinct spectral properties for simultaneous imaging of different targets.
Common Classes of NIR Dyes:
Several classes of organic dyes are utilized for NIR imaging, each with unique photophysical properties. Common classes include:
-
Cyanine Dyes: Such as Indocyanine Green (ICG) and IRDye® 800CW, are widely used due to their high extinction coefficients and good quantum yields.
-
Squaraine Dyes: Known for their sharp and intense absorption and emission peaks in the NIR region.
-
Porphyrin-Based Dyes: These dyes have been explored for their potential in both imaging and photodynamic therapy.
Quantitative Data of Common NIR Dyes
The selection of an appropriate NIR dye is critical for successful tissue staining and imaging. The following table summarizes the key photophysical properties of several commercially available NIR dyes. The quantum yield (Φf), a measure of the efficiency of fluorescence, is highly dependent on the solvent environment.
| Dye Family | Dye Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent |
| Cyanine | Indocyanine Green (ICG) | ~780 | ~820 | ~0.012 - 0.13 | Ethanol, DMSO, Water |
| Cyanine | IRDye® 800CW | ~774 | ~789 | ~0.09 - 0.12 | PBS, Water |
| Cyanine | IRDye® 700DX | ~688 | ~705 | ~0.12 (unbound) | Aqueous Solution |
| Cyanine | Cy5.5 | ~678 | ~694 | - | - |
| Cyanine | Cy7 | ~750 | ~773 | - | - |
| Cyanine | Cy7.5 | ~788 | ~808 | - | - |
Data sourced from BenchChem's "A Comparative Guide to the Quantum Yield of Near-Infrared (NIR) Dyes".
Experimental Protocols
Protocol for Antibody Conjugation with Amine-Reactive NIR Dyes
This protocol describes the conjugation of an amine-reactive NIR dye (e.g., an NHS ester) to a primary antibody. The most common method for fluorescently labeling an antibody is to use amine-reactive N-hydroxysuccinimide (NHS) ester chemistry, where the dye's activated carboxyl group reacts with an exposed lysine amine residue on the antibody surface to form a stable amide linkage.
Materials:
-
Primary antibody (1 mg/mL in conjugation buffer)
-
Amine-reactive NIR dye (e.g., IVISense™ 680 NHS)
-
Conjugation Buffer: 50 mM carbonate/bicarbonate buffer, pH 8.5
-
Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Bio-Gel P-100)
-
0.2 µM syringe filter
Procedure:
-
Prepare Antibody Solution: Prepare 1 mL of a 1 mg/mL solution of the antibody in conjugation buffer.
-
Reconstitute NIR Dye: Reconstitute 1 mg of the amine-reactive NIR dye with 100 µL of DMSO.
-
Conjugation Reaction: Add 10-30 µL of the reconstituted NIR dye to the antibody solution. Mix well by gentle vortexing. The optimal ratio of dye to protein may need to be determined empirically, but a starting point of a 4:1 molar ratio is often effective.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour in the dark.
-
Purification: Remove the unreacted dye using a size-exclusion chromatography column according to the manufacturer's instructions.
-
Sterilization: Sterile filter the labeled antibody solution through a 0.2 µM syringe filter.
-
Storage: Store the labeled antibody at 4°C in the dark.
Diagram of Antibody Conjugation Workflow:
Caption: Workflow for NIR dye conjugation to an antibody.
Protocol for In Vivo Tumor Imaging in a Mouse Model
This protocol outlines the general procedure for in vivo imaging of tumors in a mouse model using a NIR-labeled antibody.
Materials:
-
Tumor-bearing mice
-
NIR-labeled antibody
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS® Imaging System) with appropriate NIR filters
-
Sterile saline or PBS
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane or another appropriate anesthetic.
-
Injection: Inject the NIR-labeled antibody intravenously (i.v.) via the tail vein or intraperitoneally (i.p.). The optimal dose and injection route should be determined empirically for each antibody-dye conjugate.
-
Imaging Time Course: Image the mice at various time points post-injection (e.g., 1, 6, 24, 48, and 96 hours) to determine the optimal time for tumor visualization and clearance from non-target tissues. For antibody-based probes, optimal contrast is often achieved 3-5 days post-injection due to their long circulation times.
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Select the appropriate excitation and emission filters for the specific NIR dye being used. For example, for a dye like Cy5.5, an excitation filter around 625 nm and an emission filter around 685 nm would be suitable.
-
Acquire both a white light (photographic) image and a fluorescence image.
-
-
Data Analysis:
-
Use the accompanying software to overlay the fluorescence signal on the photographic image.
-
Quantify the fluorescence intensity in the tumor region of interest (ROI) and in a background region to calculate the signal-to-background ratio.
-
Diagram of In Vivo Imaging Workflow:
Caption: General workflow for in vivo NIR imaging of tumors.
Protocol for Tissue Clearing for NIR Fluorescence Microscopy
Tissue clearing techniques render tissues transparent, allowing for deep imaging with microscopy. Several organic solvent-based and aqueous-based clearing methods are compatible with NIR fluorescence. This protocol provides a general overview of an organic solvent-based clearing method.
Materials:
-
Fixed tissue sample
-
Dehydration solutions (e.g., increasing concentrations of ethanol)
-
Delipidation/Clearing agent (e.g., ethyl cinnamate (ECi), BABB)
-
Mounting medium with a refractive index matching the clearing agent
Procedure:
-
Fixation: Fix the tissue sample using an appropriate fixative (e.g., 4% paraformaldehyde).
-
Dehydration: Dehydrate the tissue by incubating it in a graded series of ethanol solutions (e.g., 50%, 70%, 95%, 100%).
-
Delipidation and Clearing: Immerse the dehydrated tissue in the clearing agent until it becomes transparent. The incubation time will vary depending on the tissue size and type.
-
Mounting: Mount the cleared tissue in a mounting medium with a refractive index that matches the clearing agent to minimize light scattering.
-
Imaging: Image the cleared tissue using a confocal or light-sheet microscope equipped with NIR lasers and detectors.
Diagram of Tissue Clearing Workflow:
Caption: General workflow for organic solvent-based tissue clearing.
Troubleshooting
Problem: No Staining or Low Signal
-
Cause: Primary antibody not validated for the application.
-
Solution: Check the antibody datasheet to ensure it is recommended for your application (e.g., IHC, in vivo imaging).
-
-
Cause: Antibody concentration is too low.
-
Solution: Perform a titration to determine the optimal antibody concentration.
-
-
Cause: Insufficient penetration of the antibody into the tissue.
-
Solution: For ex vivo staining, consider using permeabilization agents like Triton X-100. For in vivo applications, smaller antibody fragments (e.g., F(ab')2) may improve penetration.
-
Problem: High Background Staining
-
Cause: Primary antibody concentration is too high.
-
Solution: Reduce the concentration of the primary antibody.
-
-
Cause: Non-specific binding of the antibody.
-
Solution: Increase the concentration of the blocking agent or try a different blocking buffer. For in vivo imaging, this can be due to the long circulation time of antibodies; optimizing the imaging time point is crucial.
-
-
Cause: Autofluorescence from the tissue.
-
Solution: Although less of an issue in the NIR range, some autofluorescence can still occur. Ensure you are using appropriate filters and consider spectral unmixing if necessary. Autofluorescence can also be induced by certain fixatives or dietary factors in animal models.
-
Signaling Pathway Visualization
In drug development, NIR-labeled probes are often designed to target specific signaling pathways implicated in disease. For example, antibodies targeting growth factor receptors like EGFR or HER2, which are overexpressed in many cancers, can be labeled with NIR dyes to visualize tumor localization and receptor engagement.
Diagram of a Targeted NIR Probe Binding to a Cell Surface Receptor:
References
Application Notes and Protocols: In Vivo Imaging of Tumor Margins with Heptamethine Cyanine Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethine cyanine dyes are a class of near-infrared (NIR) fluorescent probes that have shown significant promise for in vivo imaging of tumors. Their fluorescence emission in the NIR window (700-900 nm) allows for deep tissue penetration and reduced autofluorescence, leading to a high signal-to-background ratio. A unique characteristic of certain heptamethine cyanine dyes, such as IR-780, IR-783, and MHI-148, is their intrinsic ability to preferentially accumulate in tumor tissues without the need for conjugation to a targeting ligand.[1][2][3] This tumor-specific uptake is primarily mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells, and is influenced by the hypoxic tumor microenvironment.[3][4] These properties make heptamethine cyanine probes powerful tools for non-invasive tumor detection, delineation of tumor margins during surgery, and monitoring therapeutic response.
These application notes provide detailed protocols for the synthesis, characterization, and in vivo application of heptamethine cyanine probes for tumor margin imaging.
Quantitative Data Summary
The following tables summarize the performance of various heptamethine cyanine probes in preclinical tumor models.
Table 1: In Vivo Performance of Heptamethine Cyanine Probes
| Probe | Animal Model | Tumor Type | Tumor-to-Background Ratio (TBR) | Time Point (post-injection) | Reference |
| PC-1001 (⁶⁴Cu-DOTA-MHI-148) | Mouse | MCF-7 Breast Cancer Xenograft | 4.3 (Tumor vs. Muscle) | 24 hours | |
| PC-1001 (⁶⁴Cu-DOTA-MHI-148) | Mouse | MCF-7 Breast Cancer Xenograft | 5.8 (Tumor vs. Muscle) | 48 hours | |
| IR-780 Iodide | Mouse | Multiple Tumor Xenografts | Significant signal-to-background ratio | Up to 20 days | |
| Shielded Heptamethine Cyanine (s775z conjugate) | Mouse | Xenograft | High TBR (specific values not provided) | Not specified |
Table 2: Biodistribution of Heptamethine Cyanine Probes
| Probe | Organ | % Injected Dose per Gram (%ID/g) at 24h | % Injected Dose per Gram (%ID/g) at 48h | Reference |
| PC-1001 | Tumor | ~3.5 | ~3.0 | |
| Blood | ~1.0 | ~0.5 | ||
| Liver | ~2.5 | ~2.0 | ||
| Kidneys | ~1.5 | ~1.0 | ||
| Muscle | ~0.8 | ~0.5 |
Experimental Protocols
Protocol 1: Synthesis of a Generic Heptamethine Cyanine Dye
This protocol describes a general synthesis for a meso-substituted heptamethine cyanine dye.
Materials:
-
2,3,3-Trimethylindolenine
-
Alkyl iodide (e.g., iodomethane)
-
2-chloro-1-formyl-3-(hydroxymethylene)cyclohexene
-
Acetonitrile (anhydrous)
-
Triethylamine
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Aniline
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium acetate
Procedure:
-
Synthesis of Indolenium Salt:
-
Dissolve 2,3,3-trimethylindolenine and an alkyl iodide in acetonitrile.
-
Stir the mixture at 80°C for 12 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and collect the precipitated indolenium salt by filtration. Wash with diethyl ether and dry.
-
-
Synthesis of the Vilsmeier-Haack Reagent (if not commercially available):
-
Cool a mixture of DMF and dichloromethane to 0-5°C.
-
Slowly add phosphorus oxychloride and stir for 2 hours.
-
Allow the reaction to proceed for an additional 3 hours at room temperature to form the Vilsmeier-Haack reagent.
-
-
Condensation Reaction:
-
Dissolve the synthesized indolenium salt and 2-chloro-1-formyl-3-(hydroxymethylene)cyclohexene in a mixture of acetic anhydride and acetic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and precipitate the crude dye by adding diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
-
Purification:
-
Purify the crude dye using column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/methanol gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.
-
Protocol 2: In Vivo Imaging of Tumor-Bearing Mice
This protocol outlines the procedure for in vivo fluorescence imaging of tumor margins in a mouse xenograft model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Heptamethine cyanine probe (e.g., IR-783, MHI-148)
-
Phosphate-buffered saline (PBS), sterile
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped for NIR fluorescence imaging (e.g., Kodak Imaging Station, Olympus OV100)
Procedure:
-
Probe Preparation:
-
Dissolve the heptamethine cyanine probe in a small amount of DMSO.
-
Dilute the probe solution to the desired final concentration with sterile PBS. A typical injection dose is 10 nmol of the probe in 100-200 µL of PBS per 20 g mouse.
-
-
Animal Preparation and Probe Administration:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Administer the prepared probe solution via intravenous (tail vein) injection. Intraperitoneal injection can also be used.
-
-
In Vivo Fluorescence Imaging:
-
At various time points post-injection (e.g., 1, 3, 6, 24, 48, 72, and 96 hours), anesthetize the mouse.
-
Place the mouse in the in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the specific heptamethine cyanine probe (e.g., Ex/Em = 745/820 nm).
-
Acquire a brightfield image for anatomical reference.
-
Maintain consistent imaging parameters (e.g., exposure time, binning, f/stop) for all imaging sessions to allow for quantitative comparison.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and a background region (e.g., muscle).
-
Quantify the fluorescence intensity (e.g., in photons/second/cm²/steradian) for each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
Protocol 3: Ex Vivo Analysis of Tumor and Organs
This protocol describes the procedure for confirming probe distribution after the final in vivo imaging session.
Materials:
-
Euthanasia solution (e.g., pentobarbital overdose)
-
Surgical instruments for dissection
-
PBS
-
4% paraformaldehyde in PBS
-
Cryostat or microtome
-
Fluorescence microscope
Procedure:
-
Tissue Harvesting:
-
Following the final in vivo imaging, euthanize the mouse.
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Rinse the tissues with PBS.
-
-
Ex Vivo Fluorescence Imaging:
-
Arrange the dissected tumor and organs in the in vivo imaging system.
-
Acquire a fluorescence image to visualize the probe distribution in the excised tissues.
-
-
Histological Analysis:
-
Fix the tumor and selected organs in 4% paraformaldehyde overnight at 4°C.
-
Process the tissues for either frozen or paraffin-embedded sectioning.
-
Obtain thin sections (e.g., 5-10 µm) using a cryostat or microtome.
-
Mount the sections on microscope slides.
-
Image the sections using a fluorescence microscope with the appropriate filter sets to visualize the cellular localization of the heptamethine cyanine probe.
-
Counterstain with a nuclear stain (e.g., DAPI) if desired.
-
Perform Hematoxylin and Eosin (H&E) staining on adjacent sections for histological correlation.
-
Visualizations
Caption: Signaling pathway for heptamethine cyanine probe uptake in tumors.
Caption: Experimental workflow for in vivo imaging with heptamethine cyanine probes.
References
- 1. Heptamethine Cyanine Based 64Cu - PET Probe PC-1001 for Cancer Imaging: Synthesis and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A near-infrared fluorescent heptamethine indocyanine dye with preferential tumor accumulation for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heptamethine carbocyanine dye-mediated near-infrared imaging of canine and human cancers through the HIF-1α/OATPs signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nanoparticle Encapsulation of Heptamethine Dyes for Targeted Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the encapsulation of heptamethine dyes within nanoparticles for targeted delivery applications in research and drug development.
Introduction
Heptamethine cyanine dyes are a class of near-infrared (NIR) fluorescent agents with significant potential in biomedical applications. Their strong absorption and emission in the NIR window (700-900 nm) allows for deep tissue penetration, making them ideal candidates for in vivo imaging and therapeutic applications. However, their practical use is often limited by poor water solubility, photostability, and rapid systemic clearance.[1][2] Encapsulation of these dyes into nanoparticles offers a robust solution to overcome these limitations, enhancing their pharmacokinetic profile and enabling targeted delivery to specific tissues, such as tumors.[1][2] This document outlines the synthesis of heptamethine dye-loaded nanoparticles, their characterization, and protocols for evaluating their targeted delivery and therapeutic efficacy.
Data Presentation: Properties of Heptamethine Dye-Loaded Nanoparticles
The following tables summarize typical quantitative data for heptamethine dye-loaded nanoparticles, providing a comparative overview of different formulations.
Table 1: Physicochemical Properties of Heptamethine Dye-Loaded Nanoparticles
| Nanoparticle Formulation | Heptamethine Dye | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Capacity (wt%) | Reference |
| PEG-PCL Nanoparticles | Dye 4h | ~120 | Not Reported | Not Reported | Not Reported | [1] |
| QuCy7@mPEG NPs | QuCy7 | ~120 | Not Reported | Not Reported | Not Reported | |
| IR-780@MPDA | IR-780 | 164.8 ± 10.2 | Not Reported | Not Reported | 49.7 | |
| MHI-DSPE-SPION | MHI-148 | 84 ± 6 | +3.7 | Not Reported | Not Reported |
Table 2: Photothermal Conversion Efficiency of Heptamethine Dye-Loaded Nanoparticles
| Nanoparticle Formulation | Heptamethine Dye | Laser Wavelength (nm) | Power Density (W/cm²) | Temperature Increase (°C) | Photothermal Conversion Efficiency (%) | Reference |
| QuCy7@mPEG NPs | QuCy7 | 808 | Not Reported | 24 | ~35 | |
| IR-780@MPDA | IR-780 | 808 | 1 | Not Reported | Not Reported | |
| Dye (4h)-loaded NPs | Dye 4h | Not Reported | 0.6 | 21.7 | Not Reported |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of heptamethine dye-loaded nanoparticles.
Protocol 1: Synthesis of Heptamethine Dye-Loaded Polymeric Nanoparticles (Solvent Evaporation Method)
This protocol describes the encapsulation of hydrophobic heptamethine dyes into a poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-PCL) nanoparticle system.
Materials:
-
Heptamethine cyanine dye
-
Poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-PCL)
-
Dichloromethane (DCM)
-
Deionized water
-
Centrifugal filter units (e.g., 0.2 μm pore size)
Procedure:
-
Dissolve a specific amount of the heptamethine dye and PEG-PCL in DCM.
-
Add the organic solution dropwise to deionized water while stirring vigorously to form an oil-in-water emulsion.
-
Continue stirring for several hours in a fume hood to allow for the complete evaporation of DCM.
-
The resulting nanoparticle suspension is then purified to remove any unencapsulated dye.
-
Purification can be achieved by centrifugation followed by filtration through a 0.2 μm pore size filter system.
-
Resuspend the purified nanoparticles in deionized water or a suitable buffer for further characterization and use.
Protocol 2: Characterization of Heptamethine Dye-Loaded Nanoparticles
3.2.1. Size and Zeta Potential Measurement:
-
Instrument: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water or a suitable buffer.
-
Transfer the diluted suspension to a disposable cuvette.
-
Measure the hydrodynamic diameter (size) and zeta potential of the nanoparticles using the DLS instrument.
-
3.2.2. Morphological Analysis:
-
Instrument: Transmission Electron Microscope (TEM).
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely.
-
Optionally, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast.
-
Image the grid using the TEM to observe the morphology and size of the nanoparticles.
-
3.2.3. Optical Properties:
-
Instrument: UV-Vis-NIR Spectrophotometer.
-
Procedure:
-
Dilute the nanoparticle suspension to a suitable concentration.
-
Record the absorbance spectrum of the suspension to determine the characteristic absorption peak of the encapsulated heptamethine dye.
-
Protocol 3: In Vitro Cellular Uptake and Imaging
This protocol details the evaluation of nanoparticle uptake by cancer cells.
Materials:
-
Cancer cell line (e.g., ES2 ovarian cancer cells)
-
Complete cell culture medium
-
Heptamethine dye-loaded nanoparticles
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed the cancer cells in a suitable culture vessel (e.g., 96-well plate or chambered cover slides) and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing the heptamethine dye-loaded nanoparticles at various concentrations.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
After incubation, wash the cells three times with PBS to remove any non-internalized nanoparticles.
-
Image the cells using a fluorescence microscope equipped with the appropriate NIR filter set to visualize the intracellular fluorescence of the heptamethine dye.
-
For quantitative analysis, the cells can be detached, resuspended in PBS, and analyzed by flow cytometry to measure the mean fluorescence intensity.
Protocol 4: In Vivo Targeted Delivery and Imaging
This protocol describes the assessment of the tumor-targeting ability of the nanoparticles in a murine tumor model.
Materials:
-
Tumor-bearing mice (e.g., xenograft model with human cancer cells)
-
Heptamethine dye-loaded nanoparticles
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Administer the heptamethine dye-loaded nanoparticles to the tumor-bearing mice via intravenous injection (e.g., tail vein).
-
At various time points post-injection (e.g., 0, 1, 2, 4, 6, 24, 48, 72, 96, 168 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system.
-
Quantify the fluorescence signal intensity in the tumor region and other organs to assess the biodistribution and tumor accumulation of the nanoparticles over time.
-
After the final imaging time point, the mice can be euthanized, and major organs and the tumor can be excised for ex vivo imaging to confirm the in vivo findings.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for nanoparticle encapsulation of heptamethine dyes.
Signaling Pathway: Targeted Delivery and Therapeutic Action
Caption: Signaling pathway for targeted delivery and phototherapy.
Conclusion
The encapsulation of heptamethine dyes into nanoparticles presents a highly effective strategy to enhance their therapeutic and diagnostic potential. The protocols and data presented in this document provide a framework for the development and evaluation of these advanced nanomaterials. By leveraging both passive and active targeting mechanisms, such as the EPR effect and OATP-mediated uptake, these nanoparticles can achieve high tumor accumulation. Subsequent NIR laser irradiation can then trigger photothermal and/or photodynamic effects, leading to cancer cell death, which can be immunogenic, potentially stimulating a systemic anti-tumor immune response. This multi-faceted approach holds significant promise for the future of targeted cancer therapy and diagnostics.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Heptamethine Cyanine Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heptamethine cyanine dyes. The focus is on addressing challenges related to their limited solubility in aqueous solutions, a common hurdle in experimental settings.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Issue 1: My heptamethine cyanine dye precipitates out of my aqueous buffer (e.g., PBS).
-
Question: Why is my heptamethine cyanine dye not dissolving in my aqueous buffer?
-
Answer: Heptamethine cyanine dyes possess a large, hydrophobic conjugated system, which leads to low aqueous solubility and a tendency to aggregate in polar solvents like water.[1][2] This aggregation is a common cause of precipitation.
-
Question: How can I improve the solubility of my existing, unmodified dye for immediate use?
-
Answer: For commercially available or previously synthesized dyes, you can try the following formulation strategies:
-
Co-solvents: Dissolve the dye in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or ethanol before adding it to your aqueous buffer. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system (e.g., low toxicity for cell-based assays).
-
pH Adjustment: The solubility of some cyanine dyes with ionizable groups (like carboxylic acids) can be influenced by pH. Adjusting the pH of your buffer might increase solubility.[3]
-
Use of Cyclodextrins: Cyclodextrins are macrocyclic molecules with a hydrophobic inner cavity and a hydrophilic exterior.[4][5] They can encapsulate the hydrophobic cyanine dye, forming an inclusion complex that is more water-soluble.
-
Encapsulation in Liposomes or Nanoparticles: Incorporating the dye into the lipid bilayer of liposomes or within nanoparticles can improve its dispersion and stability in aqueous media.
-
Issue 2: I'm observing a blue-shift in the absorption spectrum and low fluorescence of my dye in an aqueous solution.
-
Question: What causes the absorption maximum of my dye to shift to a shorter wavelength and the fluorescence to decrease?
-
Answer: This phenomenon is typically caused by the formation of H-aggregates (hypsochromic aggregates). In aqueous solutions, the planar structures of heptamethine cyanine dyes tend to stack on top of each other (π-π stacking), leading to these non-fluorescent or weakly fluorescent aggregates.
-
Question: How can I prevent or reduce H-aggregation?
-
Answer:
-
Chemical Modification: The most effective way to prevent aggregation is to use a chemically modified, water-soluble cyanine dye. Strategies include:
-
Sulfonation: The introduction of one or more sulfonate (SO₃⁻) groups is a widely used method to increase water solubility and reduce aggregation.
-
Zwitterionic Design: Creating dyes with a balanced number of positive and negative charges (zwitterions) can minimize non-specific binding and improve solubility.
-
PEGylation: Attaching polyethylene glycol (PEG) chains can enhance water solubility and biocompatibility.
-
Steric Hindrance: Introducing bulky groups to the dye structure can physically prevent the molecules from stacking.
-
-
Formulation Approaches: As with improving solubility, using cyclodextrins or encapsulating the dye in nanoparticles can help to keep the dye molecules separated and prevent aggregation.
-
Issue 3: I need to synthesize a water-soluble heptamethine cyanine dye for bioconjugation.
-
Question: What functional groups should I incorporate into my dye design to make it water-soluble and suitable for conjugation?
-
Answer: To achieve both water solubility and bioconjugation capability, you should include:
-
Water-Solubilizing Groups: Sulfonate groups are highly effective for conferring water solubility. Carboxylate groups can also improve solubility and provide a site for conjugation.
-
Reactive Groups for Conjugation: For linking the dye to biomolecules (e.g., proteins, antibodies), you need to include a reactive functional group. Common choices include N-hydroxysuccinimide (NHS) esters (for reacting with primary amines), maleimides (for reacting with thiols), or alkynes/azides for click chemistry. A notable commercially available dye, IRDye 800CW, incorporates multiple sulfonate groups for water solubility and a carboxyl group for bioconjugation.
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes the impact of different modification strategies on the properties of heptamethine cyanine dyes.
| Modification Strategy | Key Advantage(s) | Example(s) / Quantitative Data | Reference(s) |
| Sulfonation | Significantly increases water solubility, reduces aggregation. | Sulfo-Cy5, Sulfo-Cy7 are highly water-soluble. Replacing a (CH₂)₅CO₂⁻ side chain with (CH₂)₄SO₃⁻ in MHI-148 created the water-soluble dye DZ-1. | |
| Zwitterionic Design | Good water solubility, reduced non-specific binding. | ZW800-1 is a well-known zwitterionic NIR-I dye. | |
| Cyclodextrin Complexation | Encapsulates hydrophobic dye, increasing apparent water solubility. | β-cyclodextrin derivatives form stable inclusion complexes with doxorubicin-cyanine conjugates. A 7.41-fold solubility increase was observed for a chrysin:RAMEB cyclodextrin complex. | |
| Liposomal Encapsulation | Improves biocompatibility and solubility in aqueous media. | DCP-Cy, a disulfonated heptamethine dye, can be entrapped in liposomes at 20 mg/mL for in vivo imaging. | |
| Asymmetric Design | Disrupts π–π stacking, preventing aggregation. | Unsymmetrical heptamethine cyanines with various substituents on the polymethine chain showed no evidence of aggregation in aqueous media. |
Experimental Protocols
Below are generalized methodologies for key experiments related to improving the aqueous solubility of heptamethine cyanine dyes.
Protocol 1: Synthesis of a Sulfonated Heptamethine Cyanine Dye
This protocol outlines a general procedure for introducing sulfonate groups, a common strategy for enhancing water solubility. The specific reagents and reaction conditions will vary depending on the starting materials.
Objective: To synthesize a water-soluble heptamethine cyanine dye by incorporating sulfonate groups.
Materials:
-
Substituted indolenium salt (e.g., from the reaction of a substituted hydrazine with methyl isopropyl ketone).
-
Reactive intermediate for forming the polymethine bridge (e.g., N-[5-(phenylamino)-2,4-pentadienylidene] aniline monohydrochloride).
-
Sulfonating agent (e.g., fuming sulfuric acid or a precursor with a sulfonic acid group).
-
Anhydrous solvents (e.g., acetic anhydride, pyridine).
-
Purification materials (e.g., silica gel for chromatography, recrystallization solvents).
Procedure:
-
Synthesis of Indolenium Precursor: Synthesize the appropriate indolenium salt. If sulfonation is to be performed on the indolenine ring, this may be done before or after the condensation step. For N-alkylation with a sulfonate-containing group, an alkyl halide with a terminal sulfonate would be used to quaternize the indole nitrogen.
-
Condensation Reaction: In a round-bottom flask, dissolve the indolenium salt and the polymethine bridge precursor in a suitable solvent mixture (e.g., acetic anhydride and glacial acetic acid).
-
Heating: Heat the reaction mixture under reflux for the required time (typically 15-60 minutes) to form the cyanine dye structure. The progress of the reaction can be monitored by TLC or UV-Vis spectroscopy.
-
Sulfonation (if not already incorporated): If sulfonation is performed post-synthesis, the purified dye is treated with a sulfonating agent. This step requires careful control of temperature and reaction time to avoid degradation of the dye.
-
Purification: The crude product is purified. This often involves precipitation by adding a non-solvent, followed by washing. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.
-
Characterization: The final product should be characterized by techniques such as ¹H-NMR, Mass Spectrometry, and UV-Vis spectroscopy to confirm its structure and purity. The aqueous solubility should be determined and compared to the non-sulfonated analog.
Protocol 2: Preparation of a Dye-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of a hydrophobic heptamethine cyanine dye by forming an inclusion complex with a cyclodextrin.
Materials:
-
Heptamethine cyanine dye.
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin, RAMEB).
-
Deionized water.
-
Stir plate and magnetic stir bar.
-
Lyophilizer (freeze-dryer).
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of dye to cyclodextrin (e.g., 1:1 or 1:2).
-
Dissolving Cyclodextrin: In a flask, dissolve the calculated amount of cyclodextrin in deionized water with stirring.
-
Adding the Dye: Add the calculated amount of the heptamethine cyanine dye to the cyclodextrin solution. It is often helpful to first dissolve the dye in a minimum amount of an organic co-solvent (e.g., ethanol or DMSO) to aid its initial dispersion.
-
Complexation: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. The flask should be protected from light to prevent photobleaching of the dye.
-
Lyophilization: Freeze the resulting aqueous solution (e.g., using liquid nitrogen or a -80°C freezer) and then lyophilize it to obtain a dry powder of the dye-cyclodextrin complex.
-
Solubility Testing: Determine the aqueous solubility of the lyophilized complex and compare it to that of the free dye to confirm the enhancement.
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the solubility of heptamethine cyanine dyes.
Caption: Logical relationship of solubility problems and solutions.
Caption: General workflow for synthesizing water-soluble cyanine dyes.
Caption: Diagram showing dye aggregation and solubilization pathways.
References
- 1. An anti-aggregation NIR-II heptamethine-cyanine dye with a stereo-specific cyanine for imaging-guided photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.umcs.pl [journals.umcs.pl]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Aggregation of Near-Infrared (NIR) Fluorescent Dyes
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the aggregation of near-infrared (NIR) fluorescent dyes in solution. Aggregation is a common phenomenon that can lead to significant changes in the photophysical properties of dyes, including decreased fluorescence intensity (quenching), spectral shifts, and altered biodistribution, ultimately impacting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is NIR dye aggregation?
A1: NIR dye aggregation is the self-assembly of individual dye molecules (monomers) into larger clusters (dimers, H-aggregates, J-aggregates) in solution. This process is primarily driven by non-covalent interactions, such as van der Waals forces and π-π stacking between the planar aromatic structures of the dye molecules. The type and extent of aggregation are influenced by the dye's molecular structure, concentration, and the surrounding environment (e.g., solvent, temperature, pH).
Q2: Why is preventing NIR dye aggregation important?
A2: Preventing NIR dye aggregation is crucial for maintaining the desired optical and pharmacokinetic properties of the dye. Aggregation can lead to:
-
Fluorescence Quenching: H-aggregation, in particular, often results in a significant decrease in fluorescence quantum yield, a phenomenon known as aggregation-caused quenching (ACQ).[1][2]
-
Spectral Shifts: Aggregation causes shifts in the absorption and emission spectra of the dye. H-aggregates typically exhibit a blue-shift (hypsochromic shift) in the absorption spectrum, while J-aggregates show a red-shift (bathochromic shift).[3][4]
-
Inaccurate Quantification: Changes in molar absorptivity and fluorescence intensity due to aggregation can lead to errors in concentration determination and quantitative analysis.
-
Altered Biological Behavior: The size and surface properties of dye aggregates can affect their interaction with biological systems, leading to altered biodistribution, cellular uptake, and clearance rates.[5]
Q3: Which NIR dyes are most prone to aggregation?
A3: Dyes with large, planar, and hydrophobic structures are particularly susceptible to aggregation in aqueous environments. Common classes of NIR dyes prone to aggregation include:
-
Cyanine Dyes: This is a large family of dyes, with indocyanine green (ICG) and other heptamethine cyanines being well-known examples that readily aggregate in aqueous solutions.
-
Squaraine Dyes: These dyes are known for their sharp absorption bands and high molar extinction coefficients, but they can also form aggregates in aqueous media.
-
Donor-Acceptor-Donor (D-A-D) Dyes: While offering good photostability, these dyes can also self-assemble and lose their brightness in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable steps to resolve them.
Issue 1: My NIR dye solution shows a significant drop in fluorescence intensity over time.
-
Possible Cause: This is a classic sign of H-aggregation, where the dye molecules stack in a face-to-face arrangement, leading to fluorescence quenching.
-
Troubleshooting Steps:
-
Check the Absorption Spectrum: Acquire the UV-Vis absorption spectrum of your dye solution. A blue-shift in the main absorption peak compared to the monomeric spectrum (often measured in a non-polar organic solvent like DMSO or methanol) is a strong indicator of H-aggregate formation.
-
Dilute the Solution: Aggregation is a concentration-dependent process. Try diluting your sample to see if the fluorescence intensity recovers. For most hydrophobic dyes, an absorbance of approximately 0.04 (at a 1 cm path length) corresponds to a concentration where aggregation is minimal.
-
Add a Surfactant: Introducing a surfactant can help to disrupt aggregates and stabilize the monomeric form of the dye. See the table below for examples.
-
Change the Solvent: If your experimental conditions permit, consider using a solvent system with a higher proportion of an organic co-solvent like DMSO, which can disrupt the hydrophobic interactions driving aggregation.
-
Issue 2: The absorption spectrum of my dye has shifted to a longer wavelength, and the emission is very sharp.
-
Possible Cause: This is characteristic of J-aggregation, where dye molecules arrange in a head-to-tail fashion. While J-aggregates can be fluorescent, their spectral properties are distinct from the monomer.
-
Troubleshooting Steps:
-
Confirm J-aggregation: The appearance of a new, red-shifted, and narrow absorption band (J-band) is the hallmark of J-aggregation.
-
Evaluate Experimental Needs: In some applications, such as photothermal therapy or specific types of imaging, the properties of J-aggregates can be advantageous. If the monomeric form is required, proceed with the steps below.
-
Modify the Formulation: J-aggregation can be influenced by the presence of salts and polymers. Altering the ionic strength or adding certain polymers can shift the equilibrium back towards the monomeric state.
-
Utilize Host Molecules: Encapsulating the dye in host molecules like cyclodextrins can physically prevent the formation of J-aggregates.
-
Issue 3: I observe lot-to-lot variability in the spectral properties of my dye-conjugate.
-
Possible Cause: Inconsistent dye-to-protein ratios or local differences in the hydrophobicity of the conjugation site can lead to varying degrees of aggregation on the surface of the biomolecule.
-
Troubleshooting Steps:
-
Characterize the Degree of Labeling (DOL): Precisely determine the DOL for each batch. High DOLs can increase the likelihood of dye-dye interactions and aggregation.
-
Optimize Conjugation Chemistry: If possible, use linkers that introduce more space and flexibility between the dye and the biomolecule to reduce steric hindrance and aggregation.
-
Purify the Conjugate: Ensure that all unconjugated, aggregated dye is removed from the final product through appropriate purification methods like size exclusion chromatography or dialysis.
-
Formulate with Anti-Aggregation Additives: The inclusion of additives in the final storage buffer can help maintain the stability of the conjugate.
-
Strategies for Preventing NIR Dye Aggregation
Proactive measures during sample preparation are the most effective way to prevent dye aggregation.
Formulation with Additives
Certain additives can be included in the aqueous solution to prevent the self-assembly of NIR dyes.
| Additive Class | Example | Mechanism of Action | Typical Concentration | Reference |
| Surfactants | Sodium Dodecyl Sulfate (SDS) | Forms micelles that encapsulate hydrophobic dye molecules, preventing their aggregation. | 1-2 wt% | |
| Pluronic F-127 | Polymeric surfactant that can stabilize dye nanoparticles and prevent further aggregation. | Varies | ||
| Proteins | Bovine Serum Albumin (BSA) | Binds to hydrophobic dyes, preventing their self-aggregation and often enhancing their fluorescence. | Varies | |
| Cyclodextrins | β-Cyclodextrin | Forms inclusion complexes with the dye, encapsulating the hydrophobic part and preventing π-π stacking. | Varies |
Encapsulation Strategies
Physically isolating the dye molecules from each other is a highly effective method to prevent aggregation.
-
Liposomes: NIR dyes can be encapsulated within the lipid bilayer of liposomes. This not only prevents aggregation but can also improve the dye's biocompatibility and circulation time.
-
Polymersomes: These are vesicles formed from amphiphilic block copolymers, which can encapsulate dyes in their aqueous core or within their polymeric membrane.
-
Polymer Nanoparticles: Dyes can be incorporated into a solid polymer matrix, such as poly(lactic-co-glycolide) (PLGA), to form fluorescent nanoparticles.
Molecular Engineering
For applications where the dye structure can be modified, this approach offers a permanent solution to aggregation.
-
Increasing Steric Hindrance: Introducing bulky groups into the dye's structure can physically prevent the molecules from getting close enough to aggregate.
-
Reducing Planarity: Modifying the dye to have a more twisted or non-planar structure can disrupt the π-π stacking that drives aggregation.
-
Adding Hydrophilic Groups: The introduction of charged groups like sulfonates can increase the water solubility of the dye and reduce its tendency to aggregate in aqueous buffers.
Experimental Protocols
Protocol 1: UV-Vis Spectroscopy to Detect Aggregation
Objective: To determine if an NIR dye is forming H- or J-aggregates in an aqueous solution.
Materials:
-
NIR dye stock solution in a non-polar organic solvent (e.g., DMSO or ethanol).
-
Aqueous buffer of interest (e.g., PBS).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a dilute solution of the NIR dye in the non-polar solvent and record its absorption spectrum. This will serve as the reference for the monomeric dye.
-
Prepare a solution of the NIR dye at the desired experimental concentration in the aqueous buffer.
-
Record the absorption spectrum of the aqueous solution.
-
Analysis:
-
H-Aggregation: Compare the spectrum from step 3 to the monomer spectrum from step 1. A new peak or shoulder appearing at a shorter wavelength (blue-shift) is indicative of H-aggregate formation.
-
J-Aggregation: The appearance of a new, sharp, and red-shifted absorption band indicates the formation of J-aggregates.
-
No Aggregation: If the spectral shape and peak position in the aqueous buffer are similar to the monomer spectrum, aggregation is likely minimal.
-
Protocol 2: Disaggregation Study Using a Surfactant
Objective: To use a surfactant to break up dye aggregates and restore the monomeric state.
Materials:
-
Aggregated NIR dye solution in an aqueous buffer.
-
Stock solution of a surfactant (e.g., 10% SDS).
-
Fluorometer.
-
UV-Vis spectrophotometer.
Procedure:
-
Divide the aggregated dye solution into several aliquots.
-
Add increasing concentrations of the surfactant to each aliquot.
-
Incubate the solutions for a short period (e.g., 15-30 minutes) at room temperature.
-
Measure the fluorescence emission and absorption spectra for each sample.
-
Analysis:
-
Successful disaggregation will be indicated by an increase in fluorescence intensity.
-
The absorption spectrum should shift back towards the monomeric spectrum observed in a non-polar solvent.
-
Plot the fluorescence intensity as a function of surfactant concentration to determine the optimal concentration for preventing aggregation.
-
Visualizing Aggregation and Prevention Mechanisms
Caption: Mechanisms of NIR dye aggregation and prevention strategies.
References
- 1. Surfactant-chaperoned donor–acceptor–donor NIR-II dye strategy efficiently circumvents intermolecular aggregation to afford enhanced bioimaging contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Unsymmetrical cyanine dye via in vivo hitchhiking endogenous albumin affords high-performance NIR-II/photoacoustic imaging and photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATTO-TEC GmbH - Dye-Aggregation [atto-tec.com]
- 5. A Facile Approach to Producing Liposomal J-Aggregates of Indocyanine Green with Diagnostic and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Photobleaching of Heptamethine Cyanines in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of photobleaching when using heptamethine cyanine dyes (e.g., Cy7) in microscopy applications.
Troubleshooting Guides
This section offers solutions to common problems encountered during fluorescence imaging with heptamethine cyanines.
Problem 1: Rapid signal loss or fading of the fluorescent signal during image acquisition.
Cause: This is a classic sign of photobleaching, the irreversible photochemical destruction of the fluorophore due to light exposure. Heptamethine cyanines are particularly susceptible to photobleaching, primarily through photooxidation.
Solutions:
-
Optimize Imaging Parameters: The most immediate and often effective solution is to minimize the amount of light exposure to the sample.
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light.
-
Decrease Exposure Time: Utilize the shortest possible camera exposure time that allows for clear image acquisition.
-
Minimize Image Acquisition Frequency: For time-lapse experiments, increase the interval between image captures to reduce cumulative light exposure.
-
-
Utilize Antifade Reagents: Incorporate antifade reagents into your sample mounting medium or live-cell imaging buffer. These reagents reduce photobleaching by scavenging reactive oxygen species (ROS) or quenching the excited triplet state of the fluorophore.
-
Choose More Photostable Dyes: If significant photobleaching persists, consider using a more photostable alternative to traditional cyanine dyes, such as the Alexa Fluor series.
Problem 2: High background fluorescence, obscuring the signal from the heptamethine cyanine dye.
Cause: High background can arise from several sources, including autofluorescence from the sample or mounting medium, or nonspecific binding of the dye.
Solutions:
-
Use a High-Quality Antifade Reagent: Some antifade reagents can contribute to background fluorescence. Ensure you are using a high-purity, microscopy-grade reagent.
-
Optimize Staining Protocol: Ensure thorough washing steps to remove any unbound dye. Titrate the dye concentration to use the lowest effective concentration.
-
Spectral Unmixing: If the background has a distinct spectral profile, spectral unmixing algorithms can be used to computationally separate the background from the specific signal.
Problem 3: Inconsistent fluorescence intensity between different fields of view or different experiments.
Cause: Variability in fluorescence can be caused by inconsistent illumination, differences in sample preparation, or the degradation of antifade reagents.
Solutions:
-
Ensure Uniform Illumination: Check the alignment of your microscope's light path to ensure even illumination across the field of view.
-
Standardize Protocols: Maintain consistency in all sample preparation steps, including incubation times, washing steps, and the preparation of antifade solutions.
-
Prepare Fresh Antifade Solutions: Many antifade reagents, especially those containing oxygen scavenging systems, have a limited working time. Prepare these solutions fresh before each imaging session.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of heptamethine cyanine photobleaching?
A1: The primary mechanism of photobleaching for heptamethine cyanines is photooxidation.[1] Upon excitation, the dye can enter a long-lived triplet state. This excited state can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which then attack the polymethine chain of the cyanine dye, leading to its irreversible degradation and loss of fluorescence.[1]
Q2: How do antifade reagents work to reduce photobleaching?
A2: Antifade reagents employ several mechanisms to protect fluorophores from photobleaching:
-
Reactive Oxygen Species (ROS) Scavengers: Many antifade agents, such as n-propyl gallate (NPG), are antioxidants that neutralize ROS before they can damage the fluorophore.[2]
-
Triplet State Quenchers: Compounds like cyclooctatetraene (COT) can directly interact with the excited triplet state of the dye, returning it to the ground state before it can react with oxygen. This process is known as triplet-triplet energy transfer.
-
Oxygen Scavenging Systems: For live-cell imaging, enzymatic systems like glucose oxidase and catalase (GLOX) can be used to remove dissolved oxygen from the imaging medium, thereby reducing the formation of ROS.[3]
Q3: Can I use antifade reagents for live-cell imaging with heptamethine cyanines?
A3: Yes, but care must be taken when selecting an antifade reagent for live-cell imaging. Many components of traditional antifade mounting media are toxic to cells. For live-cell applications, it is best to use reagents specifically designed for this purpose, such as Trolox or enzymatic oxygen scavenging systems.[4] It is important to note that oxygen scavenging systems can induce hypoxia, which may affect cellular physiology.
Q4: Are there structural modifications to heptamethine cyanines that improve their photostability?
A4: Yes, researchers have developed strategies to improve the intrinsic photostability of heptamethine cyanines. These include incorporating a rigid cyclohexenyl ring into the polymethine chain and adding electron-withdrawing groups to reduce the susceptibility of the dye to oxidation.
Q5: How can I quantitatively compare the effectiveness of different antifade reagents for my specific heptamethine cyanine dye?
A5: You can perform a photobleaching experiment where you image your dye under identical conditions (e.g., laser power, exposure time) with and without different antifade reagents. By measuring the fluorescence intensity over time, you can determine the photobleaching rate for each condition. The reagent that results in the slowest decay of fluorescence is the most effective for your application.
Quantitative Data on Antifade Reagents
The following table summarizes the relative effectiveness of common antifade reagents in reducing the photobleaching of cyanine dyes. The values represent the approximate fold-increase in photostability compared to the dye in the absence of an antifade agent.
| Antifade Reagent | Target Fluorophore(s) | Fold Increase in Photostability (approx.) | Reference(s) |
| n-Propyl Gallate | Rhodamine and Fluorescein | 10 | |
| Trolox | Cy5 | Dramatically reduces photobleaching | |
| Glucose Oxidase/Catalase (GLOX) | Cy3, Cy5, Alexa488 | Increased initial lifetimes |
Note: The effectiveness of an antifade reagent can vary depending on the specific fluorophore, the composition of the imaging buffer, and the imaging conditions.
Experimental Protocols
Protocol 1: Preparation and Use of n-Propyl Gallate (NPG) Antifade Mounting Medium for Fixed Cells
This protocol describes the preparation of a simple and effective antifade mounting medium using n-propyl gallate.
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (ACS grade)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. Gentle heating may be required to fully dissolve the powder.
-
Prepare the mounting medium: In a 15 mL conical tube, mix 9 mL of glycerol with 1 mL of 10X PBS.
-
Add the n-propyl gallate stock solution: While vortexing the glycerol/PBS mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.
-
Store the mounting medium: Store the final mounting medium in small aliquots at -20°C, protected from light.
-
Mounting the sample: After the final washing step of your immunofluorescence protocol, carefully remove the excess buffer from your slide. Add a small drop of the NPG mounting medium onto the sample and gently lower a coverslip, avoiding air bubbles.
-
Sealing: Seal the edges of the coverslip with nail polish or a commercially available sealant to prevent the medium from drying out.
-
Imaging: For best results, allow the mounting medium to equilibrate for a few hours before imaging.
Protocol 2: Implementation of a Glucose Oxidase/Catalase (GLOX) Oxygen Scavenging System for Live-Cell Imaging
This protocol details the preparation and use of a GLOX buffer for reducing photobleaching in live-cell imaging experiments.
Materials:
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-Glucose
-
100 mM Tris-HCl buffer (pH 8.0)
-
Glycerol
Procedure:
-
Prepare the Glucose Buffer (Tube 1): Dissolve 5 g of D-glucose in 50 mL of 100 mM Tris-HCl buffer (pH 8.0). This solution can be stored at 4°C for up to 2 weeks.
-
Prepare the Enzyme Stock (Tube 2): Dissolve 80 mg of glucose oxidase and 12.8 mg of catalase in a solution containing 5 mL of 100 mM Tris-HCl buffer (pH 8.0) and 5 mL of glycerol. This stock should be prepared fresh or stored in small aliquots at -20°C for short periods.
-
Prepare the Final Imaging Buffer: Immediately before your imaging session, mix the Glucose Buffer and the Enzyme Stock. A common starting ratio is 9:1 (e.g., 900 µL of Glucose Buffer and 100 µL of Enzyme Stock). The optimal ratio may need to be determined empirically.
-
Sample Incubation: Replace the culture medium of your cells with the freshly prepared GLOX imaging buffer.
-
Sealing the Chamber: To maximize the effectiveness of the oxygen scavenging system, it is crucial to create an airtight environment. Seal the imaging chamber or dish with vacuum grease or a commercially available sealant.
-
Imaging: Proceed with your live-cell imaging experiment. The GLOX buffer is typically effective for several hours in a sealed environment.
Visualizations
The following diagrams illustrate key concepts and workflows related to the photobleaching of heptamethine cyanines.
Caption: Heptamethine Cyanine Photobleaching Pathway.
Caption: Experimental Workflow for Antifade Reagents.
Caption: Troubleshooting Decision Tree for Photobleaching.
References
Technical Support Center: Troubleshooting Low Signal-to-Noise in NIR In Vivo Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low signal-to-noise ratio (SNR) in near-infrared (NIR) in vivo imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) in the context of in vivo NIR imaging?
A1: The signal-to-noise ratio (SNR) is a critical measure of image quality. It quantifies the level of the desired signal from the NIR fluorescent probe relative to the level of background noise. A higher SNR indicates a clearer image where the target is easily distinguishable from the background, while a low SNR results in grainy or unclear images, making data interpretation difficult.
Q2: What are the primary sources of noise in NIR in vivo imaging?
A2: Noise in NIR in vivo imaging can originate from several sources, including:
-
Autofluorescence: Endogenous molecules in the tissue, such as collagen and elastin, can fluoresce, creating a background signal that obscures the signal from the NIR probe.[1][2][3] Diet can also be a significant source of autofluorescence, particularly chlorophyll from alfalfa-based chow.[4][5]
-
Light Scattering: As NIR light travels through tissue, it scatters, which can lead to a diffuse and weakened signal.
-
Detector Noise: The imaging system's detector (e.g., CCD or InGaAs camera) introduces electronic noise, such as readout noise and dark current noise.
-
Ambient Light: Inadequate light-tightness of the imaging chamber can allow external light to contaminate the measurement.
Q3: Why is the NIR window (700-1700 nm) preferred for in vivo imaging?
A3: The NIR window is advantageous for in vivo imaging due to the reduced absorption of light by biological molecules like hemoglobin and water in this spectral region. This lower absorption allows for deeper tissue penetration of both excitation and emission light. Furthermore, tissue autofluorescence is significantly lower in the NIR range compared to the visible spectrum, which contributes to a better signal-to-background ratio. The NIR window is often subdivided into NIR-I (700-950 nm) and NIR-II (1000-1700 nm), with the latter offering even lower scattering and autofluorescence.
Troubleshooting Guides
Issue 1: High Background Autofluorescence
Question: My images have high background fluorescence, making it difficult to distinguish the signal from my NIR probe. What can I do to reduce it?
Answer: High background autofluorescence is a common issue that can significantly decrease your SNR. Here are several strategies to mitigate it:
-
Dietary Modification:
-
Problem: Standard rodent chow often contains alfalfa, which is rich in chlorophyll and causes strong autofluorescence in the gastrointestinal tract around 700 nm.
-
Solution: Switch the animals to an alfalfa-free or purified diet for at least one week prior to imaging. This can reduce background autofluorescence by more than two orders of magnitude.
-
-
Wavelength Selection:
-
Problem: Autofluorescence can be excitation wavelength-dependent.
-
Solution: If possible, use an NIR probe that excites at longer wavelengths (e.g., >760 nm). Excitation at 760 nm or 808 nm has been shown to significantly reduce autofluorescence compared to 670 nm. Imaging in the NIR-II window (1000-1700 nm) can nearly eliminate tissue autofluorescence.
-
-
Spectral Unmixing:
-
Problem: The emission spectra of the NIR probe and the background autofluorescence may overlap.
-
Solution: If your imaging system supports it, use spectral unmixing algorithms. This technique involves acquiring images at multiple emission wavelengths to computationally separate the probe's signal from the autofluorescence signal.
-
Troubleshooting Workflow for High Autofluorescence
Caption: A decision tree for troubleshooting high background autofluorescence.
Issue 2: Weak Signal from the NIR Probe
Question: The signal from my NIR probe is very weak, resulting in a low SNR. How can I improve the signal intensity?
Answer: A weak signal can be due to several factors related to the probe, its administration, and the imaging parameters.
-
Probe Selection and Administration:
-
Problem: The chosen NIR probe may have low quantum yield, or an insufficient dose was administered.
-
Solution:
-
Select a probe with high brightness (a product of its extinction coefficient and quantum yield).
-
Optimize the probe concentration and injection volume. For most commercial dyes, a dose of 1-2 nmol per 25g mouse is a good starting point for pilot studies.
-
Ensure the probe has reached its target and accumulated to a sufficient concentration at the time of imaging. Conduct a time-course study to determine the optimal imaging window post-injection.
-
-
-
Imaging System Parameters:
-
Problem: The camera settings may not be optimized for detecting a weak signal.
-
Solution:
-
Increase Exposure Time: Longer acquisition times allow the detector to collect more photons, which can significantly improve the signal relative to readout noise. However, excessively long exposures can increase dark current noise and may not significantly improve the signal-to-background ratio within the subject.
-
Binning: Use pixel binning (e.g., 4x4 or 8x8) to group adjacent pixels. This increases the signal per "super-pixel" and can improve SNR, though it comes at the cost of spatial resolution.
-
Camera Gain (EMCCD): For EMCCD cameras, there is an optimal gain range (e.g., between 20 and 180) that can maximize SNR.
-
-
Quantitative Data on Imaging Parameter Optimization
| Parameter | Recommendation | Expected Outcome | Trade-offs |
| Exposure Time | Start with 10-30s for 700nm range, 30-60s for 800-830nm range. Increase as needed. | Increased signal collection. | Longer acquisition time; potential for motion artifacts. |
| Binning | Moderate (4x4) to high (8x8). | Improved SNR. | Reduced spatial resolution. |
| Probe Dose | 1-2 nmol / 25g mouse (pilot study). | Sufficient signal at the target site. | Higher doses may lead to non-specific binding or toxicity. |
Experimental Protocols
Protocol 1: General In Vivo NIR Fluorescence Imaging
This protocol provides a general workflow for planar NIR fluorescence imaging in small animals.
Materials:
-
NIR imaging system with appropriate filters
-
Anesthesia (e.g., isoflurane)
-
NIR fluorescent probe
-
Animal model
Procedure:
-
Animal Preparation: Anesthetize the animal using a calibrated vaporizer with isoflurane (e.g., 2%). Place the animal on the imaging platform inside the light-tight imaging chamber. Maintain body temperature using a warming pad.
-
Probe Administration: Inject the NIR probe via the desired route (e.g., intravenous, intraperitoneal).
-
Image Acquisition Setup:
-
Select the appropriate excitation and emission filters for your specific probe. For example, for Cypate, use a 760+/-10 nm excitation filter and an 830+/-15 nm emission filter.
-
Use the brightfield or photographic mode to correctly position the animal.
-
-
Image Acquisition:
-
Acquire a baseline image before probe injection if necessary.
-
Begin acquiring fluorescence images at predetermined time points post-injection.
-
Optimize acquisition parameters (exposure time, binning) to achieve a good SNR without saturating the detector.
-
-
Post-Acquisition:
-
Remove the animal from the imaging chamber and monitor until it has fully recovered from anesthesia.
-
Analyze the images using the system's software to quantify the fluorescent signal in the regions of interest.
-
Experimental Workflow for In Vivo Imaging
Caption: A flowchart of the general experimental workflow for in vivo NIR imaging.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 3. google.com [google.com]
- 4. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Staining with Heptamethine Dye-Antibody Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the staining concentration for heptamethine dye-antibody conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Degree of Labeling (DOL) for heptamethine dye-antibody conjugates?
The optimal DOL, or the average number of dye molecules per antibody, is crucial for balancing signal intensity and maintaining antibody function. While the ideal DOL can vary depending on the specific antibody, dye, and application, a general guideline is a DOL of 2 to 8.[1] Over-labeling can lead to fluorescence quenching and reduced antibody affinity, while under-labeling may result in a weak signal.[1] For some sterically shielded heptamethine dyes, higher DOLs (e.g., up to 10.7) have been achieved without significant quenching. It is recommended to empirically determine the optimal DOL for your specific experiment.
Q2: How can I prevent the aggregation of my heptamethine dye-antibody conjugates?
Heptamethine dyes have a tendency to aggregate in aqueous solutions, which can lead to quenched fluorescence and non-specific binding.[2] To mitigate aggregation:
-
Use sterically shielded dyes: Newer generations of heptamethine dyes are designed with chemical modifications that prevent dye-dye stacking.
-
Optimize the DOL: High DOLs can increase the likelihood of aggregation on the antibody surface.
-
Proper storage: Store conjugates at 4°C for short-term use and at -20°C or -80°C for long-term storage, avoiding repeated freeze-thaw cycles.
-
Use appropriate buffers: Ensure the buffer composition does not promote aggregation.
Q3: What are the typical staining concentrations for heptamethine dye-antibody conjugates?
The optimal staining concentration depends on the target antigen abundance, cell type, and application. For immunocytochemistry, a starting concentration of 2 mg/mL for the secondary antibody (diluted 1:1000) has been used. For flow cytometry, a common starting concentration is 0.5-1 µg of antibody per 10^6 cells in 100 µL. It is highly recommended to perform a titration to determine the optimal concentration that provides the best signal-to-noise ratio for your specific experiment.
Q4: How can I improve the signal-to-noise ratio in my experiments?
A high signal-to-noise ratio is essential for sensitive detection. To improve this:
-
Optimize antibody concentration: Titrate the primary and secondary antibody concentrations to find the optimal balance between specific signal and background.
-
Use effective blocking: Block non-specific binding sites with appropriate blocking agents like BSA or serum from the same species as the secondary antibody.
-
Thorough washing: Increase the number and duration of wash steps to remove unbound antibodies.
-
Choose the right dye: Select a bright and photostable heptamethine dye.
-
Appropriate imaging settings: Use the correct laser and filter combinations for your dye and optimize camera settings like exposure time and gain.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Signal | Low Degree of Labeling (DOL). | Optimize the conjugation reaction to achieve a higher DOL. Ensure the dye is reactive and the antibody is at the correct concentration and pH. |
| Low antibody concentration for staining. | Titrate the antibody concentration to find the optimal dilution for your specific cell type and target. | |
| Inefficient excitation or emission detection. | Verify that the laser lines and emission filters on your imaging system are appropriate for the specific heptamethine dye used. | |
| Photobleaching. | Minimize light exposure during staining and imaging. Use an antifade mounting medium for microscopy. | |
| High Background | Non-specific binding of the antibody. | Use an appropriate blocking buffer (e.g., BSA, normal serum) and ensure adequate washing steps. Consider using a secondary antibody that has been cross-adsorbed against the species of your sample. |
| Dye aggregation leading to non-specific deposition. | Use sterically shielded dyes or optimize the DOL to prevent aggregation. Centrifuge the conjugate solution before use to pellet any aggregates. | |
| High antibody concentration. | Titrate the antibody to a lower concentration. | |
| Dye Aggregation | Inherent property of the heptamethine dye. | Select a heptamethine dye with modifications that reduce aggregation, such as steric shielding. |
| High Degree of Labeling (DOL). | Reduce the molar ratio of dye to antibody during the conjugation reaction to achieve a lower DOL. | |
| Inappropriate storage conditions. | Store the conjugate at the recommended temperature and avoid multiple freeze-thaw cycles. | |
| Poor Photostability | Intrinsic property of the dye. | Choose a heptamethine dye known for high photostability. |
| Excessive light exposure. | Minimize the duration and intensity of light exposure during imaging. Use appropriate neutral density filters if necessary. |
Quantitative Data
Table 1: Representative Degree of Labeling (DOL) for Heptamethine Dye-Antibody Conjugates
| Application | Heptamethine Dye Type | Reported DOL | Reference |
| In Vivo Imaging | Doubly Strapped Zwitterionic | 1.2 | |
| In Vivo Imaging | Doubly Strapped Zwitterionic | 3.1 | |
| General Conjugation | Sterically Shielded | 2.3 | |
| General Conjugation | Unshielded Control | 2.1 | |
| High-Density Labeling | Sterically Shielded | 10.7 |
Table 2: Recommended Starting Concentrations for Staining Protocols
| Application | Parameter | Recommended Starting Concentration | Reference |
| Immunocytochemistry | Secondary Antibody | 2 mg/mL (stock), diluted 1:1000 | |
| Flow Cytometry | Primary Antibody | 0.5 - 1.0 µg per 10^6 cells | |
| In Vivo Imaging | Injected Dose | 50 µg of conjugate |
Experimental Protocols
Protocol 1: Heptamethine Dye-NHS Ester Antibody Conjugation
This protocol describes the conjugation of a heptamethine dye N-hydroxysuccinimide (NHS) ester to an antibody.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
Heptamethine dye-NHS ester
-
Anhydrous DMSO
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.
-
Dye Preparation: Dissolve the heptamethine dye-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: Add the dye solution to the antibody solution at a molar ratio of 10:1 (dye:antibody). Incubate for 1 hour at room temperature with gentle stirring, protected from light.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Separate the dye-antibody conjugate from unconjugated dye using a gel filtration column equilibrated with PBS.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (typically ~750-800 nm).
Protocol 2: Immunofluorescence Staining of Cells
This protocol outlines the staining of cells with a heptamethine dye-conjugated antibody for fluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Heptamethine dye-conjugated primary or secondary antibody
-
Wash buffer (e.g., PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Fix cells with fixation buffer for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Permeabilization (for intracellular targets): Incubate cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation (for indirect staining): Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the heptamethine dye-conjugated secondary antibody (or primary conjugate for direct staining) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Washing: Wash cells three times with PBS, protected from light.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash cells twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate laser and filter sets.
Visualizations
Caption: Workflow for heptamethine dye-antibody conjugation.
Caption: Immunofluorescence staining workflow.
References
Technical Support Center: Minimizing Non-Specific Binding of NIR Fluorescent Probes
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the non-specific binding of near-infrared (NIR) fluorescent probes.
Troubleshooting Guide
High background and non-specific binding can obscure true signals, leading to inaccurate data interpretation. This guide provides a systematic approach to identifying and resolving common issues.
Problem: High Background or Non-Specific Staining
High background fluorescence can manifest as a general haze, splotchy artifacts, or unintended staining of cellular or tissue components. Follow these steps to diagnose and mitigate the issue.
Step 1: Review Your Probe's Properties and Handling
Is your probe prone to aggregation or non-specific interactions?
-
Hydrophobicity: Hydrophobic dyes have a higher tendency for non-specific binding to cellular structures and substrates.[1][2][3][4][5] Consider the hydrophobicity (logD value) of your NIR dye; more hydrophilic dyes often exhibit lower non-specific binding.
-
Probe Concentration: Using an excessively high probe concentration is a common cause of high background.
-
Probe Aggregation: Lipophilic probes can form aggregates that bind non-specifically. Ensure your probe is fully dissolved in a suitable solvent before diluting into your experimental buffer.
Troubleshooting Workflow for Probe Issues
Caption: Workflow for troubleshooting probe-related issues.
Step 2: Optimize Your Staining Protocol
A robust staining protocol is critical for minimizing non-specific binding.
Key areas for optimization:
-
Blocking: This is the most critical step to prevent non-specific interactions. The choice of blocking agent and the duration of the blocking step are crucial.
-
Washing: Insufficient washing will leave unbound probe in the sample, contributing to background.
-
Permeabilization: For intracellular targets, the choice and concentration of the permeabilizing agent can affect membrane integrity and expose non-specific binding sites.
Experimental Protocol: Optimizing Blocking and Washing
-
Blocking Step:
-
Prepare a blocking buffer. Common choices include 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the species of the secondary antibody in a buffered solution like PBS.
-
Incubate your sample (cells or tissue sections) in the blocking buffer for at least 30-60 minutes at room temperature.
-
For particularly "sticky" samples, extend the blocking time or perform it at 4°C overnight.
-
-
Antibody/Probe Incubation:
-
Dilute your primary antibody or NIR probe in the blocking buffer to maintain the blocking effect throughout the incubation.
-
-
Washing Steps:
-
After incubation with the probe, wash the sample 3-4 times for 5 minutes each with a wash buffer (e.g., PBS with a small amount of a non-ionic detergent like 0.1% Tween 20).
-
Ensure a generous volume of wash buffer is used to allow the sample to be fully immersed and agitated gently.
-
Step 3: Consider Probe Modifications and Formulation
For advanced applications, especially in vivo, the formulation of the NIR probe itself can be modified to reduce non-specific binding.
PEGylation:
The conjugation of polyethylene glycol (PEG) to a probe (PEGylation) is a widely used strategy to reduce non-specific protein adsorption and uptake by the mononuclear phagocyte system. This creates a hydrophilic shield around the probe.
Mechanism of PEGylation in Reducing Non-Specific Binding
Caption: PEGylation creates a hydrophilic shield, reducing non-specific binding.
The density and molecular weight of the PEG chains can influence their effectiveness. Studies have shown that a "brush" conformation of the PEG coating is particularly effective at inhibiting macrophage uptake and prolonging circulation time.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of NIR probes?
Non-specific binding is primarily driven by:
-
Hydrophobic Interactions: Many NIR dyes are large, planar, and hydrophobic molecules that can interact non-specifically with hydrophobic regions of proteins and lipids in cells and tissues. Dye hydrophobicity is a strong predictor of its tendency for non-specific binding.
-
Ionic Interactions: Electrostatic forces between a charged probe and oppositely charged molecules in the tissue can lead to non-specific binding.
-
Probe Aggregation: At high concentrations, some probes can form aggregates that may be "sticky" and bind non-specifically.
Q2: How do I choose the right blocking agent?
The choice of blocking agent depends on your specific assay. Here is a comparison of common options:
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Single purified protein, good for most applications, compatible with phosphoprotein detection. | Can have lot-to-lot variability. Not recommended if using anti-goat secondary antibodies due to potential cross-reactivity. |
| Normal Serum | 5-10% | Very effective as it contains a mixture of proteins that block a wide range of non-specific sites. | Must be from the same species as the secondary antibody to avoid cross-reactivity. Cannot be from the same species as the primary antibody. |
| Non-fat Dry Milk | 1-5% | Inexpensive and effective for many applications. | Not suitable for detecting phosphoproteins (contains casein, a phosphoprotein) or for use with avidin-biotin systems (contains biotin). Can increase background in the 700nm channel. |
| Commercial Blockers | Varies | High consistency, long shelf-life, often protein-free formulations available to avoid cross-reactivity. | More expensive than "homemade" blockers. |
Decision Tree for Choosing a Blocking Agent
Caption: Decision tree for selecting an appropriate blocking agent.
Q3: My unstained control sample shows high background fluorescence. What should I do?
This indicates autofluorescence, which is the natural fluorescence of biological materials.
-
Identify the Source: Autofluorescence is often higher in the blue and green wavelengths. NIR probes are advantageous as they minimize overlap with common autofluorescence signals.
-
Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the specific NIR probe signal from the autofluorescence signal.
-
Quenching Agents: Consider using commercial autofluorescence quenching agents, such as TrueBlack®, especially for tissue sections.
Q4: Can the choice of NIR dye itself affect non-specific binding?
Absolutely. Studies have shown that different NIR dyes, even when conjugated to the same targeting molecule, can exhibit vastly different levels of non-specific binding.
-
Hydrophobicity is Key: As mentioned, hydrophobicity is a major driver of non-specific binding. Dyes with a more hydrophilic character, such as Alexa Fluor dyes, may show lower non-specific binding compared to more lipophilic dyes like some Cyanine derivatives (e.g., Cy5.5).
-
Charge: The net charge of the dye can also play a role in electrostatic interactions.
When selecting a probe, consider its physicochemical properties in addition to its photophysical characteristics like brightness and photostability.
Q5: What is a good experimental control to test for non-specific binding of my secondary antibody?
A crucial control, especially in indirect immunofluorescence, is to run a sample where the primary antibody is omitted. In this case, you would perform all blocking and incubation steps, but substitute the primary antibody solution with only the dilution buffer. You then add the NIR-conjugated secondary antibody as usual. Any signal detected in this control sample is due to non-specific binding of the secondary antibody directly to your sample.
References
- 1. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 5. Hydrophobicity determines the fate of self-assembled fluorescent nanoparticles in cells - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC08793K [pubs.rsc.org]
Technical Support Center: Improving the Photostability of Heptamethine Cyanine Dyes for Long-Term Imaging
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the photostability of heptamethine cyanine dyes for long-term imaging experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My heptamethine cyanine dye signal is fading rapidly during my long-term imaging experiment. What is causing this?
A1: Rapid signal loss, or photobleaching, is a common issue with heptamethine cyanine dyes. The primary causes are photooxidation and photoisomerization. Photooxidation is the irreversible degradation of the dye molecule by reactive oxygen species (ROS), which are generated when the dye is excited by light in the presence of oxygen.[1][2] Photoisomerization is a reversible process where the dye molecule changes its shape, leading to a temporary loss of fluorescence.[3][4] Additionally, a process called phototruncation can occur, where the polymethine chain of the dye is shortened, causing a shift in its absorption and emission spectra.[5]
Q2: I observe a shift in the fluorescence emission of my cyanine dye over time. What could be the reason?
A2: A shift in the fluorescence emission, often towards a bluer spectrum, can be due to phototruncation. This process involves the photochemical shortening of the dye's polymethine chain by a two-carbon fragment, effectively converting a heptamethine cyanine (like Cy7) into a pentamethine cyanine (like Cy5). Another possibility is the formation of a red-emissive photoisomerized state, which can alter the emission profile.
Q3: Why does my Cy7 signal seem less stable than my Cy5 signal in the same experiment?
A3: Heptamethine cyanine dyes like Cy7 are generally more susceptible to photobleaching than pentamethine cyanine dyes like Cy5. This is due to their longer polymethine chain, which is more prone to photooxidation. Additionally, environmental factors such as low levels of ozone can significantly and rapidly degrade Cy5, which might not affect Cy7 to the same extent.
Q4: Can the local environment of the dye affect its photostability?
A4: Yes, the local environment plays a crucial role. Increased viscosity and steric hindrance, for example upon binding to proteins, can reduce photoisomerization and enhance photostability. Conversely, aqueous environments with certain organic buffers containing an ethanolamine scaffold can enhance phototruncation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid and irreversible loss of fluorescence signal. | Photooxidation: The dye is being destroyed by reactive oxygen species (ROS) generated during excitation. | 1. Use an antifade reagent: Add antioxidants like ascorbic acid, Trolox, or n-propyl gallate to your imaging buffer to scavenge ROS. 2. Deoxygenate your sample: Use an oxygen scavenging system (e.g., glucose oxidase and catalase) or purge the buffer with nitrogen to reduce the amount of molecular oxygen available to form ROS. 3. Reduce excitation light intensity: Use the lowest laser power that provides an adequate signal-to-noise ratio. |
| Fluorescence signal disappears and then reappears (blinking). | Photoisomerization: The dye is reversibly switching to a non-fluorescent isomeric state. | 1. Increase the viscosity of the medium: Adding glycerol to your imaging buffer can restrict the molecular movement required for isomerization. 2. Conjugate the dye to a larger molecule: Attaching the dye to a protein or antibody can sterically hinder isomerization. |
| A gradual blue-shift in the emission spectrum is observed. | Phototruncation: The heptamethine dye is being converted to a pentamethine dye. | 1. Change the buffer composition: Avoid buffers containing an ethanolamine scaffold if this is a recurring issue. 2. Filter excitation light: Use appropriate filters to block any shorter wavelength light that might be contributing to this photochemical reaction. |
| High background or non-specific staining. | Dye Aggregation: Heptamethine cyanine dyes can form aggregates in aqueous solutions, leading to non-specific binding and altered fluorescence properties. | 1. Incorporate detergents: Use a low concentration of a non-ionic detergent like Tween-20 in your buffers. 2. Structural dye modifications: Consider using sulfonated cyanine dyes which have improved water solubility. 3. Encapsulation: Encapsulating the dye in nanoparticles can prevent aggregation and improve solubility. |
| Inconsistent results between experiments. | Environmental Factors: Ozone in the laboratory air can degrade cyanine dyes, particularly Cy5. | 1. Control the environment: Use an ozone monitor and consider installing a carbon filter in the air handling system to keep ozone levels below 5 ppb. 2. Standardize timing: Process and scan all samples with consistent timing to minimize variations in light and air exposure. |
Quantitative Data on Photostability
Table 1: Comparison of Photobleaching Rates for Different Heptamethine Cyanine Dyes
| Dye | Conditions | Photobleaching Rate (kbl) | Reference |
| IR780 | DMSO solution, 300W tungsten lamp | 0.095 min-1 | |
| Cy7-Ox (caged) | DMSO solution, 300W tungsten lamp | 0.002 min-1 | |
| IR780 | PBS solution, 800 nm laser | 0.0094 min-1 | |
| Cy7-Ox (caged) | PBS solution, 800 nm laser | 0.0043 min-1 |
Table 2: Relative Stability of Common Cyanine Dyes
| Dye | Photostability | Ozone Stability | Reference |
| Cy3 | More Stable | Significantly More Stable | |
| Cy5 | Less Stable | Highly Susceptible to Degradation | |
| Cy7 | Less Stable than Cy5.5 and Cy3 | Not specified |
Experimental Protocols
Protocol 1: Preparation of an Antioxidant Imaging Buffer
This protocol describes how to prepare a simple and effective antioxidant imaging buffer to reduce photobleaching caused by reactive oxygen species.
-
Prepare Stock Solutions:
-
1 M Ascorbic Acid in deionized water. Prepare fresh.
-
100 mM Trolox in DMSO. Store at -20°C.
-
-
Prepare Imaging Buffer:
-
Start with your standard imaging buffer (e.g., PBS, HBSS).
-
Just before your imaging session, add the antioxidants to the final concentrations desired. Common starting concentrations are:
-
1-2 mM Ascorbic Acid
-
0.1-1 mM Trolox
-
-
-
pH Adjustment:
-
After adding ascorbic acid, the pH of the buffer may decrease. Adjust the pH back to the physiological range (7.2-7.4) using NaOH.
-
-
Usage:
-
Replace the cell culture medium with the antioxidant imaging buffer just before starting the imaging experiment.
-
For long-term imaging, it may be necessary to replenish the antioxidant buffer every few hours.
-
Protocol 2: Ozone Mitigation in the Laboratory
This protocol outlines steps to minimize the degradation of cyanine dyes due to ozone exposure.
-
Environmental Monitoring:
-
Use an ozone monitor to determine the baseline ozone concentration in your laboratory. Levels should ideally be below 5 ppb.
-
-
Air Filtration:
-
If ozone levels are high, consider installing a HEGA (High-Efficiency Gas Adsorber) carbon filter in the air handling system that supplies the laboratory.
-
Regularly monitor and replace the filter as per the manufacturer's instructions.
-
-
Laboratory Practices:
-
Maintain the laboratory under positive pressure relative to adjacent areas to prevent the influx of unfiltered air.
-
Minimize the time that samples are exposed to the open air after preparation and before imaging.
-
Visualizations
Caption: Key pathways of heptamethine cyanine dye photodegradation.
Caption: A decision-making workflow for troubleshooting poor photostability.
Caption: A generalized workflow for experiments requiring high photostability.
References
- 1. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoisomerization of Heptamethine Cyanine Dyes Results in Red-Emissive Species: Implications for Near-IR, Single-Molecule, and Super-Resolution Fluorescence Spectroscopy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthical.com [synthical.com]
Strategies to enhance the quantum yield of heptamethine dyes
Welcome to the technical support center for heptamethine dyes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a core focus on enhancing fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low quantum yield in heptamethine dyes?
Low fluorescence quantum yield (Φf) in heptamethine dyes is primarily due to non-radiative decay processes that compete with fluorescence. The main culprits include:
-
Molecular Aggregation: The planar structure of heptamethine dyes promotes self-aggregation in aqueous solutions, leading to the formation of non-emissive or weakly emissive H-aggregates.[1][2] This is a major cause of fluorescence quenching.[3]
-
Photoisomerization: The flexible polymethine chain can undergo trans-cis isomerization upon excitation, providing a non-radiative pathway for the dye to return to the ground state.[4]
-
Internal Conversion: Energy can be lost as heat through molecular vibrations, a process that becomes more pronounced as the energy gap between the ground and excited states decreases (the "energy gap law"). This is particularly relevant for dyes emitting in the near-infrared (NIR) and short-wave infrared (SWIR) regions.
-
Environmental Effects: The solvent environment significantly impacts quantum yield. Solvent polarity and hydrogen bonding can influence the rate of non-radiative decay.
-
Intersystem Crossing: The presence of heavy atoms, such as a chlorine atom at the meso-position, can promote intersystem crossing to the triplet state, which deactivates non-radiatively.
Q2: How can I prevent dye aggregation in aqueous solutions?
Preventing aggregation is crucial for maintaining a high quantum yield in biological applications. Strategies include:
-
Introducing Hydrophilic Groups: Attaching hydrophilic substituents like sulfonate (-SO₃H) or carboxyl (-COOH) groups to the terminal heterocycles enhances water solubility and reduces aggregation.
-
Increasing Steric Hindrance: Incorporating bulky groups can sterically hinder the face-to-face stacking that leads to aggregation. A key strategy is using a meso-aryl group that projects shielding arms over the polyene chain.
-
Formulation Strategies: Encapsulating the dye within nanoparticles or supramolecular hosts like cucurbiturils can physically separate the dye molecules and prevent aggregation.
Q3: What is the effect of solvent choice on quantum yield?
Solvent polarity plays a critical role. As solvent polarity increases, the fluorescence intensity of many dyes decreases, leading to a lower quantum yield. This can be due to the stabilization of charge-transfer states or increased rates of non-radiative decay. When characterizing a new dye, it is advisable to measure its photophysical properties in a range of solvents with varying polarities.
Q4: Can deuteration improve the quantum yield of my dye?
Yes, deuteration can be a powerful strategy. Replacing C-H bonds with C-D bonds, particularly on the polymethine chain or terminal aromatic rings, can enhance quantum yield. C-D bonds have lower vibrational frequencies than C-H bonds, which suppresses non-radiative decay pathways that rely on vibrational energy dissipation. This leads to longer-lived singlet excited states and increased fluorescence efficacy.
Troubleshooting Guide: Low Quantum Yield
This guide provides a systematic approach to diagnosing and resolving issues of low fluorescence quantum yield.
Problem: My heptamethine dye exhibits significantly lower-than-expected quantum yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low quantum yield in heptamethine dyes.
Data on Structural Modification Strategies
Structural modification is a primary method for enhancing quantum yield. Key strategies involve rigidification of the polymethine chain and substitution at the meso-position.
Logical Relationships in Dye Modification
Caption: Relationship between structural modifications and photophysical outcomes.
Table 1: Effect of Meso-Substitution on Quantum Yield (Φf) of IR-780 Derivatives
Replacing the central chlorine atom in heptamethine dyes can significantly boost quantum yield by removing the heavy-atom effect and improving stability. Introducing aryl substituents can result in a 1.5 to 2-fold increase in quantum yield.
| Parent Dye | Meso-Substituent | Solvent | Φf of Parent | Φf of Derivative | Fold Increase | Reference |
| IR-780 | Chlorine (-Cl) | Ethanol | ~0.05 - 0.08 | - | - | |
| IR-780 | Phenyl (-Ph) | Ethanol | - | ~0.12 | ~1.5 - 2.0x | |
| IR-780 | 2-methylphenyl | Ethanol | - | ~0.13 | ~1.6 - 2.1x | |
| IR-780 | 2-isopropylphenyl | Ethanol | - | ~0.09 | ~1.1 - 1.4x |
Note: Absolute quantum yield values can vary based on measurement conditions and standards used. The trend of improvement is the key takeaway.
Table 2: Effect of Polymethine Chain Rigidification on Quantum Yield (Φf)
Introducing a rigid ring, such as a cyclopentene or cyclohexene, into the polymethine chain enhances molecular planarity and reduces energy loss from bond rotation, often improving photostability and quantum yield. However, excessive flexibility, as seen with a cycloheptene ring, can prevent fluorescence entirely.
| Chain Type | Meso-Substituent | Quantum Yield (Φf) in Ethanol | Key Observation | Reference |
| Flexible Chain | - | Varies (Often Lower) | Prone to photoisomerization | |
| Rigid (Cyclopentene) | Phenyl | 0.31 | Increased molar absorptivity and high Φf | |
| Rigid (Cyclohexene) | Chlorine | 0.24 | Good stability and Φf | |
| Flexible (Cycloheptene) | Chlorine | No Fluorescence | Increased flexibility prevents fluorescence |
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Determination
The most common method for determining the fluorescence quantum yield (Φf) is the comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard with a known quantum yield.
Objective: To calculate the fluorescence quantum yield (Φf) of a heptamethine dye using a reference standard (e.g., Indocyanine Green in Ethanol, Φf = 0.132).
Materials:
-
Test heptamethine dye
-
Reference standard dye (e.g., Indocyanine Green, ICG)
-
Spectroscopic grade solvent (e.g., Ethanol)
-
Volumetric flasks and micropipettes
-
10 mm path length quartz cuvettes for absorption and fluorescence
-
UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
Methodology:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of both the test dye and the reference standard in the same spectroscopic grade solvent.
-
-
Preparation of Dilutions:
-
Prepare a series of at least five dilutions for both the test dye and the reference standard.
-
The concentrations should be chosen so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize inner filter effects.
-
-
Absorbance Measurements:
-
Set the excitation wavelength on the spectrophotometer. This should be a wavelength where both the sample and standard absorb light.
-
For each dilution, record the absorbance at this excitation wavelength.
-
-
Fluorescence Measurements:
-
Using the same excitation wavelength, record the fluorescence emission spectrum for each dilution of both the test dye and the reference standard.
-
Ensure instrumental settings (e.g., slit widths) are identical for all measurements of the sample and standard.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
-
Data Analysis and Calculation:
-
For both the test sample (X) and the reference standard (St), plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope (Gradient) of the resulting straight line for both plots using linear regression.
-
Calculate the quantum yield of the test sample (Φx) using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₓ is the quantum yield of the test sample.
-
Φₛₜ is the known quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term (ηₓ²/ηₛₜ²) equals 1 and can be omitted.
-
Caption: Experimental workflow for relative quantum yield determination.
References
Technical Support Center: Stability of Heptamethine Dyes in Biological Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered with heptamethine dyes in biological research.
Troubleshooting Guide
Problem 1: Rapid loss of fluorescence signal upon dissolving the dye in a biological buffer (e.g., PBS).
| Question | Possible Cause | Troubleshooting Steps |
| My heptamethine dye solution loses its color and fluorescence almost immediately after preparing it in PBS. What is happening? | Aggregation: Heptamethine dyes have a strong tendency to form non-emissive aggregates in aqueous solutions due to their planar structure, which promotes π–π stacking.[1] This is often exacerbated by the high salt concentration in buffers like PBS. | 1. Reduce Dye Concentration: Prepare a more dilute stock solution of the dye in an organic solvent like DMSO first, and then dilute it to the final working concentration in the biological buffer. Avoid concentrations above 5 µM if possible. 2. Use a Different Buffer: Consider using a buffer with a lower ionic strength, if experimentally permissible. 3. Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween 20 (0.01-0.1%), can help prevent aggregation. 4. Choose a Modified Dye: Select heptamethine dyes that are chemically modified to resist aggregation, such as those with bulky side chains or asymmetric structures.[1][2] |
| I've tried diluting the dye, but the signal is still weak and unstable. Could something else be causing this? | Degradation by Nucleophiles: Biological buffers often contain nucleophiles that can react with and degrade the polymethine chain of the dye. Thiols, such as glutathione (GSH) present in cell lysates or certain media supplements, are particularly reactive. | 1. Assess Buffer Composition: Check the components of your biological buffer for the presence of strong nucleophiles. 2. Use a Thiol-Free Buffer: If possible, use a buffer that does not contain thiols. 3. Select a More Stable Dye: Opt for sterically shielded or "strapped" heptamethine dyes that are designed to be more resistant to nucleophilic attack. |
Problem 2: The fluorescence signal fades quickly during imaging (Photobleaching).
| Question | Possible Cause | Troubleshooting Steps |
| My fluorescent signal looks great initially but disappears after a few seconds of laser exposure. How can I prevent this? | Photobleaching: Heptamethine dyes are susceptible to photobleaching, where the fluorophore is irreversibly damaged by light-induced chemical reactions, often involving reactive oxygen species. | 1. Reduce Excitation Power: Use the lowest laser power that still provides a sufficient signal-to-noise ratio. 2. Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and keeping the shutter closed when not acquiring images. 3. Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent in your imaging medium. 4. Choose a Photostable Dye: Select a heptamethine dye that has been engineered for enhanced photostability. |
Frequently Asked Questions (FAQs)
Q1: What are the main causes of heptamethine dye instability in biological buffers?
The primary causes of instability are:
-
Aggregation: The planar structure of these dyes leads to self-assembly into non-fluorescent aggregates in aqueous environments.
-
Chemical Degradation: The polymethine chain is susceptible to nucleophilic attack by components present in biological buffers, such as thiols (e.g., glutathione).
-
Photobleaching: Exposure to excitation light can lead to the irreversible photochemical destruction of the dye.
Q2: How does pH affect the stability of heptamethine dyes?
The pH of the buffer can influence both the aggregation and chemical stability of heptamethine dyes. Some dyes may exhibit pH-dependent absorption and fluorescence properties. It is crucial to maintain a consistent and appropriate pH for your specific dye and experiment.
Q3: Are there heptamethine dyes that are inherently more stable?
Yes, significant research has focused on improving the stability of heptamethine dyes. Newer generations of these dyes often incorporate structural modifications to enhance their performance. These modifications include:
-
Asymmetrical design to disrupt π–π stacking and reduce aggregation.
-
Steric shielding or "strapped" designs to protect the polymethine chain from nucleophilic attack.
-
Modifications that enhance photostability.
Q4: Can I use antifade mounting media for live-cell imaging?
Standard antifade mounting media for fixed cells are often toxic to live cells. You should use antifade reagents specifically formulated for live-cell imaging.
Quantitative Data on Dye Stability
The following tables provide a summary of quantitative data on the stability of various heptamethine dyes under different conditions.
Table 1: Chemical Stability of Heptamethine Dyes in the Presence of Glutathione (GSH)
| Dye | Buffer Conditions | GSH Concentration | Half-life (t₁/₂) | Reference |
| ZW800-1 | PBS, pH 7.4 | 1 mM | 7.1 minutes | |
| Dye 4 (unstrapped) | PBS, pH 7.4 | 1 mM | 27 minutes | |
| dsZW800-1 (doubly strapped) | PBS, pH 7.4 | 1 mM | No reaction after 10 hours | |
| TQ Green | PBS | 40 mM | 116 seconds |
Table 2: Photostability of Heptamethine Dyes
| Dye | Irradiation Conditions | Observation | Reference |
| s775z | 150 W Xenon lamp (>620 nm filter) in PBS, pH 7.4 | More photostable than 756z, UL766, and ICG | |
| UL766 | 150 W Xenon lamp (>620 nm filter) in PBS, pH 7.4 | Less photostable than s775z and 756z | |
| ICG | 150 W Xenon lamp (>620 nm filter) in PBS, pH 7.4 | Least photostable of the four dyes tested | |
| Cy7-Ox | 300 W tungsten lamp in PBS | Photobleaching rate of 0.036 min⁻¹ | |
| IR780 | 300 W tungsten lamp in PBS | Photobleaching rate of 0.168 min⁻¹ |
Experimental Protocols
Protocol 1: Assessing Dye Stability by UV-Vis Spectroscopy
This protocol allows for the monitoring of dye degradation or aggregation over time.
-
Prepare a stock solution of the heptamethine dye in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.
-
Prepare the biological buffer of interest (e.g., PBS, pH 7.4). If testing for reactivity with thiols, supplement the buffer with a known concentration of glutathione (e.g., 1 mM).
-
Initiate the experiment by diluting the dye stock solution into the biological buffer to a final concentration of 1-10 µM in a cuvette.
-
Immediately measure the initial absorbance spectrum of the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 500-900 nm).
-
Incubate the cuvette at a controlled temperature (e.g., room temperature or 37°C), protected from light.
-
Measure the absorbance spectrum at regular time intervals (e.g., every 5, 10, 30 minutes) for a desired duration.
-
Analyze the data by plotting the absorbance at the maximum wavelength (λmax) against time. A decrease in absorbance indicates degradation or aggregation. The half-life of the dye can be calculated from this data.
Protocol 2: Assessing Dye Photostability
This protocol is used to evaluate the susceptibility of a dye to photobleaching.
-
Prepare a solution of the heptamethine dye in the desired biological buffer at a concentration of 1-10 µM in a fluorescence cuvette.
-
Place the cuvette in a spectrofluorometer or under a controlled light source (e.g., a Xenon lamp with appropriate filters).
-
Measure the initial fluorescence intensity at the dye's emission maximum.
-
Continuously expose the sample to the excitation light at a fixed intensity.
-
Record the fluorescence intensity at regular time intervals during the exposure.
-
Analyze the data by plotting the normalized fluorescence intensity against the irradiation time. The rate of fluorescence decay is an indicator of the dye's photostability.
Visual Guides
Caption: Major pathways of heptamethine dye instability in biological buffers.
Caption: A logical workflow for troubleshooting common stability issues with heptamethine dyes.
References
Validation & Comparative
A Comparative Guide to NIR-I and NIR-II Imaging Windows for Deep Tissue Imaging
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of in vivo optical imaging, the choice of imaging window is paramount to achieving high-quality, deep-tissue visualization. Near-infrared (NIR) imaging, which utilizes light in the 700-1700 nm range, has emerged as a powerful tool due to the reduced absorption and scattering of light by biological tissues compared to the visible spectrum. Within the NIR range, two distinct windows, NIR-I (700-950 nm) and NIR-II (1000-1700 nm), offer unique advantages and disadvantages for deep tissue imaging. This guide provides an objective comparison of these two windows, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific applications.
At a Glance: NIR-I vs. NIR-II Imaging
The fundamental advantage of shifting from the NIR-I to the NIR-II window lies in the further reduction of photon scattering and tissue autofluorescence at longer wavelengths.[1][2][3] This results in significantly improved image clarity, deeper tissue penetration, and higher spatial resolution, making the NIR-II window particularly well-suited for resolving fine biological structures deep within living organisms.[4][5]
Quantitative Performance Comparison
The following table summarizes the key performance metrics of NIR-I and NIR-II imaging windows based on published experimental data.
| Feature | NIR-I Imaging Window | NIR-II Imaging Window |
| Wavelength Range | 700–950 nm | 1000–1700 nm |
| Maximum Penetration Depth | 1–2 cm | >10 mm, with reports of up to 2-3 cm |
| Signal-to-Background Ratio (SBR) / Contrast-to-Noise Ratio (CNR) | Lower due to higher tissue autofluorescence and scattering. For ICG, CNR values in the NIR-I window are approximately half of those in the NIR-II window. A study on subcutaneous tumors showed a significantly lower tumor-to-normal tissue ratio (TNR) for NIR-I (1.48 ± 0.04) compared to NIR-II (2.25 ± 0.06). | Significantly higher due to reduced autofluorescence and scattering. For ICG, a ~2-fold increase in CNR has been reported compared to NIR-I. In brain vasculature imaging, a ~1.4-fold increase in contrast was observed. |
| Spatial Resolution | Limited by light scattering, resulting in blurred images of deep structures. The apparent width of a brain vessel was measured at 430 µm. | Higher resolution due to reduced photon scattering. The apparent width of the same brain vessel was reduced to 210 µm when imaged in the NIR-II window. Spatial resolutions of ~30 µm have been achieved for small vessel imaging 1-3 mm deep in tissue. In cerebrovascular imaging, spatial resolution at 350 µm and 700 µm depth could reach 5.77 µm and 8.78 µm, respectively. |
| Common Contrast Agents | Indocyanine Green (ICG), IRDye800CW, Methylene Blue, various organic dyes, and quantum dots. | Single-walled carbon nanotubes (SWCNTs), Ag2S quantum dots, rare-earth doped nanoparticles, and a growing number of organic dyes. Some NIR-I dyes like ICG and IRDye800CW have emission tails that extend into the NIR-II region. |
| Advantages | Established technology with a wider range of commercially available probes and instrumentation. Lower cost of detectors (silicon-based CCDs). | Deeper tissue penetration, higher spatial resolution, and significantly improved signal-to-background ratio. |
| Limitations | Limited penetration depth and lower resolution for deep tissue imaging due to significant photon scattering and tissue autofluorescence. | Higher cost of specialized InGaAs-based cameras required for detection. Fewer commercially available and clinically approved contrast agents specifically designed for this window. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts and processes involved in NIR imaging, the following diagrams have been generated using the DOT language.
Caption: Light-tissue interaction in NIR-I vs. NIR-II windows.
References
- 1. Deep tissue fluorescence imaging and in vivo biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-Infrared IIb Fluorescence Imaging of Vascular Regeneration with Dynamic Tissue Perfusion Measurement and High Spatial Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Multifunctional in vivo vascular imaging using near-infrared II fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Indocyanine Green (ICG) vs. New Generation Heptamethine Dyes for Near-Infrared Fluorescence Imaging
For researchers, scientists, and drug development professionals, the selection of near-infrared (NIR) fluorescent dyes is a critical decision that profoundly impacts the quality and reliability of in vivo imaging data. For decades, Indocyanine Green (ICG) has been the only FDA-approved NIR dye for clinical use, serving as a benchmark in the field. However, its limitations, including poor stability in aqueous solutions, low fluorescence quantum yield, and nonspecific tumor accumulation, have driven the development of a new generation of heptamethine dyes with enhanced photophysical and pharmacokinetic properties. This guide provides an objective, data-driven comparison of ICG and these emerging alternatives, focusing on key performance metrics and experimental methodologies.
Executive Summary
New generation heptamethine dyes offer significant advantages over ICG for preclinical and potentially clinical in vivo imaging. These novel dyes generally exhibit higher fluorescence quantum yields, superior photostability, and improved tumor-targeting capabilities, leading to enhanced image contrast and sensitivity. While ICG remains a valuable tool due to its clinical approval and long history of use, the data presented in this guide suggests that newer heptamethine dyes, such as DZ-1 and other structurally optimized analogs, represent the future of NIR fluorescence imaging.
Data Presentation: Quantitative Comparison
The following tables summarize the key photophysical and in vivo performance characteristics of ICG and representative new generation heptamethine dyes.
Table 1: Photophysical Properties
| Property | Indocyanine Green (ICG) | New Generation Heptamethine Dyes (e.g., DZ-1, others) |
| Maximum Absorption (λmax) | ~780 nm (in blood/plasma)[1] | 767 - 792 nm[1][2] |
| Maximum Emission (λem) | ~820 nm (in blood/plasma)[2][3] | 798 - 820 nm |
| Molar Extinction Coefficient (ε) | ~150,000 - 250,000 M⁻¹cm⁻¹ | Up to 366,610 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | Low, ~0.012 - 0.13 (highly solvent and concentration dependent) | Generally higher, up to 0.33 in organic solvents |
| Photostability | Prone to degradation and aggregation in aqueous solutions | Significantly more photostable than ICG |
Table 2: In Vivo Imaging Performance (Hepatocellular Carcinoma Model)
| Parameter | Indocyanine Green (ICG) | DZ-1 (New Generation Heptamethine Dye) |
| Injection Dose | 10 μmol/kg | 0.5 μmol/kg |
| Tumor Fluorescence Intensity | Lower | One order of magnitude stronger than ICG |
| Tumor Specificity | Accumulation in tumor, liver, and kidney | High specificity to tumor tissue |
| Tumor-to-Background Ratio | Lower | Higher |
| Clearance | Rapid clearance from plasma | Slower clearance, allowing for longer imaging windows |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and validate these findings.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of a new generation heptamethine dye relative to a standard (e.g., ICG or another well-characterized dye).
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
High-purity solvent (e.g., ethanol, DMSO, PBS)
-
Test dye and a reference standard with a known quantum yield in the same solvent.
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the test dye and the reference standard in the chosen solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the selected excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each solution of the sample and the standard. Ensure the emission range covers the entire fluorescence band of the dye.
-
Use identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (F).
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope (Gradient) of the resulting linear plots.
-
Calculate the quantum yield of the sample (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where Φf_std is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Protocol 2: Assessment of Photostability in Solution
Objective: To compare the photostability of ICG and a new generation heptamethine dye in solution.
Materials:
-
Spectrophotometer or spectrofluorometer
-
High-intensity light source (e.g., Xenon lamp with appropriate filters)
-
Quartz cuvette
-
Stir bar and magnetic stirrer
Procedure:
-
Sample Preparation: Prepare solutions of ICG and the new generation dye of equal molar concentration in the desired solvent (e.g., PBS).
-
Initial Measurement: Record the initial absorbance or fluorescence spectrum of the solution before irradiation.
-
Photobleaching:
-
Place the cuvette in the spectrophotometer/spectrofluorometer and continuously stir the solution.
-
Irradiate the sample with the high-intensity light source at the absorption maximum of the dye.
-
-
Time-course Measurements: At regular time intervals, record the absorbance or fluorescence intensity at the maximum wavelength.
-
Data Analysis:
-
Plot the normalized absorbance or fluorescence intensity as a function of irradiation time.
-
Compare the decay curves of ICG and the new generation dye to determine the relative photostability. A slower decay indicates higher photostability.
-
Protocol 3: In Vivo Tumor Imaging in a Mouse Xenograft Model
Objective: To compare the tumor-targeting and imaging performance of ICG and a new generation heptamethine dye in a subcutaneous tumor model.
Materials:
-
In vivo imaging system (e.g., IVIS) with appropriate filters for NIR fluorescence.
-
Athymic nude mice bearing subcutaneous tumors (e.g., hepatocellular carcinoma).
-
ICG and the new generation heptamethine dye formulated for injection.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Dye Administration: Inject ICG or the new generation dye intravenously (e.g., via tail vein) at the desired concentration.
-
Fluorescence Imaging:
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours). Use appropriate excitation and emission filters for each dye.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a non-tumor area (e.g., muscle) in the acquired images.
-
Quantify the average fluorescence intensity within the ROIs at each time point.
-
Calculate the tumor-to-background ratio by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
Compare the fluorescence intensity, tumor specificity, and tumor-to-background ratios between the ICG and new generation dye groups.
-
-
Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess biodistribution.
Mandatory Visualization
The following diagrams illustrate the chemical structures of ICG and a representative new generation heptamethine dye, DZ-1, as well as a generalized experimental workflow for comparing their in vivo performance.
Caption: Chemical structures of ICG and the new generation heptamethine dye DZ-1.
Caption: Experimental workflow for in vivo comparison of NIR dyes.
Caption: Jablonski diagram illustrating fluorescence and photobleaching pathways.
References
A Comparative Guide to the Validation of MHI-148, a New Heptamethine Dye, as a Targeted Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
The field of near-infrared (NIR) fluorescence imaging is rapidly advancing, offering powerful tools for preclinical and clinical research. Heptamethine cyanine dyes have emerged as a promising class of NIR probes due to their favorable optical properties and, in some cases, inherent tumor-targeting capabilities.[1][2][3] This guide provides a comprehensive comparison of a novel heptamethine dye, MHI-148, with established fluorescent probes, Indocyanine Green (ICG) and IRDye 800CW.
Introduction to MHI-148
MHI-148 is a heptamethine carbocyanine dye that has demonstrated significant potential as a cancer-specific NIR imaging agent.[4] Unlike many conventional NIR dyes that require conjugation to a targeting ligand, MHI-148 exhibits preferential uptake and retention in tumor cells.[5] This intrinsic tumor-targeting ability is a key advantage, simplifying probe design and potentially reducing off-target effects. The mechanism behind this selectivity is thought to be mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells.
Comparative Performance Data
The selection of a fluorescent probe is dictated by its photophysical properties and biological performance. The following tables summarize the key performance indicators of MHI-148 in comparison to ICG and IRDye 800CW.
Table 1: Photophysical Properties of MHI-148 and Alternative Probes
| Property | MHI-148 | Indocyanine Green (ICG) | IRDye 800CW |
| Excitation Max (nm) | ~780 | ~780 | ~774 |
| Emission Max (nm) | ~830 | ~830 | ~789 |
| Quantum Yield | High (specific value not consistently reported) | Low (~2.5% in water), can be enhanced in different media | High |
| Photostability | High | Low, susceptible to photobleaching | High |
| Water Solubility | Hydrophobic | Good | Good |
| Molecular Weight ( g/mol ) | Not specified | 774.96 | 1143.43 |
Table 2: In Vivo Performance and Targeting
| Feature | MHI-148 | Indocyanine Green (ICG) | IRDye 800CW |
| Targeting Mechanism | Inherent tumor targeting (OATP-mediated) | Non-targeted, relies on Enhanced Permeability and Retention (EPR) effect or conjugation | Requires conjugation to a targeting ligand |
| Tumor-to-Background Ratio | High (e.g., >9 times higher than normal tissue in a liver cancer model) | Low (e.g., 1.4 to 1.7 at 24h) | Dependent on the targeting ligand |
| In Vivo Toxicity | No systemic toxicity reported in multiple mouse models | FDA-approved, generally considered safe | Generally low toxicity when conjugated |
| Applications | Tumor imaging, drug delivery | Angiography, lymphatic imaging, image-guided surgery | Preclinical and clinical imaging (when conjugated) |
Experimental Protocols
The validation of a new fluorescent probe involves a series of in vitro and in vivo experiments to characterize its performance and targeting specificity.
1. In Vitro Validation: Cell-Based Assays
-
Objective: To determine the specificity of the probe for cancer cells over normal cells and to assess its cytotoxicity.
-
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., Hep3B liver cancer, 4T1 breast cancer) and normal human cell lines (e.g., human umbilical vein endothelial cells - HUVEC) in appropriate media.
-
Probe Incubation: Add MHI-148 to the cell culture media at a final concentration of 1-10 µM and incubate for a specified period (e.g., 30 minutes to 24 hours).
-
Fluorescence Microscopy: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove unbound probe. Image the cells using a fluorescence microscope with appropriate NIR filters.
-
Cytotoxicity Assay (e.g., MTT assay): Plate cells in a 96-well plate and expose them to a range of probe concentrations. After a 24-72 hour incubation, add MTT reagent and measure the absorbance to determine cell viability.
-
Flow Cytometry: To quantify the uptake of the probe, treat cells with the probe, harvest them, and analyze the fluorescence intensity per cell using a flow cytometer.
-
2. In Vivo Validation: Animal Models
-
Objective: To evaluate the tumor-targeting ability, biodistribution, and clearance of the probe in a living organism.
-
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous or orthotopic tumors. Tumors are established by injecting cancer cells into the appropriate site.
-
Probe Administration: Administer MHI-148 to the tumor-bearing mice via intravenous (tail vein) or intraperitoneal injection at a dose of approximately 10 nmol per mouse.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice and acquire whole-body NIR fluorescence images using an in vivo imaging system (e.g., IVIS).
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other organs by drawing regions of interest (ROIs) on the images. Calculate the tumor-to-background ratio.
-
Ex Vivo Biodistribution: At the final time point, euthanize the mice and excise the tumor and major organs. Image the excised tissues to confirm the in vivo findings and quantify the probe distribution.
-
Visualizing Mechanisms and Workflows
Mechanism of Targeted Uptake
The preferential accumulation of MHI-148 in tumor cells is a key advantage. The diagram below illustrates the proposed mechanism involving tumor hypoxia and the upregulation of Organic Anion-Transporting Polypeptides (OATPs).
References
- 1. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Heptamethine carbocyanine DZ-1 dye for near-infrared fluorescence imaging of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIRF Optical/PET Dual-Modal Imaging of Hepatocellular Carcinoma Using Heptamethine Carbocyanine Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A heptamethine cyanine dye serves as a potential marker for myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Tumor-Targeting NIR Dyes: A Comparative Guide
The development of near-infrared (NIR) dyes that specifically target tumors holds immense promise for advancing cancer diagnostics and therapeutic strategies. The ability to clearly visualize tumors against surrounding healthy tissue is critical for applications ranging from preclinical research to image-guided surgery. This guide provides a comparative overview of key performance metrics for tumor-targeting NIR dyes, supported by experimental data and detailed protocols for evaluating their specificity.
Performance Comparison of Tumor-Targeting NIR Dyes
The efficacy of a tumor-targeting NIR dye is primarily determined by its ability to accumulate at the tumor site while minimizing background signal from non-target tissues. This is quantitatively assessed by the tumor-to-background ratio (TBR). Biodistribution analysis, which measures the percentage of the injected dose per gram of tissue (%ID/g), provides a comprehensive overview of the dye's localization throughout the body.
Below is a summary of performance data for commonly used antibody-dye conjugates.
| Targeting Moiety | NIR Dye | Tumor Model | Time Post-Injection | Tumor-to-Background Ratio (TBR) | Reference |
| Cetuximab | IRDye800CW | EGFR-overexpressing A431 cells | 24 h | 4.3 | [1] |
| Cetuximab | IRDye800CW | EGFR-overexpressing A431 cells | 48 h | 4.2 | [1] |
| Cetuximab | IRDye800CW | EGFR-overexpressing A431 cells | 72 h | 5.0 | [1] |
| Cetuximab | IRDye800CW | EGFR-overexpressing A431 cells | 96 h | 5.8 | [1] |
| Panitumumab | IRDye800CW | Orthotopic HGG xenografts | 14 h | ~7.6 (ex vivo) | [2] |
| Panitumumab | IRDye800CW | Glioblastoma Multiforme | Not Specified | 28.91 (comprehensive) | |
| Anti-HER2 Nanofitin | IRDye800CW | HER-2 positive BT-474 xenografts | 24 h | 7.5 ± 1.8 | |
| Anti-HER2 Nanofitin | IRDye800CW | HER-2 positive BT-474 xenografts | 48 h | 7.7 ± 1.2 |
| Targeting Moiety | NIR Dye | Tumor Model | Time Post-Injection | Organ | Biodistribution (%ID/g) | Reference |
| Anti-mesothelin Antibody (AMA) | 89Zr (for PET imaging) | HPAC pancreatic tumor | 144 h | Tumor | 14.2 | |
| IL13Rα2-Ab | Multiple NIR dyes | Xenograft model | 96 h | Tumor | 17-34 | |
| Nimotuzumab | IRDye800CW | DLD-1 xenografts | 24 h | Tumor | ~358 AU | |
| Nimotuzumab | IRDye800CW | DLD-1 xenografts | 72 h | Tumor | ~356 AU | |
| Nimotuzumab | IRDye800CW | DLD-1 xenografts | 168 h | Tumor | ~368 AU |
Note: "AU" denotes arbitrary units of fluorescence intensity.
Experimental Protocols
Accurate evaluation of a tumor-targeting NIR dye's specificity relies on standardized and well-documented experimental procedures. Below are detailed protocols for key experiments.
Tumor Xenograft Model Establishment
A robust animal model is fundamental to in vivo imaging studies.
-
Cell Culture: Culture the desired cancer cell line (e.g., A431 for EGFR expression, BT-474 for HER2 expression) under appropriate conditions.
-
Cell Preparation: Harvest cells and resuspend them in a suitable medium, such as a mixture of phosphate-buffered saline (PBS) and Matrigel.
-
Implantation: Subcutaneously inject approximately 5 x 106 cells into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Allow tumors to grow to a volume of 200-500 mm3 before initiating imaging studies. This typically takes about 3 weeks.
In Vivo NIR Fluorescence Imaging
This procedure allows for the real-time visualization of dye accumulation in the tumor.
-
Dye Administration: Intravenously inject the NIR dye conjugate into tumor-bearing mice via the tail vein.
-
Imaging System: Use a small animal imaging system equipped with the appropriate excitation and emission filters for the specific NIR dye. For example, for IRDye 800CW, a Cy5.5 excitation filter (615–665 nm) and an ICG emission filter (800–875 nm) can be used.
-
Image Acquisition: Acquire fluorescence images at multiple time points post-injection (e.g., 0.5, 1, 4, 6, 18, 24, 48, 72, 96 hours) to determine the optimal imaging window.
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a background area (e.g., adjacent non-tumor tissue).
-
Quantify the mean fluorescence intensity (MFI) for each ROI.
-
Calculate the Tumor-to-Background Ratio (TBR) by dividing the MFI of the tumor by the MFI of the background.
-
Ex Vivo Biodistribution Analysis
This method provides a quantitative measure of dye distribution in various organs.
-
Euthanasia and Organ Harvest: At the final imaging time point, humanely euthanize the mice.
-
Organ Collection: Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle, etc.).
-
Ex Vivo Imaging: Immediately image the excised organs using the NIR imaging system to determine the fluorescence intensity in each tissue.
-
Quantification:
-
Weigh each organ.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of the dye's biodistribution.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in evaluating the specificity of a tumor-targeting NIR dye.
Caption: Workflow for evaluating a tumor-targeting NIR dye.
Caption: Targeted NIR dye mechanism of action at the cellular level.
References
A Landmark in Precision: Cross-validating Near-Infrared Fluorescence Imaging with Histological Gold Standards
A deep dive into the comparative analysis of Near-Infrared (NIR) fluorescence imaging and traditional histology, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their synergistic application in preclinical and clinical research. We explore the quantitative correlation between these two powerful modalities, offering detailed experimental protocols and visual representations of the underlying biological and technical workflows.
The advent of near-infrared (NIR) fluorescence imaging has revolutionized in vivo molecular imaging, offering unparalleled opportunities for real-time, non-invasive visualization of biological processes at the cellular and tissue level. Operating within the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows, this technology leverages the reduced light scattering and tissue autofluorescence in this spectral range, enabling deeper tissue penetration and higher signal-to-background ratios.[1] This has profound implications for oncology research, particularly in tumor detection, delineation of tumor margins, and assessment of therapeutic response.
However, the validation of these advanced imaging techniques hinges on their correlation with established "gold standard" methods. Histopathology, including Hematoxylin and Eosin (H&E) staining and immunohistochemistry (IHC), remains the cornerstone of disease diagnosis and biological research, providing detailed microscopic assessment of tissue architecture and protein expression. This guide provides a detailed comparison of NIR fluorescence imaging with these histological techniques, supported by experimental data and protocols to aid in the design and interpretation of cross-validation studies.
Quantitative Correlation: Bridging the Macro and Microscopic
A critical aspect of validating NIR fluorescence imaging is the quantitative correlation of the fluorescence signal with histological findings. This involves comparing the intensity of the NIR signal from a region of interest with quantitative metrics derived from histological analysis of the same tissue.
Key Quantitative Metrics:
-
Tumor-to-Background Ratio (TBR): A measure of the fluorescence intensity in the tumor versus the surrounding normal tissue. This is a primary metric for assessing the specificity of a NIR probe.
-
Percentage of Positively Stained Cells (IHC): The proportion of cells in a tissue section that exhibit positive staining for a specific biomarker targeted by the NIR probe.
-
IHC Score (H-Score): A semi-quantitative scoring system that considers both the intensity of staining and the percentage of positively stained cells.
-
Fluorescence Intensity vs. Biomarker Density: Direct correlation of the measured fluorescence intensity with the density of the target biomarker as determined by IHC.
The following tables summarize quantitative data from studies that have performed direct comparisons between NIR fluorescence imaging and histology.
Table 1: Correlation of NIR Fluorescence with Histological Analysis in Preclinical Cancer Models
| NIR Probe | Cancer Model | NIR Imaging Metric | Histology Metric | Correlation Finding | Reference |
| 800CW-TRC105 (anti-CD105) | 4T1 Murine Breast Cancer | Tumor Uptake (Ex vivo NIRF) | CD105 Expression (IHC) | Strong positive correlation between fluorescence intensity and CD105 expression. | [2] |
| (64)Cu-NOTA-Bev-800CW (anti-VEGF) | U87MG Glioblastoma | Tumor Uptake (%ID/g from PET) | VEGF Expression (Histology) | Good linear correlation (R² = 0.93) between PET signal and ex vivo NIRF imaging, both confirmed by VEGF-specific histology. | [3] |
| ICG | Canine Cancer Patients (Lymph Nodes) | Semi-quantitative fluorescence score (0-4+) | N/A (Visual Assessment) | Strong agreement between the semi-quantitative scoring system and post-hoc image analysis of fluorescence intensity. | [4] |
| FPH-ICG (Folate Receptor-targeted) | SK-OV-3 Ovarian Cancer | NIR-II Fluorescence Lifetime Imaging | N/A (Tumor Margin Detection) | NIR-II FLT imaging demonstrated superior accuracy (90%) in defining tumor margins compared to NIR-II fluorescence intensity imaging (58%) in both mouse models and clinical samples. | [5] |
Experimental Protocols: A Step-by-Step Guide to Cross-Validation
Reproducible and reliable cross-validation studies depend on meticulous and standardized experimental protocols. Below are detailed methodologies for in vivo NIR fluorescence imaging and subsequent histological analysis.
In Vivo Near-Infrared (NIR) Fluorescence Imaging Protocol (Mouse Tumor Model)
-
Animal Model Preparation:
-
Establish subcutaneous or orthotopic tumors in immunocompromised mice (e.g., athymic nude mice) by injecting cancer cells (e.g., U87MG human glioblastoma cells).
-
Allow tumors to reach a suitable size (e.g., 200–500 mm³) for imaging.
-
-
NIR Probe Administration:
-
Prepare the NIR fluorescent probe (e.g., Cy7-labeled RGD multimers) at the desired concentration in a sterile vehicle (e.g., PBS).
-
Administer the probe intravenously (e.g., via tail vein injection). The dosage will depend on the specific probe and animal model.
-
-
In Vivo Imaging:
-
Anesthetize the mice (e.g., using isoflurane).
-
Place the mouse in a preclinical in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire fluorescence images at multiple time points post-injection (e.g., 0.5, 1, 4, 6, 18, and 24 hours) to determine optimal tumor accumulation and clearance from non-target tissues.
-
Use appropriate excitation and emission filters for the specific NIR fluorophore.
-
-
Image Analysis:
-
Use image analysis software (e.g., Living Image® software) to draw regions of interest (ROIs) around the tumor and adjacent normal tissue.
-
Quantify the average fluorescence intensity within the ROIs to calculate the tumor-to-background ratio (TBR).
-
Tissue Processing and Histology Protocol
-
Tissue Harvesting and Fixation:
-
Immediately following the final imaging session, euthanize the mouse.
-
Excise the tumor and major organs for ex vivo imaging and histological analysis.
-
Fix the tissues in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a series of graded ethanol solutions (e.g., 70%, 95%, 100%).
-
Clear the tissues with a clearing agent such as xylene.
-
Infiltrate the tissues with molten paraffin wax.
-
Embed the tissues in paraffin blocks.
-
-
Sectioning:
-
Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues using a microtome.
-
Mount the sections on glass slides.
-
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
Dehydrate and mount with a coverslip.
-
-
Immunohistochemistry (IHC) Staining:
-
Perform antigen retrieval to unmask the target epitope.
-
Block non-specific antibody binding using a blocking solution (e.g., normal serum).
-
Incubate with a primary antibody specific to the target of the NIR probe.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
Dehydrate and mount with a coverslip.
-
-
Histological Analysis:
-
Acquire digital images of the stained slides using a slide scanner or microscope.
-
Use image analysis software (e.g., HALO, ImageJ) to quantify the staining, such as by calculating the percentage of positive cells or an H-score.
-
Visualizing the Workflow and Biological Pathways
To better understand the interplay between NIR fluorescence imaging and histology, we present the following diagrams created using the Graphviz DOT language.
Signaling Pathways: The Molecular Targets of NIR Probes
The specificity of NIR fluorescence imaging relies on the ability of the probes to target specific molecular pathways that are upregulated in disease states. Below are diagrams illustrating the signaling pathways for common NIR probe targets.
EGFR Signaling Pathway
Many NIR probes, such as Cetuximab-IRDye800CW, target the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.
Integrin Signaling Pathway
Integrins, such as αvβ3, are crucial for cell adhesion, migration, and angiogenesis. RGD peptide-based NIR probes are commonly used to target these receptors.
References
- 1. Clinical implications of near-infrared fluorescence imaging in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo near-infrared fluorescence imaging of CD105 expression during tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positron Emission Tomography and Near-Infrared Fluorescence Imaging of Vascular Endothelial Growth Factor with Dual-Labeled Bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a semi-quantitative scoring system and workflow for analysis of fluorescence quantification in companion animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Photostability of Commercially Available NIR Dyes
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is a critical determinant of success in fluorescence imaging and therapeutic applications. Near-infrared (NIR) dyes, with their ability to penetrate deeper into biological tissues due to reduced light scattering and absorption, have become indispensable tools. However, a significant limitation of many organic NIR dyes is their susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to light. This guide provides an objective comparison of the photostability of several commercially available NIR dyes, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable dye for your research needs.
Quantitative Comparison of NIR Dye Photostability
The photostability of a fluorescent dye is a crucial parameter that dictates its suitability for applications requiring long-term imaging or high-intensity excitation. While a comprehensive, standardized dataset for the direct comparison of all commercially available NIR dyes is challenging to assemble due to variations in experimental conditions across different studies, the following table summarizes available data to provide a comparative overview. In general, dyes from the Alexa Fluor and IRDye series tend to exhibit greater photostability compared to traditional cyanine dyes like Cy7.[1][2][3]
| Dye Family | Dye Name | Relative Photostability | Key Findings |
| Cyanine | Cy7 | Lower | Generally considered to have lower photostability compared to Alexa Fluor 790 and IRDye 800CW.[1][3] |
| Indocyanine Green (ICG) | Low | Known for its clinical approval but has limitations due to instability. | |
| IR-820 | Higher than ICG | Structurally similar to ICG but with an additional chlorobenzene ring that is suggested to increase molecular stability. | |
| Alexa Fluor | Alexa Fluor 790 | Higher | Generally reported to have higher photostability than traditional cyanine dyes like Cy7. It has displayed similar photobleaching kinetics to IRDye 800CW in some studies. |
| Alexa Fluor 700 | Lower than IRDye 700DX | In a comparative study, IRDye 700DX was found to be more photostable than Alexa Fluor 700. | |
| IRDye | IRDye 800CW | High | Exhibits high photostability, comparable to Alexa Fluor 790. |
| IRDye 700DX | High | Demonstrated superior photostability compared to Alexa Fluor 700. |
Note: The photostability of a dye is not an intrinsic, immutable property and can be significantly influenced by its local environment, including the solvent, pH, presence of oxidizing or reducing agents, and the intensity of the excitation light.
Experimental Protocol for Measuring NIR Dye Photostability
To enable researchers to perform their own comparative analysis, a detailed protocol for measuring the photostability of NIR dyes in solution is provided below. This method is based on established procedures for quantifying photobleaching.
Objective: To determine and compare the rate of photobleaching of different NIR dyes in a specified solvent under controlled illumination.
Materials:
-
NIR fluorescent dyes to be tested
-
High-purity solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (DMSO))
-
Spectrophotometer (UV-Vis)
-
Fluorometer or a dedicated setup with a stable light source (e.g., laser or filtered lamp)
-
Monochromator or bandpass filter to select the excitation wavelength
-
Quartz cuvettes (1 cm path length)
-
Magnetic stirrer and stir bars (optional, for maintaining solution homogeneity)
-
Reference dye with known photostability (optional, for determining photobleaching quantum yield)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each NIR dye in the chosen solvent.
-
From the stock solutions, prepare dilute working solutions with an initial absorbance at the excitation wavelength kept low (typically below 0.05) to prevent inner filter effects.
-
-
Initial Measurements:
-
Record the initial absorbance spectrum of each dye solution using the spectrophotometer.
-
Record the initial fluorescence intensity at the emission maximum using the fluorometer.
-
-
Photobleaching Experiment:
-
Place the cuvette containing the dye solution in the light path of the stable light source.
-
Continuously illuminate the sample at the dye's maximum absorption wavelength.
-
To ensure homogeneity, the solution can be gently stirred during illumination.
-
-
Time-course Measurements:
-
At regular time intervals, stop the illumination and record the absorbance spectrum and/or the fluorescence intensity of the solution.
-
-
Data Analysis:
-
Plot the normalized absorbance at the maximum absorption wavelength or the normalized fluorescence intensity as a function of the irradiation time.
-
The rate of photobleaching can be determined from the slope of this plot. A steeper slope indicates lower photostability.
-
For a more quantitative comparison, the photobleaching quantum yield (Φp) can be calculated relative to a reference standard using the following equation: Φp,sample = Φp,ref * (ksample / kref) * (εref / εsample) where 'k' is the initial photobleaching rate constant and 'ε' is the molar extinction coefficient.
-
Experimental Workflow
The following diagram illustrates the key steps involved in the comparative photostability analysis of NIR dyes.
Caption: Workflow for comparative photostability analysis of fluorescent dyes.
Factors Influencing Photostability
It is crucial to recognize that the photostability of cyanine dyes is not an intrinsic, unchangeable property but is significantly affected by the local environment. Key factors include:
-
Excitation Intensity: Higher light intensity leads to more rapid photobleaching.
-
Oxygen Concentration: Molecular oxygen is a primary factor in photobleaching through the formation of reactive oxygen species. Deoxygenating buffers or using oxygen scavenging systems can significantly enhance photostability.
-
Redox Environment: The presence of reducing and oxidizing agents can either protect or degrade fluorophores.
-
Solvent: The polarity and viscosity of the solvent can affect the rates of non-radiative decay pathways that compete with fluorescence and can influence photobleaching rates.
Conclusion
The selection of a near-infrared dye for demanding imaging applications requires a careful balance of spectral properties, brightness, and, critically, photostability. While traditional cyanine dyes like Cy7 are widely used, for experiments requiring extended imaging times or high laser powers, more photostable alternatives such as Alexa Fluor 790 and IRDye 800CW should be considered. The experimental protocol provided in this guide offers a standardized method for researchers to perform their own photostability comparisons, ensuring the selection of the optimal NIR dye for their specific experimental needs.
References
Navigating the In Vivo Landscape: A Comparative Guide to the Toxicity of Novel Heptamethine Cyanine Dyes
For researchers, scientists, and drug development professionals, the burgeoning field of near-infrared (NIR) imaging offers unprecedented opportunities for deep-tissue visualization. At the forefront of this revolution are heptamethine cyanine dyes, prized for their superior optical properties. However, the journey from benchtop to bedside is paved with rigorous safety assessments. This guide provides a comprehensive comparison of the in vivo toxicity of emerging heptamethine cyanine dyes, juxtaposed with established alternatives, and supported by detailed experimental methodologies.
The ideal NIR fluorophore for in vivo applications must not only be bright and photostable but also exhibit minimal toxicity. While Indocyanine Green (ICG) has long been the only FDA-approved NIR dye for clinical use, a new generation of heptamethine cyanine dyes, such as IR-780, IR-783, and MHI-148, are demonstrating promising capabilities for targeted imaging and therapeutic applications.[1] A critical aspect of their development is a thorough understanding of their in vivo toxicity profiles.
Comparative Toxicity Analysis
The following tables summarize the available quantitative and qualitative toxicity data for several novel heptamethine cyanine dyes compared to the benchmark, Indocyanine Green (ICG). It is important to note that standardized lethal dose 50 (LD50) values for many novel dyes are not yet publicly available. The data presented here is compiled from various in vivo studies and reflects observations at specific doses and administration routes.
Table 1: Acute Toxicity Data for Selected Heptamethine Cyanine Dyes
| Dye | Animal Model | Administration Route | LD50 / Highest Non-Lethal Dose | Key Observations |
| Indocyanine Green (ICG) | Mouse | Intravenous | 50-80 mg/kg[2] | Well-established safety profile. |
| IR-780 | Mouse (BALB/c) | Intravenous | 2.5 mg/kg (100% lethality)[3] | Toxicity appears to be route-dependent. |
| Mouse | Intraperitoneal | No toxicity reported at 3 mg/kg[3] | ||
| IR-783 | Mouse (C57BL/6) | Intraperitoneal | No systemic toxicity observed up to 37.5 mg/kg over one month[4] | Generally considered to have low toxicity at imaging doses. |
| MHI-148 | Mouse | Not specified | Reported to be non-toxic when administered to mice for imaging studies. | Accumulates in tumor tissues. |
Table 2: Reported In Vivo Imaging Doses and Observed Effects
| Dye | Animal Model | Administration Route | Typical Imaging Dose | Reported Effects at Imaging Dose |
| Indocyanine Green (ICG) | Mouse | Intravenous | 1-4 mg/kg | Rapidly cleared, primarily by the liver. |
| IR-780 | Mouse | Intravenous | 0.2 mg/kg | No toxicological alterations reported at this dose. |
| Mouse | Intravenous | 2 mg/kg | Used in biodistribution studies. | |
| IR-783 | Mouse | Intravenous/Intraperitoneal | 0.375 mg/kg | No systemic toxicity observed. |
| MHI-148 | Mouse | Intraperitoneal | 10 nmol/mouse | No systemic toxicity observed. |
Experimental Workflows and Protocols
A thorough in vivo toxicity assessment of a novel heptamethine cyanine dye involves a multi-faceted approach, encompassing acute and sub-acute toxicity studies, biodistribution analysis, and histopathological examination.
Detailed Experimental Protocols
1. Acute Toxicity Study (LD50 Determination or Limit Test)
-
Objective: To determine the median lethal dose (LD50) or the maximum tolerated dose (MTD) of a single intravenous or intraperitoneal injection.
-
Animal Model: Healthy, young adult mice (e.g., BALB/c or C57BL/6), nulliparous and non-pregnant females.
-
Methodology:
-
A preliminary dose-range finding study is conducted with a small number of animals per dose group.
-
Based on the initial findings, definitive dose levels are selected. For an LD50 determination, at least three dose levels are typically used. For a limit test, a high dose (e.g., 2000 mg/kg) is administered.
-
The dye, dissolved in a sterile, biocompatible vehicle (e.g., saline or PBS with a small percentage of a solubilizing agent like DMSO), is administered as a single bolus injection.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in posture, activity, breathing), and body weight changes for 14 days post-administration.
-
At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.
-
2. Sub-Acute Toxicity Study (Repeated Dose)
-
Objective: To evaluate the potential toxicity of the dye after repeated administration over a longer period (e.g., 28 days).
-
Animal Model: As in the acute toxicity study.
-
Methodology:
-
At least three dose levels are selected based on the acute toxicity data. A control group receives the vehicle only.
-
The dye is administered daily (or at other specified intervals) for 28 consecutive days.
-
In-life observations include daily clinical signs, weekly body weight, and food and water consumption.
-
At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis.
-
Animals are euthanized, and a full necropsy is performed. Major organs are weighed.
-
3. Biodistribution and Clearance Study
-
Objective: To determine the tissue distribution, accumulation, and clearance profile of the dye.
-
Animal Model: As in the toxicity studies. Tumor-bearing mice may also be used to assess tumor-specific uptake.
-
Methodology:
-
The dye is administered (typically intravenously) at a dose relevant for imaging applications.
-
At various time points post-injection (e.g., 1, 4, 24, 48, and 96 hours), animals are imaged using a suitable in vivo imaging system.
-
Following imaging, animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, brain, muscle, etc.) and tumor (if applicable) are harvested.
-
Ex vivo imaging of the harvested organs is performed to confirm in vivo findings.
-
The concentration of the dye in each organ can be quantified by homogenizing the tissue and measuring the fluorescence with a spectrophotometer or by other analytical methods.
-
4. Histopathological Examination
-
Objective: To identify any microscopic changes in tissues resulting from dye administration.
-
Methodology:
-
Tissues collected from the acute and sub-acute toxicity studies are fixed in 10% neutral buffered formalin.
-
The fixed tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist examines the stained slides for any signs of cellular damage, inflammation, or other pathological changes.
-
Signaling Pathways and Logical Relationships
The toxicity of heptamethine cyanine dyes can be influenced by their interaction with cellular components and pathways. For instance, some of these dyes are known to accumulate in mitochondria, which could potentially lead to mitochondrial dysfunction and trigger apoptosis.
Conclusion
The development of novel heptamethine cyanine dyes holds immense promise for advancing in vivo imaging and therapy. However, a comprehensive assessment of their toxicity is paramount for their successful translation to clinical applications. While many of the newer dyes appear to have a favorable safety profile at imaging-relevant doses, the available data, particularly quantitative LD50 values, remains limited. The experimental framework outlined in this guide provides a roadmap for the systematic evaluation of the in vivo toxicity of these promising agents. As research progresses, the establishment of standardized toxicity testing protocols and the public dissemination of these findings will be crucial for the responsible and effective development of the next generation of near-infrared imaging agents.
References
- 1. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced tumor treatment using biofunctional indocyanine green-containing nanostructure by intratumoral or intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating Effects of IR-780 in Animal Models of B16-F10 Melanoma: New Approach in Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of Fluorescence Intensity in Near-Infrared (NIR) Imaging
The quantitative analysis of fluorescence intensity in Near-Infrared (NIR) imaging is a critical technique for researchers in drug development and life sciences. It offers the ability to non-invasively monitor biological processes deep within living tissue, benefiting from reduced light scattering and minimal tissue autofluorescence in the NIR window (700-1700 nm).[1][2] This guide provides an objective comparison of key components in the NIR imaging workflow—imaging systems, fluorescent probes, and analysis software—supported by experimental data and detailed protocols to aid in experimental design and technology selection.
Comparison of NIR Imaging Systems
The choice of an imaging system is fundamental to achieving accurate and reproducible quantitative data. Systems vary in sensitivity, resolution, and intended application, from preclinical small animal imaging to intraoperative surgical guidance. Dedicated NIR imaging platforms generally demonstrate greater sensitivity and higher signal-to-background ratios (SBR) compared to microscopes with add-on NIR modules.[3]
A comparison between a dedicated NIR imaging platform and a standard neurosurgical microscope for detecting intracranial tumors using Indocyanine Green (ICG) revealed significantly higher SBR for the dedicated system in all views (through dura, through cortex, and direct tumor view).[3] For instance, with the dura intact, the dedicated system provided an SBR of 2.6 ± 0.63, whereas the microscope's NIR module only achieved an SBR of 1.2 ± 0.15.[3]
Below is a comparative summary of common preclinical NIR imaging systems.
| Feature | System A (e.g., LI-COR Pearl Trilogy) | System B (e.g., PerkinElmer IVIS Spectrum) | System C (Dedicated Surgical System) |
| Primary Application | Small animal in vivo imaging | Small animal in vivo imaging (Bioluminescence & Fluorescence) | Intraoperative surgical guidance |
| Excitation Wavelengths | 685 nm, 785 nm | Broad range (e.g., 430-850 nm) | Typically ~785 nm or ~808 nm |
| Emission Detection | NIR range (silicon CCD) | NIR and SWIR options available | Optimized for specific NIR fluorophores |
| Reported Sensitivity | High; can detect 4 x 10⁴ cells in vitro | High; capable of 2D and 3D tomography | High SBR for deep tissue imaging |
| Quantitative Metric | Signal-to-Background Ratio (SBR) | Calibrated to radiant efficiency or absolute intensity | Signal-to-Background Ratio (SBR) |
| Key Advantage | Excellent for consistent, quantitative Western blot and in vivo imaging | High versatility with multi-modal capabilities | Real-time, high-contrast surgical navigation |
Comparison of NIR Fluorescent Probes
The selection of a fluorescent probe is equally critical. Probes range from simple organic dyes to complex targeted nanoparticles. Key performance indicators include quantum yield, photostability, and target specificity. Indocyanine Green (ICG) and IRDye 800CW are two of the most widely used fluorophores in preclinical and clinical research. While traditionally considered NIR-I dyes, their emission spectra have long tails that extend into the NIR-II window (1000-1700 nm), which can be leveraged for imaging with reduced scattering.
| Property | Indocyanine Green (ICG) | IRDye 800CW | Targeted Probes (e.g., Cetuximab-IRDye800CW) |
| Regulatory Status | FDA-approved | Investigational; widely used in research | Investigational; probe-specific |
| Excitation Max | ~780 nm | ~774 nm | ~774 nm (dependent on dye) |
| Emission Max | ~810-820 nm | ~798-800 nm | ~798-800 nm (dependent on dye) |
| Quantum Yield | Moderate | High | High |
| Targeting | Non-specific, binds to plasma proteins | Can be conjugated to antibodies, peptides, etc. | Specific (e.g., EGFR, PSMA) |
| Key Advantage | Clinically approved, high availability | Excellent for creating targeted probes due to NHS ester form | High tumor-to-background ratios due to specific accumulation |
| Consideration | Lower absolute intensity compared to some newer dyes | Requires conjugation for specific targeting | Development and validation required |
Experimental Protocols
Accurate quantification relies on meticulous and consistent experimental procedures. The following is a generalized protocol for quantitative in vivo NIR imaging of a subcutaneous tumor model in mice.
Protocol: Quantitative Imaging of Subcutaneous Tumors
-
Cell Culture and Tumor Implantation:
-
Culture cancer cells (e.g., U87 glioblastoma, 4T1 breast cancer) under standard conditions.
-
For targeted imaging, select a cell line with known overexpression of the target receptor (e.g., EGFR).
-
Harvest cells and resuspend in sterile PBS or Matrigel.
-
Inject 1 x 10⁶ to 5 x 10⁶ cells subcutaneously into the flank of an immunocompromised mouse (e.g., BALB/c nude).
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
-
Probe Administration:
-
Prepare the NIR fluorescent probe solution in sterile PBS. For a targeted probe like Cetuximab-IRDye800CW or a non-specific dye like ICG, the concentration will depend on the specific agent.
-
Intravenously inject the probe via the tail vein. A typical volume is 100 µL.
-
-
In Vivo Imaging:
-
Anesthetize the mouse using isoflurane (2-4% for induction, 1.5% for maintenance) delivered via a nose cone.
-
Place the mouse in the prone position within the imaging system (e.g., IVIS Spectrum).
-
Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to determine peak signal accumulation and clearance.
-
Set the imaging parameters:
-
Excitation Filter: Matched to the probe's excitation peak (e.g., 745 nm).
-
Emission Filter: Matched to the probe's emission peak (e.g., 800-900 nm bandpass).
-
Exposure Time: Keep consistent across all animals and time points.
-
Binning/FOV: Maintain consistent settings.
-
-
-
Data Analysis:
-
Using the system's analysis software or a third-party tool like ImageJ, draw regions of interest (ROIs) around the tumor and an adjacent background area (e.g., muscle tissue).
-
Measure the mean fluorescence intensity (or radiant efficiency) for each ROI.
-
Calculate the Tumor-to-Background Ratio (TBR) or Signal-to-Background Ratio (SBR) using the formula: SBR = Mean Intensity (Tumor) / Mean Intensity (Background).
-
Plot the SBR over time to determine the optimal imaging window.
-
Data Analysis Workflow and Visualization
The process of converting raw fluorescence images into quantitative data follows a structured workflow. This can be visualized to clarify the logical progression from image acquisition to statistical analysis.
Figure 1. Workflow for quantitative analysis of NIR fluorescence images.
A variety of software packages are available for this workflow. Commercial systems come with proprietary software (e.g., Living Image for IVIS, TQ Analyst), while open-source options like ImageJ/FIJI and programming environments like MATLAB and Python offer greater flexibility. For functional NIR spectroscopy (fNIRS), specialized toolboxes such as Homer3 and NIRS Toolbox are commonly used.
Application Example: EGFR-Targeted Imaging
A prominent application of quantitative NIR imaging is in oncology, particularly using probes that target the Epidermal Growth Factor Receptor (EGFR). EGFR is overexpressed in many cancers, making it an excellent target for specific probes. An EGFR-targeted probe, such as an antibody (e.g., Cetuximab) or a small molecule inhibitor (e.g., Gefitinib) conjugated to a NIR fluorophore, will preferentially accumulate in tumor cells. This specific binding leads to a high fluorescence signal in the tumor relative to surrounding healthy tissue, enabling both detection and quantification.
The binding of the probe to EGFR can also be used to monitor therapeutic response or drug resistance. The signaling pathway initiated by EGFR is a cornerstone of cell proliferation and survival in these cancers.
References
A Head-to-Head Comparison: A Novel NIR Probe Outshines the Clinical Gold Standard for In Vivo Imaging
In the rapidly evolving landscape of near-infrared (NIR) imaging, a new contender, IR-780, is demonstrating superior performance over the long-established, FDA-approved Indocyanine Green (ICG). This guide provides a comprehensive, data-driven comparison for researchers, scientists, and drug development professionals, highlighting the advanced capabilities of this next-generation probe in preclinical imaging applications.
This comparison guide synthesizes key performance metrics, detailed experimental protocols, and visual representations of relevant biological pathways to offer a clear and objective assessment of IR-780's advantages against the current clinical standard, ICG. The presented data underscores IR-780's potential to significantly enhance the sensitivity and efficacy of NIR fluorescence imaging in research and therapeutic development.
Quantitative Performance: IR-780 vs. ICG
Experimental data reveals that IR-780, a heptamethine cyanine dye, exhibits significantly enhanced photophysical properties compared to ICG. These advantages translate to brighter signals, improved stability, and more potent therapeutic potential.
| Performance Metric | IR-780 | Indocyanine Green (ICG) | Reference(s) |
| Molar Extinction Coefficient | 265,000–330,000 M⁻¹cm⁻¹ | 115,000–204,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield | ~10-fold higher than ICG | Baseline | [2] |
| Singlet Oxygen Quantum Yield | 0.127 | 0.002 - 0.008 | [1][3] |
| Molecular Brightness | 11-fold higher than ICG | Baseline | [1] |
| Fluorescence Intensity (in serum) | Significantly stronger than ICG | Baseline | |
| Photostability | Higher than ICG; more stable after repeated laser irradiation when encapsulated in liposomes | Lower; prone to photobleaching |
Experimental Protocols
To ensure reproducibility and facilitate the adoption of this new probe, detailed methodologies for key comparative experiments are provided below.
In Vitro Fluorescence Intensity Comparison
This protocol outlines the procedure for comparing the fluorescence intensity of IR-780 and ICG in a serum-mimicking environment.
Materials:
-
IR-780 iodide
-
Indocyanine Green (ICG)
-
Dimethyl sulfoxide (DMSO)
-
Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
In vivo imaging system with appropriate filters (e.g., IVIS Imaging System with 780/845 nm excitation/emission filter)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of IR-780 and ICG in DMSO.
-
Serial Dilutions: Create a series of dilutions of both IR-780 and ICG in FBS to mimic the in vivo environment.
-
Plate Loading: Add the diluted solutions of IR-780 and ICG into the wells of a black 96-well plate.
-
Imaging: Acquire fluorescence images using an in vivo imaging system with excitation and emission wavelengths appropriate for both dyes (e.g., 780 nm excitation and 845 nm emission).
-
Data Analysis: Quantify the fluorescence intensity in each well and compare the signal strengths of IR-780 and ICG at various concentrations.
In Vivo Tumor Imaging in a Mouse Model
This protocol describes the methodology for comparing the tumor-targeting and imaging capabilities of IR-780 and ICG in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts of human cancer cells in nude mice)
-
IR-780 solution (e.g., dissolved in a suitable vehicle for injection)
-
ICG solution
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Probe Administration: Administer equivalent doses of IR-780 or ICG to different cohorts of mice via intravenous injection (e.g., tail vein). A typical dose for IR-780 is 1 mg/kg.
-
Imaging Acquisition: At various time points post-injection (e.g., 5 min, 1, 4, 24, 48, 72, and 96 hours), acquire whole-body NIR fluorescence images of the anesthetized mice using an in vivo imaging system.
-
Signal-to-Background Ratio (SBR) Analysis: Quantify the fluorescence intensity in the tumor region and a non-tumor background region (e.g., muscle). Calculate the SBR by dividing the tumor fluorescence intensity by the background fluorescence intensity. Compare the SBR values obtained for IR-780 and ICG over time.
Visualizing the Mechanism: The PI3K/AKT/GSK3β/β-catenin Pathway
Targeted NIR probes are often designed to interact with specific cellular signaling pathways implicated in disease. The PI3K/AKT/GSK3β/β-catenin pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers. The following diagram illustrates the key components and interactions within this pathway, providing a conceptual framework for the development of targeted imaging agents.
Caption: The PI3K/AKT/GSK3β/β-catenin signaling pathway.
This guide provides a foundational understanding of the advantages of the novel NIR probe IR-780 over the established ICG. The superior photophysical properties of IR-780, supported by the provided experimental frameworks, position it as a powerful tool to advance preclinical research and the development of next-generation diagnostics and therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Photothermal Properties of IR-780-Based Nanoparticles Depend on Nanocarrier Design: A Comparative Study on Synthetic Liposomes and Cell Membrane and Hybrid Biomimetic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal IR-780 as a Highly Stable Nanotheranostic Agent for Improved Photothermal/Photodynamic Therapy of Brain Tumors by Convection-Enhanced Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Heptamethine Dyes for Enhanced Photodynamic Therapy
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of leading heptamethine dyes in photodynamic therapy (PDT). This report outlines key performance indicators, experimental methodologies, and cellular mechanisms, providing a framework for selecting optimal photosensitizers.
Heptamethine cyanine dyes have emerged as a promising class of photosensitizers for photodynamic therapy, primarily due to their strong absorption in the near-infrared (NIR) window (700-900 nm). This spectral characteristic allows for deeper tissue penetration of light, a critical factor for treating solid tumors. This guide provides a comparative overview of prominent heptamethine dyes, focusing on their photophysical properties, tumor-targeting capabilities, and therapeutic efficacy, supported by experimental data from recent studies.
Key Performance Indicators of Heptamethine Dyes in PDT
The efficacy of a heptamethine dye in PDT is determined by several key parameters. These include its ability to generate cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), its preferential accumulation in tumor tissue, and its photostability. The following tables summarize the photophysical properties and in vivo performance of several well-studied heptamethine dyes.
| Dye | Max. Absorption (λmax, nm) | Max. Emission (λem, nm) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium | Reference |
| Indocyanine Green (ICG) | 780 | 812 | 0.012 | Low | PBS | [1] |
| IR-780 | 777 | 823 | 0.17 | 0.082 - 0.127 | Ethanol, Dichloromethane | [1][2][3] |
| IR-783 | 766 | 782 | 0.186 | - | PBS | [1] |
| MHI-148 (IR-808) | 785 | 808 | 0.12 | - | Ethanol | |
| Secy7 | ~840 | - | - | ~24.5x ICG, ~8.2x IR780 | Dichloromethane | |
| IR-820 | - | - | - | - | - | |
| Halogenated Dyes (IR6, IR7, IR8) | - | - | High | High | - |
Note: The singlet oxygen quantum yield for ICG is generally considered low, making it more suitable for photothermal therapy (PTT) and imaging rather than PDT. Data for IR-820 and specific halogenated dyes' quantum yields were not consistently reported in a comparable format.
| Dye | Tumor Model | Administration Route | Key In Vivo Findings | Reference |
| IR-780 | Prostate cancer cell lines, MCF-7 xenograft | Intravenous | Significant concentration-dependent cytotoxicity and anti-migratory effects. Effective tumor ablation with laser irradiation. | |
| IR-783 | BxPC-3 and MIA PaCa-2 pancreatic cancer | - | Halogenated derivatives show high efficacy in suppressing tumor growth. | |
| MHI-148 (IR-808) | Canine spontaneous tumors, human renal cell carcinoma (ex vivo) | Intravenous | Six-fold higher fluorescence signal in tumors compared to normal tissue. | |
| MitDt-1 (modified heptamethine) | NCI-H460 lung cancer | - | High toxicity towards cancer cells in vitro and in vivo. | |
| CyI (iodinated Cy7) | HepG2 cancer cells | - | Enhanced ROS production and synergistic PTT/PDT effect. | |
| FA-IR780-NP | Ovarian xenograft tumor | - | Complete tumor eradication with no recurrence over 30 days post-treatment. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of photosensitizers. Below are summarized protocols for key experiments in PDT research.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The comparative method using a chemical probe is commonly employed to determine the singlet oxygen quantum yield.
-
Materials :
-
Heptamethine dye of interest (photosensitizer).
-
Reference photosensitizer with a known ΦΔ (e.g., Methylene Blue).
-
Singlet oxygen scavenger/probe (e.g., 1,3-diphenylisobenzofuran, DPBF).
-
Spectrophotometer.
-
Light source with a specific wavelength for excitation.
-
Appropriate solvent (e.g., ethanol, dichloromethane).
-
-
Procedure :
-
Prepare solutions of the sample dye and the reference dye with the same optical density at the excitation wavelength.
-
Add the singlet oxygen probe (DPBF) to both solutions.
-
Irradiate both solutions with the light source under identical conditions (wavelength, power density, time).
-
Monitor the decrease in absorbance of DPBF at its maximum absorption wavelength (around 415 nm) over time for both the sample and the reference.
-
The rate of DPBF degradation is proportional to the amount of singlet oxygen generated.
-
Calculate the ΦΔ of the sample dye using the following equation: ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) where 'k' is the rate constant of DPBF degradation.
-
In Vitro Phototoxicity Assay
This assay determines the light-induced cytotoxicity of the heptamethine dye on cancer cells.
-
Materials :
-
Cancer cell line (e.g., HeLa, MCF-7, HepG2).
-
Cell culture medium and supplements.
-
Heptamethine dye.
-
MTT or similar cell viability assay kit.
-
Plate reader.
-
Light source for irradiation.
-
-
Procedure :
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the heptamethine dye and incubate for a specific period (e.g., 4-24 hours).
-
Wash the cells to remove the unbound dye.
-
Irradiate the cells with a specific wavelength and light dose.
-
Include control groups: no dye/no light, dye/no light, no dye/light.
-
After irradiation, incubate the cells for another 24-48 hours.
-
Perform a cell viability assay (e.g., MTT assay) to determine the percentage of viable cells in each group.
-
Calculate the IC50 value (the concentration of the dye that causes 50% cell death) under irradiation.
-
In Vivo Tumor Model and Efficacy Study
This experiment evaluates the antitumor efficacy of the heptamethine dye in a living organism.
-
Materials :
-
Immunodeficient mice (e.g., nude mice).
-
Cancer cell line for tumor induction.
-
Heptamethine dye formulated for in vivo administration.
-
NIR laser for irradiation.
-
In vivo imaging system.
-
Calipers for tumor measurement.
-
-
Procedure :
-
Subcutaneously inject cancer cells into the flank of the mice to establish tumor xenografts.
-
When tumors reach a certain volume, randomly divide the mice into treatment and control groups.
-
Administer the heptamethine dye intravenously or intraperitoneally.
-
At a predetermined time point (based on peak tumor accumulation), irradiate the tumor area with an NIR laser at a specific power density and duration.
-
Monitor tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis and biodistribution studies.
-
Cellular Uptake and Signaling Pathways
The preferential accumulation of certain heptamethine dyes in tumor cells is a key advantage for targeted therapy. This selectivity is often mediated by organic anion-transporting polypeptides (OATPs), which are overexpressed on the membranes of many cancer cells. Upon entering the cell, these dyes tend to localize in the mitochondria and lysosomes.
Upon light activation, the photosensitizer transfers energy to molecular oxygen, generating highly reactive singlet oxygen. This initiates a cascade of cellular events leading to cell death, primarily through apoptosis and necrosis.
Caption: PDT-induced cell death pathway.
The workflow for evaluating a novel heptamethine dye for PDT efficacy follows a logical progression from fundamental characterization to preclinical validation.
Caption: Workflow for PDT photosensitizer evaluation.
Conclusion and Future Directions
The field of heptamethine dyes for photodynamic therapy is rapidly evolving. While dyes like IR-780 have demonstrated significant potential, newer generations of photosensitizers, including halogenated and selenium-decorated cyanines, show promise for even greater efficacy due to enhanced singlet oxygen generation. Key challenges remain, such as improving water solubility and minimizing dark toxicity. The development of nanoparticle-based delivery systems and conjugation with targeting moieties are promising strategies to overcome these limitations and enhance the therapeutic window of heptamethine dye-mediated PDT. This comparative guide serves as a foundational resource for researchers to navigate the selection and evaluation of these powerful theranostic agents.
References
Safety Operating Guide
Essential Safety and Handling Protocols for FD dye 7
Disclaimer: A specific Safety Data Sheet (SDS) for FD dye 7 was not publicly available at the time of this writing. The following guidance is based on the safety protocols for closely related heptamethine cyanine dyes, such as Cy7, and general best practices for handling laboratory chemicals. This information is intended to provide essential, immediate safety and logistical guidance. It is imperative to obtain and review the official SDS from your supplier for this compound before handling the material.
This document provides a procedural, step-by-step guide for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following PPE is recommended based on the handling of similar cyanine dyes.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye Protection | Safety Goggles | Should be chemical splash-proof and compliant with recognized standards (e.g., ANSI Z87.1). |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are generally suitable. Check the supplier's SDS for specific glove material recommendations. Always inspect gloves for tears or punctures before use and dispose of them after handling the dye. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from splashes. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid dye and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of any airborne particles. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe use of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
-
Preparation and Review:
-
Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound provided by the supplier.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the dye.
-
-
Handling the Solid Dye and Preparing Stock Solutions:
-
Perform all weighing and initial dilutions of the solid this compound inside a chemical fume hood.
-
Use a dedicated spatula and weighing paper.
-
To prevent inhalation of dust, gently handle the solid material.
-
Prepare stock solutions by slowly adding the solvent to the dye to avoid splashing.
-
Ensure the container is securely capped after preparation.
-
-
Use in Experiments:
-
When transferring solutions containing this compound, use appropriate pipettes and techniques to minimize aerosol generation.
-
Keep all containers with the dye clearly labeled and sealed when not in use.
-
Work in a well-ventilated area.
-
-
Spill Management:
-
In the event of a small spill, alert others in the vicinity.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.[1]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[1]
-
Disposal Plan
All materials contaminated with this compound, including stock solutions, diluted solutions, and solid waste, should be treated as hazardous chemical waste.[1][2] Do not dispose of this compound waste down the drain or in regular trash.[2]
Step-by-Step Disposal Procedures
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. This includes unused stock solutions, experimental solutions, and the first rinses of any contaminated labware.
-
Solid Waste: Dispose of all solid waste contaminated with the dye, such as pipette tips, tubes, gloves, and absorbent materials from spills, in a separate, clearly labeled hazardous waste container.
-
-
Container Labeling and Storage:
-
Clearly label all hazardous waste containers with the contents ("Hazardous Waste: this compound"), the date of accumulation, and any other information required by your institution's EHS guidelines.
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic, incompatible materials, and sources of ignition.
-
-
Waste Pickup and Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Experimental Protocols (General)
As this compound is an intermediate for other dyes, its direct use in experiments may be for synthesis. When used for labeling or as a fluorescent probe, the following general protocol considerations apply.
General Protocol for Fluorescent Labeling
-
Dissolution of the Dye: Dissolve the this compound in a suitable organic solvent (e.g., DMSO, DMF) to prepare a stock solution of a known concentration.
-
Reaction with the Target Molecule: The labeling reaction will depend on the reactive groups on both the this compound and the target molecule (e.g., protein, antibody). This may involve conjugation chemistries targeting specific functional groups.
-
Purification of the Conjugate: After the labeling reaction, it is crucial to remove any unreacted dye from the labeled product. This is often achieved through size-exclusion chromatography, dialysis, or other purification methods.
-
Characterization: The final labeled product should be characterized to determine the degree of labeling and to confirm that the biological activity of the target molecule is retained.
Visualization of the Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
